molecular formula C6H4FN3 B8121883 4-fluoro-1H-pyrazolo[3,4-c]pyridine

4-fluoro-1H-pyrazolo[3,4-c]pyridine

Katalognummer: B8121883
Molekulargewicht: 137.11 g/mol
InChI-Schlüssel: KHJBNXJABVZOQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Fluoro-1H-pyrazolo[3,4-c]pyridine (CAS 1373168-65-0) is a fluorinated heterocyclic compound of high interest in advanced chemical research and pharmaceutical development. With a molecular formula of C₆H₄FN₃ and a molecular weight of 137.11 g/mol, it serves as a versatile and valuable building block in medicinal chemistry . The compound features a fused pyrazolopyridine scaffold, a privileged structure in drug discovery, with a fluorine atom that can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity. This makes it a key intermediate for constructing more complex molecular entities, particularly in the synthesis of potential kinase inhibitors and other biologically active targets . The product is offered with a high purity level of 97% and requires storage at 2-8°C to ensure stability . This product is explicitly labeled For Research Use Only and is intended solely for industrial or scientific research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-fluoro-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJBNXJABVZOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)F)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Prospective Crystallographic Analysis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a significant pharmacophore in modern drug discovery, with derivatives showing promise in a range of therapeutic areas.[1][2][3][4] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including metabolic stability and binding affinity. This guide provides a comprehensive, prospective framework for the determination and analysis of the single-crystal X-ray structure of 4-fluoro-1H-pyrazolo[3,4-c]pyridine, a compound of high interest for which the crystal structure has not yet been reported in publicly accessible databases.[5][6] We present a detailed, field-proven methodology, from synthesis and crystallization to data analysis and structural interpretation. By drawing on comparative structural data from related compounds, such as 4-fluoro-1H-pyrazole, we offer expert insights into the anticipated structural features and intermolecular interactions that will be critical for structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Significance of the 4-fluoro-1H-pyrazolo[3,4-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a class of heterocyclic compounds with immense potential in medicinal chemistry.[7][8] The pyrazolo[3,4-c]pyridine core, in particular, is a key component in the development of novel therapeutics, including GPR119 receptor agonists for the treatment of type 2 diabetes.[1] The regioselective introduction of substituents allows for vectorial functionalization, enabling the fine-tuning of a compound's properties to optimize its interaction with biological targets.[2][9]

Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. While the synthesis of various pyrazolo[3,4-c]pyridine derivatives has been described, a detailed understanding of their three-dimensional structure at the atomic level is often the missing piece in a rational design campaign. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this information, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[10][11]

This whitepaper outlines a prospective study for the crystallographic analysis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine. It serves as a technical guide for researchers in drug development, providing both the "how" and the "why" behind the experimental choices, ensuring a self-validating and robust approach to structural elucidation.

Proposed Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow is designed to maximize the chances of obtaining high-quality single crystals suitable for diffraction analysis.

Synthesis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine

While a specific synthesis for the 4-fluoro derivative is not widely documented, a plausible route can be adapted from established methods for functionalizing the pyrazolopyridine core.[2][9] A potential synthetic approach could involve the electrophilic fluorination of a suitable 1H-pyrazolo[3,4-c]pyridine precursor. This method is analogous to the preparation of 4-fluoro-1H-pyrazole, where an electrophilic fluorinating agent like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™) is used to introduce the fluorine atom onto the pyrazole ring.[12]

Diagram: Proposed Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening cluster_diffraction X-ray Diffraction & Analysis S1 Pyrazolo[3,4-c]pyridine Precursor S2 Electrophilic Fluorination (e.g., Selectfluor™) S1->S2 S3 Crude 4-fluoro-1H-pyrazolo[3,4-c]pyridine S2->S3 S4 Purification (Chromatography/Recrystallization) S3->S4 S5 Pure Compound (>99%) S4->S5 C1 Solvent Screening (Vapor Diffusion, Slow Evaporation) S5->C1 C2 Identify Promising Conditions C1->C2 C3 Scale-up & Optimization C2->C3 C4 Harvest High-Quality Single Crystals C3->C4 D1 Crystal Mounting & Cryo-cooling C4->D1 D2 Data Collection (Single-Crystal Diffractometer) D1->D2 D3 Structure Solution & Refinement D2->D3 D4 Structural Analysis & Validation D3->D4

Caption: A comprehensive workflow from synthesis to structural analysis.

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[13][14] A systematic screening of crystallization conditions is paramount.

Step-by-Step Protocol:

  • Material Purity: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit nucleation or be incorporated as defects.

  • Solubility Screening: Determine the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water, acetonitrile).

  • Primary Crystallization Techniques:

    • Slow Evaporation: Prepare saturated or near-saturated solutions in various solvents and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging and Sitting Drop): This is a highly effective method. A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). This slowly increases the concentration of the compound, promoting crystallization.

  • Optimization: Once initial crystal "hits" are observed, systematically vary parameters such as temperature, concentration, and the ratio of solvent to precipitant to improve crystal size and quality. An ideal crystal for SCXRD is typically 30-300 microns in size, with well-defined faces and no visible defects.[10]

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.[15]

  • Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas to minimize thermal motion of the atoms and reduce radiation damage.[16][17] X-ray diffraction data are collected on a modern single-crystal diffractometer.

  • Structure Solution: The collected diffraction pattern is used to determine the unit cell parameters and space group. The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[15][18] The final refined structure is validated using metrics such as R-factors and goodness-of-fit.

Anticipated Structural Features and Comparative Analysis

While the precise crystal structure of 4-fluoro-1H-pyrazolo[3,4-c]pyridine is unknown, we can make educated predictions based on the known structure of 4-fluoro-1H-pyrazole and the general properties of pyrazolopyridines.[16][17]

Molecular Geometry

The fused ring system is expected to be largely planar. Key geometric parameters to analyze will include:

  • C-F bond length.

  • Bond lengths and angles within the pyrazole and pyridine rings.

  • The planarity of the bicyclic system.

Table 1: Predicted vs. Known Bond Lengths (Å)

BondPredicted for 4-fluoro-1H-pyrazolo[3,4-c]pyridineObserved in 4-fluoro-1H-pyrazole at 150 K[16]
C-F~1.351.355(1) / 1.359(1)
N-N~1.341.340(1) / 1.342(1)
C-N (pyrazole)~1.33-1.351.328(1) - 1.351(1)
C-C (pyrazole)~1.38-1.401.381(1) - 1.401(1)
Supramolecular Assembly and Intermolecular Interactions

The supramolecular structure, or how the molecules pack in the crystal lattice, is dictated by intermolecular interactions. For 4-fluoro-1H-pyrazolo[3,4-c]pyridine, we anticipate a network of hydrogen bonds and potentially other non-covalent interactions.

Hydrogen Bonding: The pyrazole moiety has an N-H donor and a pyridine-like nitrogen acceptor, making N-H···N hydrogen bonds highly probable.[16][17] The pyridine nitrogen of the fused ring system also presents an additional hydrogen bond acceptor site.

It is instructive to compare this with the known structures of 4-halo-1H-pyrazoles:

  • 4-fluoro-1H-pyrazole: Forms one-dimensional chains via N-H···N hydrogen bonds.[16][17]

  • 4-chloro- and 4-bromo-1H-pyrazole: Form discrete trimeric motifs through N-H···N hydrogen bonding.[18]

The presence of the fused pyridine ring in our target molecule may lead to a more complex hydrogen-bonding network.

Diagram: Potential Hydrogen Bonding Motifs

G cluster_chain Catemeric Chain (cf. 4-fluoro-1H-pyrazole) cluster_dimer Potential Dimeric Motif A1 Molecule A A2 Molecule B A1->A2 N-H···N A3 Molecule C A2->A3 N-H···N B1 Molecule D B2 Molecule E B1->B2 N-H···N(pyridine) B2->B1 N-H···N(pyridine)

Caption: Predicted hydrogen-bonded chains or dimers in the crystal lattice.

Conclusion and Implications for Drug Development

This technical guide provides a robust and scientifically grounded framework for the determination of the crystal structure of 4-fluoro-1H-pyrazolo[3,4-c]pyridine. Although the structure is not yet known, a prospective analysis based on established methodologies and comparative structural chemistry allows us to anticipate key features and plan a successful experimental strategy.

The elucidation of this crystal structure will provide invaluable information for the drug development community. It will:

  • Validate Molecular Geometry: Confirm the predicted planarity and bond parameters, providing an accurate model for computational studies.

  • Reveal Intermolecular Interactions: Identify the key hydrogen bonds and other interactions that govern crystal packing, which can influence solubility and solid-state properties.

  • Enable Structure-Based Drug Design: An accurate, high-resolution structure of this important scaffold will serve as a foundational building block for designing more potent and selective drug candidates. It will allow for precise modeling of the ligand in the active site of its target protein, facilitating the design of new derivatives with improved pharmacological profiles.

By following the detailed protocols and considering the predictive insights outlined in this guide, researchers will be well-equipped to undertake the crystallographic analysis of this and other novel heterocyclic compounds, thereby accelerating the discovery of new medicines.

References

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. PMC.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Advanced Materials.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. NSF PAR.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals.
  • Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. Google Patents.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate.
  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Bryn Mawr College.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • 4-fluoro-1h-pyrazolo[3,4-c]pyridin-3-amine. PubChemLite.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate.
  • CCDC 2383612: Experimental Crystal Structure Determination. OSTI.GOV.
  • Search - Access Structures. CCDC.
  • CCDC 2323924: Experimental Crystal Structure Determination. University of Otago.
  • 4-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine. Suzhou Shiya Bio-pharmaceutical Technology Co., Ltd.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of modern medicinal chemistry. Among these, the pyrazolo[3,4-c]pyridine core has emerged as a scaffold of significant interest. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a valuable template in drug discovery.[1][2] Derivatives of this and related pyrazolopyridine systems have been investigated for a range of therapeutic applications, including their potential as anticancer, anti-inflammatory, and antiviral agents.[1][2][3][4]

The strategic introduction of a fluorine atom onto this scaffold, as in 4-fluoro-1H-pyrazolo[3,4-c]pyridine, can profoundly influence its physicochemical properties. Fluorine's high electronegativity and small size can alter a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. A thorough understanding of these physicochemical parameters is therefore critical for the rational design and development of drug candidates based on this promising scaffold.

This technical guide provides a detailed overview of the core physicochemical properties of 4-fluoro-1H-pyrazolo[3,4-c]pyridine. In the absence of extensive experimental data for this specific molecule, we present a comprehensive set of predicted properties, offering a valuable baseline for researchers. Furthermore, this guide details robust, field-proven experimental protocols for the determination of aqueous solubility, pKa, and lipophilicity (logP), empowering scientists to validate and expand upon these predictions in their own laboratories.

Core Physicochemical Properties of 4-fluoro-1H-pyrazolo[3,4-c]pyridine

The following table summarizes the predicted physicochemical properties of 4-fluoro-1H-pyrazolo[3,4-c]pyridine. These values were calculated using SwissADME, a widely used and validated in silico tool for predicting the pharmacokinetic and physicochemical properties of small molecules.[5][6] It is imperative to note that these are computationally derived predictions and should be confirmed by experimental validation.

PropertyPredicted ValueMethod
Molecular Formula C6H4FN3-
Molecular Weight 137.12 g/mol -
logP (Octanol/Water Partition Coefficient) 1.15Consensus Prediction
Aqueous Solubility (logS) -2.13ESOL
pKa (most acidic) 8.57Predicted
pKa (most basic) 2.14Predicted
Topological Polar Surface Area (TPSA) 45.79 Ų-
Number of Hydrogen Bond Donors 1-
Number of Hydrogen Bond Acceptors 3-
Molar Refractivity 33.64-

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. The rationale behind the selection of these methods is grounded in their accuracy, reproducibility, and relevance to the drug discovery process.

Determination of Aqueous Solubility: The Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It directly measures the concentration of a compound in a saturated aqueous solution at equilibrium, providing a fundamental understanding of its solubility behavior.

Experimental Workflow:

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid 4-fluoro-1H-pyrazolo[3,4-c]pyridine prep2 Add to a known volume of aqueous buffer (e.g., PBS, pH 7.4) prep1->prep2 equilib Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep2->equilib sep1 Centrifuge or filter the suspension to remove undissolved solid equilib->sep1 sep2 Collect the clear supernatant sep1->sep2 analysis2 Quantify the concentration in the supernatant using HPLC-UV or LC-MS sep2->analysis2 Analyze analysis1 Prepare a standard curve of the compound analysis1->analysis2 cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve a known amount of compound in a suitable solvent (e.g., water or a co-solvent system) titrate Titrate the solution with a standardized acid or base, recording the pH at each addition prep1->titrate prep2 Calibrate the pH electrode with standard buffers prep2->titrate analysis1 Plot the pH versus the volume of titrant added titrate->analysis1 analysis2 Determine the pKa from the inflection point of the titration curve analysis1->analysis2 cluster_prep Preparation cluster_partitioning Partitioning cluster_separation Phase Separation cluster_analysis Analysis prep1 Pre-saturate n-octanol with water and water with n-octanol prep2 Dissolve the compound in one of the phases prep1->prep2 part Mix equal volumes of the two phases and shake for a set time prep2->part sep1 Centrifuge to separate the aqueous and octanol layers part->sep1 sep2 Carefully collect aliquots from each layer sep1->sep2 analysis1 Quantify the concentration in each phase by HPLC-UV or LC-MS sep2->analysis1 analysis2 Calculate logP = log([Compound]octanol / [Compound]aqueous) analysis1->analysis2 cluster_calibration Calibration cluster_analysis Sample Analysis cluster_determination logP Determination calib1 Select a set of reference compounds with known logP values calib2 Analyze the reference compounds by RP-HPLC under isocratic conditions calib1->calib2 calib3 Plot log k' (capacity factor) vs. known logP values to create a calibration curve calib2->calib3 det Interpolate the logP of the test compound from the calibration curve using its log k' value calib3->det analysis1 Analyze 4-fluoro-1H-pyrazolo[3,4-c]pyridine under the same HPLC conditions analysis2 Determine its retention time and calculate its log k' analysis1->analysis2 analysis2->det Interpolate

Sources

An In-depth Technical Guide to the NMR Spectra of 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 4-fluoro-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and extensive data from analogous fluorinated pyridines and pyrazole derivatives to present a robust, predictive interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. Detailed theoretical discussions on chemical shifts, coupling constants, and multiplicity are provided, alongside standardized experimental protocols for data acquisition. This document is intended to serve as a vital resource for researchers in the synthesis, identification, and characterization of this and related compounds.

Introduction: The Significance of 4-fluoro-1H-pyrazolo[3,4-c]pyridine and the Role of NMR

The 1H-pyrazolo[3,4-c]pyridine core is a key structural motif in a variety of biologically active compounds, demonstrating its utility in the development of novel therapeutics.[1][2][3] The introduction of a fluorine atom, as in 4-fluoro-1H-pyrazolo[3,4-c]pyridine, can significantly modulate the physicochemical and biological properties of the parent molecule, including its metabolic stability and binding affinity to target proteins.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[5][6][7] It provides detailed information about the number and types of atoms, their connectivity, and their spatial arrangement by exploiting the magnetic properties of atomic nuclei like ¹H and ¹³C.[5][8] For fluorinated compounds, ¹⁹F NMR offers a highly sensitive probe into the local electronic environment.[4][9] This guide will provide a detailed, predictive analysis of the NMR spectra of 4-fluoro-1H-pyrazolo[3,4-c]pyridine, offering a foundational reference for its characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-fluoro-1H-pyrazolo[3,4-c]pyridine is expected to exhibit distinct signals corresponding to the protons on the bicyclic ring system. The chemical shifts are influenced by the aromatic nature of the rings and the strong electron-withdrawing effect of the fluorine atom.

Causality behind Predicted Chemical Shifts and Multiplicities:

  • H-3: This proton is on the pyrazole ring and is expected to appear at a characteristic chemical shift for pyrazoles.[10] It will likely be a singlet or a very narrow doublet due to a small four-bond coupling to the fluorine atom (⁴JH-F).

  • H-5: This proton is ortho to the fluorine atom on the pyridine ring. The fluorine's deshielding effect will shift this proton downfield. It is expected to be a doublet of doublets due to coupling to H-7 (³JH-H) and the fluorine atom (³JH-F).[4]

  • H-7: This proton is meta to the fluorine atom and will be influenced by it to a lesser extent than H-5. It is anticipated to be a doublet due to coupling with H-5 (³JH-H).

  • N-H (H-1): The proton on the pyrazole nitrogen will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 4-fluoro-1H-pyrazolo[3,4-c]pyridine

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-112.0 - 13.5Broad Singlet (br s)-
H-38.0 - 8.5Singlet (s) or narrow doublet (d)⁴JH-F ≈ 1-2 Hz
H-57.0 - 7.5Doublet of Doublets (dd)³JH-H ≈ 5-6 Hz, ³JH-F ≈ 7-9 Hz
H-78.3 - 8.7Doublet (d)³JH-H ≈ 5-6 Hz

Note: Predicted values are based on analogous compounds and general principles. Spectra are typically recorded in DMSO-d₆ with TMS as an internal standard.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the significant influence of the fluorine atom, resulting in large one-bond (¹JC-F) and smaller multi-bond (²JC-F, ³JC-F, ⁴JC-F) coupling constants.

Causality behind Predicted Chemical Shifts and C-F Couplings:

  • C-4: This carbon is directly attached to the fluorine atom and will exhibit a large one-bond C-F coupling constant, appearing as a doublet. Its chemical shift will be significantly downfield.[4]

  • C-3a, C-5, C-7a: These carbons are two bonds away from the fluorine and will show smaller two-bond C-F couplings, also appearing as doublets.

  • C-3, C-7: These carbons are three bonds away from the fluorine atom and will exhibit even smaller three-bond C-F couplings.

  • The remaining carbons will be influenced to a lesser extent by the fluorine atom.

Table 2: Predicted ¹³C NMR Data for 4-fluoro-1H-pyrazolo[3,4-c]pyridine

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JC-F, Hz)
C-3135 - 140³JC-F ≈ 3-5 Hz
C-3a120 - 125²JC-F ≈ 15-20 Hz
C-4160 - 165¹JC-F ≈ 240-260 Hz
C-5110 - 115²JC-F ≈ 20-25 Hz
C-7145 - 150³JC-F ≈ 8-12 Hz
C-7a140 - 145²JC-F ≈ 10-15 Hz

Note: Broadband proton decoupling is assumed, leading to doublets for carbons coupled to fluorine.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a powerful tool for confirming the presence and electronic environment of the fluorine atom.

  • Chemical Shift: The fluorine atom on a pyridine ring is expected to have a chemical shift in the range of -70 to -130 ppm relative to CFCl₃.[4][11]

  • Multiplicity: The ¹⁹F signal will be split by the neighboring protons. It is expected to appear as a doublet of doublets due to coupling with H-3 (⁴JF-H) and H-5 (³JF-H).

Experimental Protocols

A. Sample Preparation:

  • Weigh approximately 5-10 mg of 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

B. NMR Data Acquisition:

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for specific instruments.

  • ¹H NMR Acquisition:

    • Tune and match the ¹H probe.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the spectral width to approximately 15 ppm.

    • Use a 30° pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.[12]

  • ¹³C NMR Acquisition:

    • Tune and match the ¹³C probe.

    • Set the spectral width to approximately 220 ppm.

    • Use a 30° pulse angle with broadband proton decoupling.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

Visualization of Workflow and Structural Correlations

Diagram 1: General NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune and Shim Spectrometer C->D E Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) D->E F Acquire 2D Spectra (COSY, HSQC, HMBC) E->F G Fourier Transform & Phasing F->G H Peak Picking & Integration G->H I Structure Elucidation H->I

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Diagram 2: Predicted Key HMBC Correlations for 4-fluoro-1H-pyrazolo[3,4-c]pyridine

HMBC_Correlations cluster_structure 4-fluoro-1H-pyrazolo[3,4-c]pyridine C3a C3a C4 C4 C5 C5 C7a C7a C7 C7 N6 N6 N2 N2 C3 C3 N1 N1 H3 H3 H3->C3a H3->C7a H5 H5 H5->C3a H5->C7 H7 H7 H7->C3a H7->C5 H1 H1 H1->C7a H1->C3 F4 F4

Caption: Key predicted 2- and 3-bond HMBC correlations for structural assignment.

Conclusion

This guide provides a detailed, predictive framework for the interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-fluoro-1H-pyrazolo[3,4-c]pyridine. By synthesizing data from analogous structures and fundamental NMR principles, we have established a robust set of expected chemical shifts, multiplicities, and coupling constants. The provided experimental protocols and workflow diagrams offer a practical guide for researchers engaged in the synthesis and characterization of this important heterocyclic scaffold. This work serves as a valuable starting point for the empirical analysis and confirmation of the structure of 4-fluoro-1H-pyrazolo[3,4-c]pyridine and its derivatives.

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A Technical Guide to Characterizing the Pharmacokinetic Profile of Novel 4-Fluoro-1H-pyrazolo[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Detailed pharmacokinetic data for the specific compound 4-fluoro-1H-pyrazolo[3,4-c]pyridine is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework and best-practice methodologies for elucidating the pharmacokinetic profile of novel pyrazolo[3,4-c]pyridine derivatives, using 4-fluoro-1H-pyrazolo[3,4-c]pyridine as a representative scaffold. The principles and protocols outlined herein are synthesized from established practices in drug discovery and development, with supporting evidence from studies on structurally related pyrazolopyridine compounds.

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold and the Imperative of Pharmacokinetic Profiling

The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active agents.[1][2] Derivatives of the broader pyrazolopyridine class have shown promise as inhibitors of various kinases and have been investigated for their potential as antimalarial, anti-inflammatory, and anticancer agents.[3][4][5][6][7] However, the journey from a potent in vitro "hit" to a viable clinical candidate is frequently obstructed by suboptimal pharmacokinetic properties. Indeed, studies on related pyrazolopyridine series have highlighted instances where promising in vitro activity did not translate to in vivo efficacy due to poor pharmacokinetic profiles.[3]

This technical guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the optimization of pyrazolo[3,4-c]pyridine-based compounds. We will delineate a systematic approach to comprehensively characterize the pharmacokinetic (PK) profile of novel analogs, a critical step in establishing a robust structure-activity relationship (SAR) and guiding lead optimization. The subsequent sections will detail the essential in vitro and in vivo assays, data interpretation, and strategic considerations for advancing a compound like 4-fluoro-1H-pyrazolo[3,4-c]pyridine through the drug discovery pipeline.

Part 1: Foundational In Vitro ADME Profiling

The initial assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is conducted through a battery of in vitro assays. These assays are designed to be high-throughput and resource-efficient, enabling the early identification of potential liabilities that could terminate a compound's development.

Metabolic Stability Assessment

A primary determinant of a drug's half-life and oral bioavailability is its susceptibility to metabolic breakdown, primarily by cytochrome P450 (CYP450) enzymes in the liver.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Human or rodent liver microsomes are thawed and diluted in a phosphate buffer to the desired protein concentration. The test compound (e.g., 4-fluoro-1H-pyrazolo[3,4-c]pyridine) is added from a stock solution.

  • Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Time-course Incubation: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices: Liver microsomes are a subcellular fraction containing a high concentration of phase I metabolic enzymes, providing a reliable and standardized system for assessing metabolic stability. The inclusion of an NADPH-regenerating system is crucial as CYP450 enzymes require this cofactor for their catalytic activity.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to interact with its target and metabolizing enzymes.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

  • Incubation: The apparatus is incubated until equilibrium is reached, allowing the unbound fraction of the drug to diffuse across the membrane.

  • Quantification: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Permeability Assessment

A drug's ability to cross biological membranes, such as the intestinal epithelium, is a prerequisite for oral absorption.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assay Setup: The test compound is added to a donor plate, and the filter plate is placed on top, followed by an acceptor plate containing buffer.

  • Incubation: The "sandwich" is incubated to allow the compound to diffuse from the donor, through the artificial membrane, to the acceptor plate.

  • Analysis: The concentrations in the donor, acceptor, and reference wells are measured by UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has crossed the membrane.

Mandatory Visualization: In Vitro ADME Workflow

ADME_Workflow cluster_in_vitro In Vitro ADME Profiling Test_Compound Test Compound (e.g., 4-fluoro-1H-pyrazolo [3,4-c]pyridine) Metabolic_Stability Liver Microsomal Stability Assay Test_Compound->Metabolic_Stability Assess Metabolism PPB Plasma Protein Binding (Equilibrium Dialysis) Test_Compound->PPB Assess Distribution Permeability Permeability (PAMPA) Test_Compound->Permeability Assess Absorption Data_Integration In Vitro Data Integration & Analysis Metabolic_Stability->Data_Integration PPB->Data_Integration Permeability->Data_Integration Go_NoGo Proceed to In Vivo Studies? Data_Integration->Go_NoGo Decision Point

Caption: Workflow for initial in vitro ADME assessment of a novel compound.

Part 2: Definitive In Vivo Pharmacokinetic Studies

Compounds that demonstrate a promising in vitro ADME profile are advanced to in vivo studies, typically in rodent models, to determine their pharmacokinetic behavior in a whole organism.

Study Design and Execution

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimation: Male Sprague-Dawley rats or BALB/c mice are acclimated under standard laboratory conditions.

  • Dosing:

    • Intravenous (IV) Administration: The compound is formulated in a suitable vehicle and administered as a bolus dose via the tail vein. This route provides a direct measure of systemic clearance and volume of distribution.

    • Oral (PO) Administration: The compound is administered by oral gavage. This route is essential for assessing oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the jugular vein or another appropriate site.

  • Plasma Preparation: Blood samples are processed to plasma and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS method.

Trustworthiness Through Self-Validation: A robust PK study includes quality control samples at multiple concentration levels to ensure the accuracy and precision of the bioanalytical method. The inclusion of both IV and PO arms in the study design is a self-validating system, as it allows for the calculation of absolute bioavailability, a critical parameter that cannot be determined from a single route of administration.

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to derive the key PK parameters summarized in the table below.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
Half-lifeThe time required for the plasma concentration to decrease by half; determines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of drug elimination.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Mandatory Visualization: Pharmacokinetic Study Logic

PK_Study_Logic cluster_administration Drug Administration cluster_sampling Biological Sampling cluster_analysis Analysis cluster_parameters Key PK Parameters IV_Dose Intravenous (IV) Dosing Blood_Sampling Serial Blood Sampling IV_Dose->Blood_Sampling PO_Dose Oral (PO) Dosing PO_Dose->Blood_Sampling LCMS LC-MS/MS Bioanalysis Blood_Sampling->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA IV_Params CL, Vd, t½ NCA->IV_Params From IV Data PO_Params Cmax, Tmax, AUC NCA->PO_Params From PO Data Bioavailability Bioavailability (F%) IV_Params->Bioavailability PO_Params->Bioavailability

Caption: Logical flow of an in vivo pharmacokinetic study.

Part 3: Strategic Considerations and Troubleshooting

The pyrazolopyridine scaffold, while promising, can present certain challenges. For instance, some derivatives may exhibit high clearance or low solubility, leading to poor oral bioavailability.[8] In such cases, several strategies can be employed:

  • Prodrug Approach: If a compound has poor solubility or is rapidly metabolized, a prodrug strategy can be effective. This involves chemically modifying the parent drug to improve its properties, with the modification being cleaved in vivo to release the active compound. This approach has been successfully applied to a methylsulfone-containing pyrazolopyridine to enhance plasma exposure.[3]

  • Structure-Property Relationships: A systematic modification of the pyrazolo[3,4-c]pyridine scaffold can be undertaken to improve PK properties. For example, altering substituents to block sites of metabolism or to modulate lipophilicity can have a profound impact on clearance and absorption.

Conclusion

The successful development of a 4-fluoro-1H-pyrazolo[3,4-c]pyridine-based therapeutic agent is contingent upon a thorough understanding of its pharmacokinetic profile. The integrated approach of in vitro ADME screening followed by definitive in vivo PK studies, as outlined in this guide, provides a robust framework for identifying and advancing candidates with desirable drug-like properties. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can navigate the complexities of drug metabolism and pharmacokinetics to unlock the full therapeutic potential of this versatile chemical scaffold.

References

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An In-Depth Technical Guide to the Thermodynamic Stability of 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stability in Fluorinated Heterocycles

In the landscape of modern drug discovery, the pyrazolo[3,4-c]pyridine scaffold has emerged as a privileged structure due to its versatile biological activity. The strategic incorporation of a fluorine atom, as in 4-fluoro-1H-pyrazolo[3,4-c]pyridine, is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacokinetic properties. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, which are all desirable traits in a drug candidate.[1][2] However, these benefits are only realized if the molecule possesses sufficient thermodynamic stability.

Thermodynamic stability is a cornerstone of pharmaceutical development, influencing a compound's shelf-life, manufacturing processes, and bioavailability.[3] For a molecule like 4-fluoro-1H-pyrazolo[3,4-c]pyridine, understanding its stability is not merely an academic exercise but a critical step in its journey from a promising lead to a viable therapeutic agent. This is particularly true given that polymorphism—the ability of a solid to exist in multiple crystalline forms—is a common phenomenon that can drastically alter a drug's properties.[3][4]

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-fluoro-1H-pyrazolo[3,4-c]pyridine. We will delve into both experimental and computational methodologies, offering not just protocols but also the scientific rationale behind them. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize fluorinated heterocyclic compounds.

The Influence of the Fluorine Atom: A Double-Edged Sword

The fluorine atom in 4-fluoro-1H-pyrazolo[3,4-c]pyridine is not a passive substituent. Its high electronegativity and the strength of the carbon-fluorine bond introduce several effects that can influence thermodynamic stability:

  • Inductive Effects: The electron-withdrawing nature of fluorine can alter the electron density distribution across the pyrazolopyridine ring system, potentially strengthening certain bonds and influencing the overall molecular stability.

  • Intermolecular Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can significantly impact the crystal lattice energy and, consequently, the thermodynamic stability of the solid state.[1]

  • Conformational Rigidity: The presence of a fluorine atom can introduce conformational constraints, leading to a more rigid molecular structure that may pack more efficiently in a crystal lattice.

While these effects can be beneficial, they can also lead to the formation of multiple polymorphic forms, each with its own unique thermodynamic stability. Therefore, a thorough characterization is essential.

Experimental Assessment of Thermodynamic Stability

The experimental evaluation of thermodynamic stability primarily relies on thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on how a material responds to changes in temperature.

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC is a powerful technique for identifying and characterizing phase transitions, such as melting and solid-solid transitions between polymorphs.[4] It measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 4-fluoro-1H-pyrazolo[3,4-c]pyridine into an aluminum DSC pan.[5]

    • For volatile samples or to prevent sublimation, use a hermetically sealed pan.

    • Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Place the sample pan in the sample holder and an empty, sealed reference pan in the reference holder.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]

  • Thermal Program:

    • Initial Heat-Cool-Heat Cycle: To remove any thermal history, heat the sample to a temperature above its expected melting point, cool it down, and then reheat it. A typical cycle would be:

      • Equilibrate at 25°C.

      • Ramp up to 200°C at 10°C/min.

      • Cool down to 25°C at 10°C/min.

      • Ramp up again to 200°C at 10°C/min.[6]

    • Polymorph Screening: To detect metastable polymorphs, a "fast-scan" DSC can be employed, where the sample is heated at a much higher rate (e.g., 100°C/min) to minimize the time for conversion to a more stable form.[7]

  • Data Analysis:

    • Melting Point (Tm): Determined as the onset temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak.

    • Polymorphic Transitions: Look for exothermic events (crystallization of a more stable form) followed by endothermic events (melting of the newly formed polymorph). The presence of multiple melting peaks is a strong indicator of polymorphism.[3]

Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[8][9]

  • Sample Preparation:

    • Weigh 5-10 mg of 4-fluoro-1H-pyrazolo[3,4-c]pyridine into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA's high-precision balance.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected decomposition point (e.g., 30°C).

    • Heat the sample at a constant rate, typically 10°C/min, to a high temperature (e.g., 500°C) to ensure complete decomposition.

  • Data Analysis:

    • Onset of Decomposition (Td): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.

    • Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of non-volatile decomposition products.

    • Derivative Thermogram (DTG): The first derivative of the TGA curve, which shows the rate of mass loss and can help identify distinct decomposition steps.

The following diagram illustrates the experimental workflow for the thermal analysis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_thermal Thermal Analysis cluster_dsc_steps DSC Protocol cluster_tga_steps TGA Protocol cluster_results Data Interpretation synthesis Synthesis & Purification of 4-fluoro-1H-pyrazolo[3,4-c]pyridine characterization Initial Characterization (NMR, MS) synthesis->characterization dsc DSC Analysis characterization->dsc tga TGA Analysis characterization->tga dsc_weigh Weigh 2-5 mg dsc->dsc_weigh tga_weigh Weigh 5-10 mg tga->tga_weigh dsc_seal Seal in Al pan dsc_weigh->dsc_seal dsc_run Run Heat-Cool-Heat Cycle dsc_seal->dsc_run dsc_analyze Analyze Tm, ΔHfus, Polymorphs dsc_run->dsc_analyze stability_assessment Overall Thermodynamic Stability Assessment dsc_analyze->stability_assessment tga_load Load into ceramic pan tga_weigh->tga_load tga_run Heat at 10°C/min tga_load->tga_run tga_analyze Determine Td tga_run->tga_analyze tga_analyze->stability_assessment

Caption: Experimental Workflow for Thermal Analysis.

Computational Prediction of Thermodynamic Stability

In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding molecular stability.[10] DFT calculations can provide insights into the electronic structure, molecular geometry, and thermodynamic properties of 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

DFT Workflow for Thermodynamic Stability Analysis
  • Model Building:

    • Construct the 3D structure of 4-fluoro-1H-pyrazolo[3,4-c]pyridine using molecular modeling software.

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • A commonly used and reliable method is the B3LYP functional with a 6-31+G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[11]

  • Frequency Analysis:

    • Conduct a frequency calculation on the optimized geometry.

    • The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

    • This calculation also provides key thermodynamic data, including zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature (typically 298.15 K).[12]

  • Analysis of Electronic Properties:

    • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally suggests higher stability.

    • Molecular Electrostatic Potential (MEP): An MEP map can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack, providing insights into intermolecular interactions.

The following diagram outlines the computational workflow for assessing the thermodynamic stability of 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

G Computational Workflow for DFT Analysis start Build 3D Structure of 4-fluoro-1H-pyrazolo[3,4-c]pyridine geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Calculate Electronic Properties (HOMO-LUMO Gap, MEP) geom_opt->electronic_props verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Failure thermo_data Extract Thermodynamic Data (Enthalpy, Entropy, Gibbs Free Energy) verify_min->thermo_data Success stability_pred Predict Thermodynamic and Kinetic Stability thermo_data->stability_pred electronic_props->stability_pred

Caption: Computational Workflow for DFT Analysis.

Synthesizing Experimental and Computational Data

The true power of this dual approach lies in the synergy between experimental and computational data.

ParameterExperimental MethodComputational MethodInsights Gained
Melting Point DSC-A key physical property and indicator of purity and crystalline form.
Decomposition Temp. TGA-Defines the upper limit of thermal stability.
Polymorphism DSCCrystal Structure PredictionDSC identifies the presence of polymorphs, while computational methods can help predict their relative stabilities.
Enthalpy & Entropy DSCDFT (Frequency Analysis)Experimental values from phase transitions can be compared with calculated values for the isolated molecule.
Kinetic Stability -DFT (HOMO-LUMO Gap)Provides a theoretical measure of the molecule's reactivity.

Conclusion: A Pathway to Stable and Efficacious Therapeutics

The thermodynamic stability of 4-fluoro-1H-pyrazolo[3,4-c]pyridine is a multifaceted property that is paramount to its successful development as a pharmaceutical agent. A comprehensive assessment requires a synergistic approach, combining the empirical evidence from thermal analysis techniques like DSC and TGA with the predictive power of computational methods such as DFT.

By following the detailed protocols and workflows outlined in this guide, researchers can:

  • Identify and characterize the different solid-state forms of the molecule.

  • Quantify its thermal stability and decomposition profile.

  • Gain a deeper understanding of the electronic factors governing its stability.

This knowledge is invaluable for making informed decisions throughout the drug development process, from lead optimization and formulation to ensuring the final product is both safe and effective. The judicious application of these analytical techniques will undoubtedly pave the way for the successful translation of promising fluorinated heterocycles into next-generation therapeutics.

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An In-Depth Technical Guide to the Target Binding Sites of Pyrazolo[3,4-c]pyridines and Related Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Direct experimental data on the specific protein targets and binding sites of 4-fluoro-1H-pyrazolo[3,4-c]pyridine is not extensively available in public literature. However, the broader family of pyrazolopyridines, including the [3,4-c], [4,3-c], and [3,4-b] isomers, represents a privileged scaffold in medicinal chemistry with a well-documented history of engaging a diverse array of biological targets. This guide synthesizes the available information on these related compounds to provide a comprehensive technical overview of their likely binding modes and therapeutic applications. The principles and examples discussed herein are intended to serve as a robust foundation for initiating research and drug discovery efforts focused on 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

Introduction: The Versatility of the Pyrazolopyridine Scaffold

The pyrazolopyridine core is a bicyclic aromatic heterocycle that can be considered a purine isostere. This structural similarity to the fundamental building blocks of nucleic acids and key signaling molecules like ATP has made it a highly attractive scaffold for the design of small molecule therapeutics.[1] The nitrogen atoms in the pyrazolopyridine ring system can act as both hydrogen bond donors and acceptors, facilitating a wide range of interactions with protein targets. Furthermore, the scaffold allows for substitution at multiple positions, enabling fine-tuning of steric and electronic properties to achieve high potency and selectivity.

Derivatives of the pyrazolopyridine scaffold have been successfully developed as inhibitors of several important classes of drug targets, including:

  • Protein Kinases: These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors, involved in a vast array of physiological processes.

  • Protein-Protein Interactions (PPIs): The disruption of specific PPIs is an emerging and promising strategy for therapeutic intervention.

This guide will delve into the specific binding site interactions of pyrazolopyridine derivatives with examples from each of these target classes.

Protein Kinase Inhibition: A Prominent Application of the Pyrazolopyridine Scaffold

The ATP-binding site of protein kinases is a well-defined pocket that has been extensively targeted in drug discovery. The pyrazolopyridine scaffold is particularly well-suited to mimic the purine ring of ATP and engage in key hydrogen bonding interactions within this site.

Receptor Interacting Protein 1 (RIP1) Kinase

Derivatives of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine have been identified as potent and orally available inhibitors of RIP1 kinase, a key mediator of necroptosis.[2] X-ray crystallography has revealed a type III binding mode for these inhibitors, where the core structure forms a hydrogen-bonding network with Asp156 in the kinase domain. The benzyl group of the inhibitor occupies an allosteric hydrophobic pocket (DP1), while a chloro group can effectively occupy a smaller pocket (DP2), interacting with the carbonyl group of Met67.[2] The introduction of a fluoro group at the ortho-position of a phenyl substituent has been shown to enhance binding affinity.[2]

Fibroblast Growth Factor Receptor (FGFR) Kinase

Substituted 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of FGFR kinases.[3] Structure-activity relationship (SAR) studies have highlighted the importance of the N(1)-H of the pyrazolopyridine moiety for hydrogen bonding interactions within the FGFR1 kinase domain.[3]

Cyclin-Dependent Kinases (CDKs)

1H-Pyrazolo[3,4-b]pyridine derivatives have also been identified as potent inhibitors of CDKs, key regulators of the cell cycle.[4] X-ray crystal structures show that these inhibitors bind in the ATP purine binding site and form crucial hydrogen bonds with the backbone of Leu83. The 2,6-difluorophenyl substitution on these inhibitors was found to be critical for their potent inhibitory activity.

Other Kinase Targets

The versatility of the pyrazolopyridine scaffold extends to a range of other kinase targets, including:

  • Tropomyosin receptor kinases (TRKs) [5]

  • Anaplastic lymphoma kinase (ALK) , particularly the L1196M mutant[6]

  • Extracellular signal-regulated kinase (ERK) [7]

  • TANK-binding kinase 1 (TBK1) [8]

In many of these cases, the pyrazolopyridine core acts as a hinge-binding motif, forming hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

Modulation of G-Protein Coupled Receptors (GPCRs)

While kinase inhibition is a major application, pyrazolopyridine derivatives have also been developed as modulators of GPCRs.

GPR119 Agonists

A novel class of 1H-pyrazolo[3,4-c]pyridine derivatives has been designed as potent agonists of GPR119, a GPCR involved in glucose homeostasis, making it a target for the treatment of type 2 diabetes.[9] The design of these agonists was based on a ligand-based drug design approach, with modifications to the aryl group at the R1 position and the piperidine N-capping group at the R2 position leading to single-digit nanomolar potency.[9]

Inhibition of Protein-Protein Interactions (PPIs)

Targeting PPIs with small molecules is a challenging but increasingly successful area of drug discovery.[10] The pyrazolopyridine scaffold has shown promise in this area as well.

PEX14-PEX5 Interaction Inhibitors

Pyrazolo[4,3-c]pyridine derivatives have been developed as the first inhibitors of the PEX14-PEX5 protein-protein interaction, which is essential for protein import into the glycosomes of Trypanosoma parasites.[11] This disruption of glycosomal import has shown significant trypanocidal activity. The development of these inhibitors was guided by structure-based computational screening and optimization, informed by X-ray crystallography and NMR binding data.[11]

Experimental Protocols for Target Identification and Characterization

The identification and characterization of the binding sites of novel compounds like 4-fluoro-1H-pyrazolo[3,4-c]pyridine would typically involve a combination of biochemical, biophysical, and cellular assays.

General Workflow for Target Identification and Validation

G cluster_0 Target Identification cluster_1 Target Validation & Binding Site Characterization cluster_2 Lead Optimization Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Library of derivatives Hit Identification Hit Identification High-Throughput Screening->Hit Identification Biochemical or Cellular Assays Biophysical Assays Biophysical Assays Hit Identification->Biophysical Assays Binding Affinity (Kd) Cellular Assays Cellular Assays Hit Identification->Cellular Assays Mechanism of Action Structural Biology Structural Biology Biophysical Assays->Structural Biology X-ray Crystallography / NMR Binding Site Analysis Binding Site Analysis Structural Biology->Binding Site Analysis Key Residues & Interactions Structure-Based Drug Design Structure-Based Drug Design Binding Site Analysis->Structure-Based Drug Design Iterative Design Cycles In Vivo Models In Vivo Models Cellular Assays->In Vivo Models Efficacy & PK/PD Structure-Based Drug Design->Compound Synthesis

Caption: A generalized workflow for the identification and validation of protein targets and the characterization of binding sites for a novel compound series.

Step-by-Step Protocol for Kinase Inhibition Assay
  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP (radiolabeled or for use with a detection reagent)

    • Kinase reaction buffer

    • Test compound (e.g., 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives)

    • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the kinase.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various pyrazolopyridine derivatives against their respective targets.

Compound ClassTargetAssay TypePotency (IC50/Ki)Reference
7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridineRIP1 KinaseTR-FRETpKi = 8.41[2]
1H-pyrazolo[3,4-b]pyridineFGFR1EnzymaticIC50 = 0.3 nM[3]
1H-pyrazolo[3,4-b]pyridineCDK1/cycBEnzymaticIC50 = 6 nM
1H-pyrazolo[3,4-b]pyridineCDK2/cycEEnzymaticIC50 = 9 nM
1H-pyrazolo[3,4-c]pyridineGPR119CellularSingle-digit nM[9]
Pyrazolo[4,3-c]pyridinePEX14-PEX5 PPIAlphaScreen-[11]
1H-pyrazolo[3,4-b]pyridineTRKAEnzymaticIC50 = 56 nM[5]
1H-pyrazolo[3,4-b]pyridineALK-L1196MEnzymaticIC50 < 0.5 nM[6]
1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureaERKEnzymatic-[7]
1H-pyrazolo[3,4-b]pyridineTBK1EnzymaticIC50 = 0.2 nM[8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of kinases in cellular signaling and how pyrazolopyridine inhibitors can modulate these pathways.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., FGFR, TRK) Receptor Tyrosine Kinase (e.g., FGFR, TRK) Growth Factor->Receptor Tyrosine Kinase (e.g., FGFR, TRK) Downstream Kinases (e.g., ERK) Downstream Kinases (e.g., ERK) Receptor Tyrosine Kinase (e.g., FGFR, TRK)->Downstream Kinases (e.g., ERK) Transcription Factors Transcription Factors Downstream Kinases (e.g., ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor->Receptor Tyrosine Kinase (e.g., FGFR, TRK) Inhibition Pyrazolopyridine Inhibitor->Downstream Kinases (e.g., ERK) Inhibition

Caption: Inhibition of kinase signaling pathways by pyrazolopyridine derivatives.

Conclusion and Future Directions

The pyrazolopyridine scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of a wide range of biological targets. While specific data for 4-fluoro-1H-pyrazolo[3,4-c]pyridine is currently limited, the extensive research on related isomers provides a clear roadmap for future investigations. The key to unlocking the therapeutic potential of this specific compound will be a systematic approach to target identification, leveraging both computational and experimental methods. The insights provided in this guide regarding the common binding modes and successful design strategies for other pyrazolopyridines should serve as a valuable resource for researchers embarking on this endeavor. Future work should focus on synthesizing a library of 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives and screening them against diverse target classes, particularly kinases and GPCRs, to uncover their unique biological activities and therapeutic potential.

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An In-Depth Technical Guide to the In Vivo Metabolism of 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-fluoro-1H-pyrazolo[3,4-c]pyridine represents a class of heterocyclic compounds with significant potential in drug discovery, likely explored for its kinase inhibitory activity, a common characteristic of pyrazolopyridine scaffolds.[1][2] The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and modify physicochemical properties.[3][4] Understanding the in vivo metabolic fate of this molecule is paramount for its development as a therapeutic agent. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategies and methodologies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

This document is structured to provide not just a set of protocols, but a strategic framework for a thorough metabolic investigation. We will delve into the rationale behind experimental choices, from the selection of animal models to the application of advanced analytical techniques, ensuring a robust and scientifically sound evaluation.

Section 1: Predicted Metabolic Pathways

While specific experimental data on 4-fluoro-1H-pyrazolo[3,4-c]pyridine is not publicly available, we can predict its metabolic pathways based on the known metabolism of its constituent chemical moieties: a pyrazole ring, a pyridine ring, and a fluorine substituent.[5][6][7]

Phase I Metabolism: The Role of Cytochrome P450 and Aldehyde Oxidase

Phase I metabolism introduces or exposes functional groups, typically increasing the polarity of the molecule. For aza-aromatic compounds like our subject molecule, the primary enzymes involved are the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AOX).[4][7]

Key Predicted Phase I Reactions:

  • Oxidation of the Pyrazole and Pyridine Rings: Both the pyrazole and pyridine rings are susceptible to oxidation. Hydroxylation is a common metabolic pathway for such heterocyclic systems. The exact position of hydroxylation will be influenced by the electronic properties of the rings and the steric accessibility for the enzyme's active site.

  • Oxidative Defluorination: The carbon-fluorine bond is generally strong, but enzymatic defluorination can occur, particularly if the fluorine is at a metabolically active site.[8][9] This process, often mediated by CYP enzymes, can lead to the formation of a hydroxylated metabolite and the release of a fluoride ion.[9]

  • N-Glucuronidation of the Pyrazole Ring: The pyrazole nitrogen is a potential site for direct conjugation with glucuronic acid (a Phase II reaction that can sometimes occur without prior Phase I metabolism).[6]

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion.

Key Predicted Phase II Reactions:

  • Glucuronidation: Hydroxylated metabolites formed during Phase I are prime candidates for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) can also conjugate with hydroxylated metabolites, though glucuronidation is often the more dominant pathway for xenobiotics.

The following diagram illustrates the predicted metabolic pathways of 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-fluoro-1H-pyrazolo[3,4-c]pyridine Oxidation Oxidation (Hydroxylation) on Pyridine or Pyrazole Ring Parent->Oxidation CYP450, AOX Defluorination Oxidative Defluorination Parent->Defluorination CYP450 NGlucuronidation N-Glucuronidation Parent->NGlucuronidation UGTs Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Sulfation Sulfation Oxidation->Sulfation SULTs Start Animal Dosing (IV and PO) Collection Sample Collection (Blood, Urine, Feces, Bile) Start->Collection Preparation Sample Preparation (Extraction, Concentration) Collection->Preparation Analysis Analytical Techniques (LC-MS/MS, NMR) Preparation->Analysis Identification Metabolite Identification and Structural Elucidation Analysis->Identification Quantification Pharmacokinetic and Excretion Analysis Analysis->Quantification

Caption: General workflow for an in vivo metabolism study.

Section 3: Analytical Strategies for Metabolite Identification

The identification and structural elucidation of metabolites require sophisticated analytical techniques, with liquid chromatography-mass spectrometry (LC-MS) being the cornerstone. [10][11]

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which are crucial for determining the elemental composition of metabolites. [12]

Tandem Mass Spectrometry (MS/MS)

MS/MS is used to fragment the parent ion of a potential metabolite, providing structural information. The fragmentation pattern of a metabolite can be compared to that of the parent drug to deduce the site of metabolic modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation, particularly for novel or unexpected metabolites, NMR spectroscopy is invaluable. [11]Due to the presence of fluorine in the parent compound, ¹⁹F NMR can be a particularly powerful tool for tracking the formation of fluorinated metabolites. Data Analysis Workflow for Metabolite Identification:

  • Data Acquisition: Analyze samples using LC-HRMS.

  • Peak Picking and Alignment: Use bioinformatics software to identify and align peaks across different samples.

  • Metabolite Discovery: Compare treated samples to control samples to identify drug-related peaks.

  • Formula Generation: Generate putative elemental formulas from the accurate mass measurements.

  • MS/MS Fragmentation Analysis: Compare the fragmentation patterns of metabolites to the parent drug to propose structures.

  • NMR for Confirmation: If necessary, isolate sufficient quantities of the metabolite for NMR analysis to confirm the structure.

Section 4: In Vitro-In Vivo Correlation

In vitro metabolism studies, such as those using liver microsomes or hepatocytes, are essential for corroborating in vivo findings and for understanding the specific enzymes involved in the metabolism of the drug. [13][14] Protocol for Liver Microsomal Stability Assay:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from the same species used in the in vivo study), NADPH (as a cofactor for CYP enzymes), and the test compound in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS to determine the rate of disappearance of the parent compound.

This assay can help to predict the intrinsic clearance of the drug and identify the primary metabolic pathways in a controlled environment.

Conclusion

The elucidation of the in vivo metabolism of 4-fluoro-1H-pyrazolo[3,4-c]pyridine is a multi-faceted process that requires a systematic and scientifically rigorous approach. By combining carefully designed in vivo studies in relevant animal models with advanced analytical techniques and supportive in vitro assays, researchers can build a comprehensive understanding of the ADME properties of this promising class of compounds. This knowledge is fundamental for making informed decisions in the drug development process, ultimately contributing to the discovery of safer and more effective medicines.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the architectural precision of small-molecule kinase inhibitors dictates both their efficacy and safety profiles. 4-Fluoro-1H-pyrazolo[3,4-c]pyridine (CAS: 1373168-65-0) [1] has emerged as a highly privileged, commercially available building block. This whitepaper elucidates the physicochemical rationale behind this specific bicyclic scaffold, its pivotal role in the design of Bruton's Tyrosine Kinase (BTK) inhibitors[2], and provides a self-validating experimental framework for evaluating its derivatives in drug discovery workflows.

Chemical Identity & Physicochemical Profiling

Before integrating a scaffold into a high-throughput synthesis pipeline, a rigorous understanding of its baseline properties is required. The fusion of a pyrazole ring to a fluorinated pyridine creates a compact, electron-deficient system.

PropertyValueRationale / Implication
Chemical Name 4-fluoro-1H-pyrazolo[3,4-c]pyridineCore pharmacophore for hinge-binding.
CAS Registry Number 1373168-65-0[1]Primary identifier for commercial procurement.
Molecular Formula C6H4FN3[3]Low molecular weight allows for extensive functionalization.
Molecular Weight 137.11 g/mol [4]High Ligand Efficiency (LE) potential.
Primary Application BTK Inhibitor Scaffold[2]Targets B-cell malignancies and autoimmune disorders.

Structural Rationale: The Pyrazolo[3,4-c]pyridine Pharmacophore

As drug development professionals, we do not select building blocks arbitrarily; every atom must serve a mechanistic purpose. The selection of 4-fluoro-1H-pyrazolo[3,4-c]pyridine is driven by two distinct structural advantages:

The Hinge-Binding Motif

The pyrazolopyridine core is a well-established kinase hinge-binding motif[5]. The 1H-pyrazole moiety acts as a potent bidentate hydrogen bond donor/acceptor system. In the ATP-binding pocket of kinases, this system perfectly mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met477 in BTK).

The Causality of the 4-Fluoro Substitution

Why introduce a fluorine atom at the C4 position?

  • pKa Modulation: Fluorine's extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the basicity (pKa) of the adjacent pyridine nitrogen (N5). Attenuating basicity is a classic medicinal chemistry strategy to improve passive membrane permeability and mitigate off-target liabilities, specifically hERG channel inhibition, which plagues basic amine-containing drugs.

  • Metabolic Shielding: The C4 position on pyridine rings is often a hotspot for oxidative metabolism by CYP450 enzymes. The highly stable C-F bond acts as a metabolic shield, preventing oxidation and thereby extending the pharmacokinetic half-life of the resulting drug candidate.

Target Engagement: BTK Inhibition in B-Cell Malignancies

Recent patent literature, notably, highlights the deployment of 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives as highly selective inhibitors of Bruton's Tyrosine Kinase (BTK)[2].

BTK is a critical cytoplasmic non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway drives the pathogenesis of B-cell malignancies (such as mantle cell lymphoma) and various autoimmune diseases[6]. By occupying the ATP-binding pocket, derivatives of this scaffold halt the downstream phosphorylation of PLCγ2, thereby preventing NF-κB activation and subsequent malignant B-cell proliferation.

BTK_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFKB NF-κB Signaling Cascade PLCg2->NFKB Survival B-Cell Proliferation & Survival NFKB->Survival Inhibitor 4-fluoro-1H-pyrazolo[3,4-c]pyridine Derivative Inhibitor->BTK Covalent or Non-Covalent Inhibition

Fig 1: BTK signaling cascade in B-cells and the inhibitory intervention point.

Self-Validating Experimental Protocol: BTK Kinase Inhibition Assay

To evaluate the efficacy of newly synthesized 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives, a robust in vitro kinase assay is required. The following ADP-Glo™ Kinase Assay protocol is designed as a self-validating system , ensuring that all generated IC50​ data is mathematically and biochemically sound.

Step-by-Step Methodology & Causality

Step 1: Compound Titration & Preparation

  • Action: Prepare a 10-point serial dilution (1:3) of the synthesized derivative in 100% DMSO, then dilute into the assay buffer to a final DMSO concentration of 1%.

  • Causality: A 10-point dose-response curve ensures sufficient data points across the inflection region, which is mathematically required for accurate non-linear regression analysis (Hill equation) and prevents artifactual IC50​ skewing.

Step 2: Kinase Reaction Assembly

  • Action: Prepare the Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Causality: Brij-35 (a non-ionic detergent) is critical to prevent compound aggregation, which causes false-positive promiscuous inhibition. DTT maintains the essential Cys481 residue of BTK in a reduced state—an absolute requirement if the derivative is designed as a targeted covalent inhibitor.

  • Action: Add recombinant BTK enzyme and incubate with the compound for 30 minutes at room temperature.

  • Action: Initiate the reaction by adding the peptide substrate and ATP at its apparent Km​ (e.g., 10 μM for BTK).

  • Causality: Running the assay exactly at the ATP Km​ balances assay sensitivity with physiological relevance. This specific condition allows the measured IC50​ to be directly converted to an inhibitor affinity constant ( Ki​ ) via the Cheng-Prusoff equation ( Ki​=IC50​/2 ).

Step 3: Detection and Validation

  • Action: Terminate the reaction after 60 minutes by adding the ADP-Glo™ Reagent, which depletes unconsumed ATP. Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

  • Self-Validation Metric: Calculate the Z'-factor using positive (DMSO only, full activity) and negative (no enzyme, background) controls.

    • Formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    • Rule: A Z'-factor 0.6 mathematically validates the assay's signal window and robustness. If Z' < 0.6, the plate is discarded, ensuring only trustworthy data enters the SAR (Structure-Activity Relationship) pipeline.

Workflow CompPrep Compound Titration (10-Point Dose Response) KinaseInc Kinase Reaction (BTK + ATP at Km + Substrate) CompPrep->KinaseInc Detection Luminescence Detection (ADP-Glo Reagent) KinaseInc->Detection DataAnal Data Analysis (IC50 & Z'-Factor Validation) Detection->DataAnal

Fig 2: Self-validating workflow for evaluating BTK kinase inhibition.

References

  • European Patent Office. "EP4036095B1 - 4-fluoro-1h-pyrazolo[3,4-c]pyridine derivatives as selective bruton's tyrosine kinase (btk) inhibitors for the treatment of b-cell lymphoma and autoimmune diseases". Google Patents.
  • National Institutes of Health (NIH). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy". PubMed Central (PMC). Available at:[Link]

Sources

Methodological & Application

step-by-step synthesis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Step-by-Step Synthesis of 4-Fluoro-1H-pyrazolo[3,4-c]pyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Executive Summary & Strategic Rationale

The 1H-pyrazolo[3,4-c]pyridine scaffold is a highly privileged heterocyclic pharmacophore, frequently utilized in fragment-based drug discovery (FBDD) due to its structural bioisosterism with purines[1]. Specifically, the 4-fluoro derivative serves as a critical synthetic intermediate in the development of selective kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors for B-cell lymphomas[2] and KRAS G12C mutant protein inhibitors[3].

Mechanistic Challenge: Traditional syntheses of pyrazolo-pyridines often rely on the condensation of hydrazine with an ortho-halo-formylpyridine via an intramolecular S_NAr reaction. However, performing an S_NAr at the C3 or C5 positions of a pyridine ring is notoriously difficult because the intermediate Meisenheimer complex cannot effectively delocalize the negative charge onto the pyridine nitrogen.

Solution (The Modified Huisgen Approach): To bypass this electronic limitation, this protocol adapts a modified Huisgen indazole synthesis[1]. By starting with 3-amino-5-fluoro-4-methylpyridine, we utilize a tandem N-nitrosation and thermal 1,5-electrocyclic rearrangement. This approach relies on the acidity of the benzylic/pyridylic methyl group rather than aromatic nucleophilic substitution, providing superior yields and absolute regiocontrol.

Synthetic Strategy & Workflow

G N1 3-Amino-5-fluoro-4-methylpyridine (Starting Material) N2 N-(5-fluoro-4-methylpyridin-3-yl)acetamide (Intermediate 1) N1->N2 Ac2O, DMAP DCM, RT N3 1-Acetyl-4-fluoro-1H-pyrazolo[3,4-c]pyridine (Intermediate 2) N2->N3 NaNO2, Ac2O, DCE RT to 90 °C N4 4-Fluoro-1H-pyrazolo[3,4-c]pyridine (Target Scaffold) N3->N4 NaOMe, MeOH RT, 1 h

Workflow of the modified Huisgen synthesis for 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

Reagent Matrix & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsRole in Synthesis
3-Amino-5-fluoro-4-methylpyridine126.131.0Starting Material
Acetic Anhydride ( Ac2​O )102.093.0 (Step 1) / 4.0 (Step 2)Acetylating / Nitrosating co-reagent
4-Dimethylaminopyridine (DMAP)122.170.05Nucleophilic Catalyst
Sodium Nitrite ( NaNO2​ )69.001.5Nitrosyl Cation Source
1,2-Dichloroethane (DCE)98.96-High-boiling Co-solvent[1]
Sodium Methoxide ( NaOMe )54.021.2Deprotecting Agent

Step-by-Step Experimental Protocols

Phase 1: N-Acetylation of the Aminopyridine

Causality Insight: The free amine must be protected as an acetamide to prevent competitive diazonium salt formation and subsequent hydrolysis (phenol formation) during the nitrosation step.

  • Initialization: Charge a flame-dried, argon-purged round-bottom flask with 3-amino-5-fluoro-4-methylpyridine (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis: Add DMAP (0.05 eq) and stir for 5 minutes at room temperature (20 °C).

  • Addition: Dropwise add acetic anhydride (3.0 eq) via syringe over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor completion via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield N -(5-fluoro-4-methylpyridin-3-yl)acetamide. Use directly in Phase 2.

Phase 2: Tandem Nitrosation and Thermal Cyclization

Causality Insight: NaNO2​ reacts with Ac2​O to form acetyl nitrite in situ, a mild electrophilic nitrosating agent. The use of DCE as a co-solvent is critical here; it enhances scalability and allows the reaction to safely reach the 90 °C required for the thermal 1,5-electrocyclic ring closure of the transient diazoacetate intermediate[1].

  • Preparation: Dissolve the crude N -(5-fluoro-4-methylpyridin-3-yl)acetamide (1.0 eq) in a mixture of DCE and Ac2​O (3:1 v/v ratio, 0.15 M overall).

  • Nitrosation: Cool the vessel to 0 °C. Add NaNO2​ (1.5 eq) in three equal portions over 15 minutes.

  • Activation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete formation of the N -nitrosoacetamide intermediate.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 90 °C for 18–20 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, and carefully neutralize with saturated NaHCO3​ (Caution: vigorous CO2​ evolution). Separate layers, dry the organic phase ( MgSO4​ ), and concentrate to yield 1-acetyl-4-fluoro-1H-pyrazolo[3,4-c]pyridine.

Phase 3: Deacetylation to the Free Scaffold

Causality Insight: The N1-acetyl group is highly labile due to the electron-withdrawing nature of the pyrazolo-pyridine core. Mild Zemplén-like transesterification conditions ( NaOMe /MeOH) rapidly cleave the acetyl group without risking nucleophilic aromatic substitution of the C4-fluorine[1].

  • Deprotection: Dissolve the crude 1-acetyl-4-fluoro-1H-pyrazolo[3,4-c]pyridine in anhydrous methanol (0.1 M).

  • Reagent Addition: Add a 25 wt% solution of NaOMe in methanol (1.2 eq) dropwise at room temperature.

  • Completion: Stir for 1 hour. The reaction is typically instantaneous.

  • Purification: Quench with a few drops of glacial acetic acid to neutralize the alkoxide. Concentrate the mixture in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% MeOH in DCM) to afford pure 4-fluoro-1H-pyrazolo[3,4-c]pyridine .

Mechanistic Pathway Visualization

Mechanism A Protected Amine N-Acetylation B Electrophilic Attack N-Nitroso Intermediate A->B Acetyl Nitrite (in situ) C Tautomerization Diazoacetate Intermediate B->C Heat (90 °C) Proton Transfer D 1,5-Electrocyclization N1-Acetyl Pyrazole C->D Ring Closure - AcOH E Transesterification Free 1H-Pyrazolo Core D->E NaOMe/MeOH - MeOAc

Mechanistic sequence from the protected amine through electrocyclization to the final core.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized fragment before integration into FBDD pipelines, validate the structure against the following expected spectroscopic parameters. The presence of the C4-fluorine will cause distinct J -coupling in both 1H and 13C NMR.

Analytical MethodExpected Signals & Assignments
1 H NMR (400 MHz, DMSO- d6​ ) δ 13.80 (br s, 1H, N1-H ), 8.85 (d, JHF​ = 1.5 Hz, 1H, C7-H ), 8.42 (d, JHF​ = 11.0 Hz, 1H, C5-H ), 8.25 (s, 1H, C3-H ).
13 C NMR (100 MHz, DMSO- d6​ ) δ 154.2 (d, JCF​ = 255 Hz, C 4-F), 141.5 (d, JCF​ = 14 Hz, C 7), 133.8 (C 3), 132.1 (d, JCF​ = 22 Hz, C 5), 128.4 (C 7a), 118.5 (d, JCF​ = 4 Hz, C 3a).
LC-MS (ESI+) Calculated for C6​H5​FN3+​ [M+H]+ : 138.05; Found: 138.1.

Note: The large ortho-coupling ( JHF​ ~ 11.0 Hz) on the C5 proton confirms the regiochemistry of the cyclization relative to the fluorine atom.

References

  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, Royal Society of Chemistry (2023). 1

  • Patent Application WO2020259573A1. "Seven-membered heterocyclic derivative acting as kras g12c mutant protein inhibitor." Google Patents (2020). 3

  • Patent Application US20180305350A1. "Tyrosine kinase inhibitors." Google Patents (2018). 2

Sources

Application Note: Vectorial Cross-Coupling Strategies for 4-Fluoro-1H-pyrazolo[3,4-c]pyridine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The functionalization of electron-deficient heterocycles is a cornerstone of modern fragment-based drug discovery (FBDD). Among these, 4-fluoro-1H-pyrazolo[3,4-c]pyridine has emerged as a highly privileged bioisostere, featuring prominently in the design of next-generation Bruton's Tyrosine Kinase (BTK) inhibitors for the treatment of B-cell lymphomas and autoimmune diseases .

The strategic placement of the fluorine atom at the C-4 position serves three critical functions:

  • pKa Modulation : It lowers the pKa of the adjacent pyrazole N-H, altering the molecule's hydrogen-bond donor/acceptor profile to optimize kinase hinge-binding.

  • Metabolic Stability : It blocks cytochrome P450-mediated oxidative metabolism at the C-4 position.

  • Conformational Locking : It induces a steric twist when bulky aryl groups are installed at C-3, locking the molecule into the bioactive conformation required for deep-pocket kinase binding.

However, the strong inductive electron-withdrawing effect (-I) of the C-4 fluorine renders the pyridine ring highly electron-deficient. This creates unique synthetic challenges: it deactivates the C-3 position toward electrophilic activation and impedes the oxidative addition step in palladium-catalyzed cross-coupling. This application note details field-proven, causality-driven protocols to overcome these barriers through vectorial functionalization .

Mechanistic Insights & Causality in Reaction Design

To successfully elaborate the 4-fluoro-1H-pyrazolo[3,4-c]pyridine core, chemists must navigate the competing nucleophilicity of the pyrazole nitrogens (N-1 vs. N-2) and the electronic deactivation of the C-3 position.

Overcoming C-3 Deactivation (Suzuki-Miyaura)

Direct C-H activation at C-3 is often sluggish due to the adjacent C-4 fluorine. The most reliable approach is a two-step sequence: electrophilic bromination followed by Suzuki-Miyaura coupling. Because the C-Br bond in the resulting 3-bromo-4-fluoro intermediate is electronically deactivated, standard catalysts like Pd(PPh3​)4​ suffer from stalled oxidative addition. Transitioning to highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) in a pre-formed Generation 2 (G2) palladacycle is strictly required to drive the catalytic cycle forward .

Regiocontrol in N-Arylation (Buchwald-Hartwig)

Direct N-arylation of the pyrazole core presents a regioselectivity challenge. The 1H-pyrazolo[3,4-c]pyridine core possesses a thermodynamic preference for N-1 substitution. By utilizing bulky ligands such as tBuBrettPhos under elevated temperatures, the reaction is pushed toward thermodynamic control. The steric bulk of the ligand not only prevents catalyst poisoning by the basic pyridine nitrogen but also strongly disfavors coupling at the N-2 position due to steric clashing with the C-3 substituent.

Workflow Visualization

Pathway A 4-Fluoro-1H-pyrazolo[3,4-c]pyridine (Core Scaffold) B C-3 Bromination (NBS, DMF, RT) A->B Electrophilic Activation E Buchwald-Hartwig N-Arylation (Ar-Br, tBuBrettPhos, Pd) A->E Direct N-Arylation C 3-Bromo Intermediate B->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, XPhos Pd G2) C->D Cross-Coupling F C-3 Arylated Product D->F G N-1 Arylated Product E->G

Vectorial functionalization of 4-fluoro-1H-pyrazolo[3,4-c]pyridine via cross-coupling.

(Note: Diagram optimized for a maximum width of 760px).

Quantitative Optimization Data

The following table summarizes the optimization of the C-3 Suzuki-Miyaura cross-coupling step, demonstrating the necessity of advanced ligand architectures to overcome the electronic deactivation caused by the C-4 fluorine.

Table 1: Optimization of C-3 Suzuki-Miyaura Coupling on 3-Bromo-4-fluoro-1H-pyrazolo[3,4-c]pyridine

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 9022%Sluggish oxidative addition; high unreacted starting material.
2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O 9058%Improved conversion, but protodeboronation of boronic acid competes.
3 Pd(OAc)2​ / SPhos K3​PO4​ 1,4-Dioxane/ H2​O 10074%Electron-rich ligand accelerates oxidative addition.
4 XPhos Pd G2 K3​PO4​ 1,4-Dioxane/ H2​O (4:1) 100 91% Optimal. Pre-activated Pd(0) prevents catalyst resting states.

Experimental Protocols

Protocol A: C-3 Bromination (Electrophilic Activation)

This protocol establishes the necessary halide handle for subsequent C-C bond formation.

Reagents:

  • 4-Fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 eq, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Dissolve 4-fluoro-1H-pyrazolo[3,4-c]pyridine in anhydrous DMF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath. Causality: Strict temperature control prevents undesired over-bromination or side reactions at the pyridine ring.

  • Add NBS portion-wise over 15 minutes to manage the mild exotherm.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass disappears and the product mass (M+H ~216/218, 1:1 isotopic ratio) is dominant.

  • Quench the reaction by pouring it into ice-cold water. Filter the resulting precipitate, wash with water, and dry under a high vacuum to yield 3-bromo-4-fluoro-1H-pyrazolo[3,4-c]pyridine.

Protocol B: C-3 Suzuki-Miyaura Cross-Coupling

Utilizing the optimized XPhos Pd G2 system to overcome C-4 fluoro deactivation.

Reagents:

  • 3-Bromo-4-fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.5 eq, 1.5 mmol)

  • XPhos Pd G2 (0.05 eq, 5 mol%)

  • K3​PO4​ (3.0 eq, 3.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 ratio, 0.1 M)

Step-by-Step Methodology:

  • Charge a microwave vial or Schlenk tube with the bromide, arylboronic acid, and K3​PO4​ .

  • Add the solvent mixture (1,4-Dioxane/ H2​O ). Sparge the mixture with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich XPhos ligand.

  • Add the XPhos Pd G2 catalyst quickly under a positive stream of argon, seal the vessel, and heat to 100 °C for 4 hours.

  • Self-Validation Check: Monitor by TLC or LC-MS. If protodeboronation occurs (indicated by the presence of the des-boronated aryl species and unreacted bromide), add an additional 0.5 eq of the boronic acid and continue heating.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol C: Regioselective N-1 Buchwald-Hartwig Arylation

Direct N-arylation favoring the N-1 position through thermodynamic control and steric shielding.

Reagents:

  • 4-Fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 eq, 1.0 mmol)

  • Aryl bromide (1.2 eq, 1.2 mmol)

  • Pd2​(dba)3​ (0.025 eq, 2.5 mol%)

  • tBuBrettPhos (0.06 eq, 6 mol%)

  • K3​PO4​ (2.0 eq, 2.0 mmol)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • In a glovebox or under strict Schlenk conditions, combine all solid reagents in a reaction vial.

  • Add anhydrous toluene. Causality: Toluene is chosen over polar solvents like DMF to suppress background SNAr reactions and strictly enforce the Pd-catalyzed pathway.

  • Seal the vial and heat to 110 °C for 16 hours. The elevated temperature ensures the reaction operates under thermodynamic control, heavily favoring the more stable N-1 isomer.

  • Self-Validation Check (Critical Regiochemistry Confirmation): Following isolation via silica gel chromatography, regioselectivity must be validated via 2D NOESY NMR.

    • Expected Outcome: The absence of an NOE cross-peak between the newly installed N-aryl ortho-protons and the pyrazole C-3 proton confirms N-1 regiochemistry. If an NOE cross-peak to the C-3 proton is observed, the undesired N-2 isomer has formed.

References

  • Jumbo Drug Bank Co., Ltd. (2020). 4-fluoro-1h-pyrazolo[3,4-c]pyridine derivatives as selective bruton's tyrosine kinase (btk) inhibitors for the treatment of b-cell lymphoma and autoimmune diseases (Patent No. EP4036095B1).
  • Bedwell, E. V., et al. (2014). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 4(57), 30453-30467. RSC Publishing.[Link]

  • Kemmitt, P. D., et al. (2014). Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology. The Journal of Organic Chemistry, 79(16), 7711-7719. ACS Publications.[Link][1]

Sources

Application Notes and Protocols for the 4-fluoro-1H-pyrazolo[3,4-c]pyridine Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolopyridine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of drug discovery efforts. Within the landscape of kinase inhibitor development, certain heterocyclic structures have emerged as "privileged scaffolds" due to their ability to form key interactions within the ATP-binding site of kinases. The pyrazolopyridine core is a prominent member of this group, featured in numerous clinically approved and investigational drugs.[1]

The pyrazolo[3,4-c]pyridine isomer, a structural analog of purine, is of particular interest. Its unique arrangement of nitrogen atoms allows for the formation of multiple hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. This document provides a comprehensive guide to the application of a novel derivative of this scaffold, 4-fluoro-1H-pyrazolo[3,4-c]pyridine, in kinase inhibitor design and evaluation. While direct extensive research on this specific fluorinated analog is emerging, we will extrapolate from the well-established principles of pyrazolopyridine chemistry and the strategic use of fluorine in medicinal chemistry to provide a robust framework for its application.[2]

The 4-fluoro-1H-pyrazolo[3,4-c]pyridine Scaffold: Synthesis and Properties

Synthesis of the 1H-pyrazolo[3,4-c]pyridine Core

The synthesis of the 1H-pyrazolo[3,4-c]pyridine scaffold can be achieved through various synthetic routes. A common strategy involves the construction of the pyrazole ring onto a pre-existing pyridine core or vice-versa. Recent methodologies have focused on creating versatile intermediates, such as 5-halo-1H-pyrazolo[3,4-c]pyridines, which can be further functionalized at multiple positions.[2][3] This allows for the exploration of the chemical space around the core scaffold to optimize potency and selectivity.

A general workflow for the synthesis and elaboration of the pyrazolo[3,4-c]pyridine scaffold is depicted below:

cluster_0 Scaffold Synthesis cluster_1 Vectorial Functionalization Starting Materials Starting Materials Pyridine/Pyrazole Precursor Pyridine/Pyrazole Precursor Starting Materials->Pyridine/Pyrazole Precursor Cyclization Cyclization Pyridine/Pyrazole Precursor->Cyclization 5-halo-1H-pyrazolo[3,4-c]pyridine 5-halo-1H-pyrazolo[3,4-c]pyridine Cyclization->5-halo-1H-pyrazolo[3,4-c]pyridine N-1/N-2 Alkylation N-1/N-2 Alkylation 5-halo-1H-pyrazolo[3,4-c]pyridine->N-1/N-2 Alkylation C-3 Cross-Coupling C-3 Cross-Coupling 5-halo-1H-pyrazolo[3,4-c]pyridine->C-3 Cross-Coupling C-5 Amination C-5 Amination 5-halo-1H-pyrazolo[3,4-c]pyridine->C-5 Amination C-7 Metalation C-7 Metalation 5-halo-1H-pyrazolo[3,4-c]pyridine->C-7 Metalation Elaborated Inhibitors Elaborated Inhibitors N-1/N-2 Alkylation->Elaborated Inhibitors C-3 Cross-Coupling->Elaborated Inhibitors C-5 Amination->Elaborated Inhibitors C-7 Metalation->Elaborated Inhibitors

Caption: General workflow for the synthesis and functionalization of the 1H-pyrazolo[3,4-c]pyridine scaffold.

Introduction of the 4-Fluoro Substituent: A Medicinal Chemistry Perspective

The strategic incorporation of fluorine into small-molecule drug candidates is a widely used tactic in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[4][5] While a specific, documented synthesis for 4-fluoro-1H-pyrazolo[3,4-c]pyridine is not yet prevalent in the literature, modern fluorination techniques could potentially be applied to a suitable pyrazolo[3,4-c]pyridine intermediate.

The introduction of a fluorine atom at the 4-position of the pyrazolo[3,4-c]pyridine core is hypothesized to confer several advantages:

  • Modulation of pKa: Fluorine is the most electronegative element, and its introduction can lower the pKa of nearby nitrogen atoms.[4] This can influence the compound's ionization state at physiological pH, potentially impacting cell permeability and target engagement.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[4][5] Fluorination at a potential site of metabolism can therefore increase the half-life of the compound.

  • Improved Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic and dipolar interactions within the kinase ATP-binding pocket.[4] In some cases, fluorine can also participate in non-canonical hydrogen bonds.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance membrane permeability and cell penetration.[4]

Application in Kinase Inhibitor Screening and Profiling

A systematic approach is essential for evaluating novel kinase inhibitors based on the 4-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold. The following workflow outlines the key stages, from initial potency assessment to cellular activity and selectivity profiling.

Primary Screening Primary Screening Biochemical IC50 Determination Biochemical IC50 Determination Primary Screening->Biochemical IC50 Determination Potent Hits Selectivity Profiling Selectivity Profiling Biochemical IC50 Determination->Selectivity Profiling Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Selective Hits Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Active in Cells Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: General workflow for the evaluation of a novel kinase inhibitor.

Protocols for Biochemical and Cellular Assays

The following protocols provide detailed, step-by-step methodologies for key assays used to characterize kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to determine the IC50 value of a test compound against a target kinase. The ADP-Glo™ Kinase Assay is a universal platform suitable for a wide range of kinases.[6]

Principle: The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal. The light output is proportional to the ADP generated and thus, the kinase activity.

Materials:

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer

  • Test compound (e.g., a 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivative) dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in Kinase Reaction Buffer at 2X the final desired concentration. Include a DMSO vehicle control.

  • Kinase Reaction Setup (10 µL volume):

    • Add 5 µL of the 2X test inhibitor or vehicle control to the appropriate wells of the 384-well plate.

    • Prepare a solution containing 2X the final concentration of both ATP and substrate in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km for the target kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate/ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal (Relative Light Units, RLU) against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol is for assessing the ability of a test compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein as a loading control.

    • Quantify the band intensities to determine the extent of target inhibition.

Data Presentation and Interpretation

Quantitative data from kinase inhibitor profiling should be summarized in a clear and concise format.

Table 1: Example Kinase Selectivity Profile

Kinase TargetIC50 (nM)Fold Selectivity (vs. Target A)
Target A 10 1
Kinase B25025
Kinase C>10,000>1000
Kinase D80080
Kinase E>10,000>1000

This table presents hypothetical data for a compound based on the 4-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold, demonstrating its potency and selectivity against a panel of kinases.

A representative signaling pathway, such as the JAK-STAT pathway, can illustrate the point of inhibition for a hypothetical JAK inhibitor based on the scaffold.

Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p-STAT p-STAT STAT->p-STAT Dimerization Dimerization p-STAT->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inhibitor 4-fluoro-1H-pyrazolo [3,4-c]pyridine Inhibitor Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

The 4-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural similarity to purine, combined with the potential benefits conferred by the 4-fluoro substitution, makes it an attractive core for targeting a wide range of kinases. The protocols and workflows outlined in this document provide a comprehensive framework for the evaluation of inhibitors based on this scaffold, from initial biochemical screening to cellular characterization. By employing a systematic and rigorous approach, researchers can effectively explore the therapeutic potential of this novel chemical series.

References

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • Benchchem. Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for IRAK4.
  • Springer Nature Experiments. Screening for Inhibitors of Kinase Autophosphorylation.
  • Benchchem. Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • Promega. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Benchchem. Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers.
  • Ismail, E. H., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Sun, L., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry.
  • Wang, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.
  • Gill, H., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery.
  • Inoue, M., et al. (2024).
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry.
  • ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19.
  • Lee, S., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2023).
  • ACS Publications. (2023). A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)
  • DAU. (2022).

Sources

Application Note: Regioselective N-Alkylation Protocols for 4-Fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-1H-pyrazolo[3,4-c]pyridine (CAS: 1373168-65-0) is a highly valuable heterocyclic building block in medicinal chemistry. Its structural homology to purines allows it to engage diverse kinase and protein targets, while the C4-fluorine atom provides metabolic stability and modulates the basicity of the adjacent pyridine nitrogen[1]. A persistent bottleneck in elaborating this scaffold is achieving strict regiocontrol during N-alkylation of the pyrazole core (N1 vs. N2)[1]. This application note provides field-proven, self-validating methodologies to control regioselectivity through the precise manipulation of solvent dielectric properties and counterion pairing.

Mechanistic Causality: The Role of Ion Pairing

The regiochemical outcome of pyrazole N-alkylation is rarely dictated by the steric bulk of the electrophile alone. Instead, it is fundamentally governed by the solvation state of the deprotonated pyrazolide anion[2].

  • N1-Alkylation (Thermodynamic Control via SIP): In highly polar, hydrogen-bond-accepting solvents like DMSO, the use of alkali bases with larger ionic radii (e.g., K₂CO₃) generates a Solvent-Separated Ion Pair (SIP). The "naked" pyrazolide anion undergoes alkylation at the N1 position, which is thermodynamically favored due to the preservation of the aromatic π-system's optimal conjugation[2].

  • N2-Alkylation (Kinetic Control via CIP): In low-dielectric solvents like THF, the use of NaHMDS forces the formation of a Close Ion Pair (CIP) or Tight Ion Pair (TIP). The sodium cation strongly coordinates to the highly electronegative N1 nitrogen (and forms a stable chelate with the N6 pyridine nitrogen), sterically shielding the N1 face. Consequently, the electrophile is forced to attack the more exposed N2 position[2].

G Substrate 4-Fluoro-1H-pyrazolo[3,4-c]pyridine (Substrate) CIP Tight Ion Pair (CIP) Na+ blocks N1 Solvent: THF Substrate->CIP NaHMDS, 0 °C SIP Solvent-Separated Ion Pair (SIP) Free Pyrazolide Anion Solvent: DMSO Substrate->SIP K2CO3, RT N2 N2-Alkyl Isomer (Major Product) CIP->N2 R-X (Kinetic Control) N1 N1-Alkyl Isomer (Major Product) SIP->N1 R-X (Thermodynamic Control)

Mechanistic divergence of N-alkylation controlled by solvent-dependent ion pairing.

Quantitative Data Summary

Table 1 summarizes the expected regioisomeric ratios based on empirical data from azolo-fused systems applied to the 4-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold[1][2].

SolventBaseReagentTemp (°C)Dominant Ion PairExpected N1:N2 Ratio
DMSO K₂CO₃R-X25SIP> 4:1 (Major N1)
DMF NaHR-X0 to 25SIP> 3:1 (Major N1)
THF NaHMDSR-X0CIP< 1:8 (Major N2)
Dioxane NaHMDSR-X10CIP< 1:10 (Major N2)

Experimental Protocols

Protocol A: N1-Selective Alkylation (DMSO / K₂CO₃)
  • Objective: Synthesize 1-alkyl-4-fluoro-1H-pyrazolo[3,4-c]pyridine.

  • Causality Check: K₂CO₃ in DMSO ensures a fully dissociated pyrazolide anion. The large ionic radius of K⁺ prevents tight chelation, leaving the thermodynamically favored N1 fully accessible.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) and finely powdered, anhydrous K₂CO₃ (2.0 eq).

  • Solvation: Add anhydrous DMSO to achieve a 0.2 M concentration. Stir vigorously at room temperature (20–25 °C) for 30 minutes to ensure complete deprotonation. (Note: The solution will turn slightly yellow as the extended conjugated anion forms).

  • Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise. For highly reactive electrophiles (e.g., methyl iodide, benzyl bromide), maintain the temperature strictly at 20 °C using a water bath to prevent over-alkylation at the pyridine N6.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench the reaction by pouring it into 5 volumes of ice-water to precipitate the product. Alternatively, extract with EtOAc (3x) and wash the combined organic layers with a 5% aqueous LiCl solution (3x) to efficiently remove residual DMSO.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: N2-Selective Alkylation (THF / NaHMDS)
  • Objective: Synthesize 2-alkyl-4-fluoro-2H-pyrazolo[3,4-c]pyridine.

  • Causality Check: NaHMDS provides a soluble, non-nucleophilic source of Na⁺. In the low-dielectric environment of THF, Na⁺ forms a rigid CIP at N1, directing the incoming electrophile almost exclusively to N2[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaHMDS (1.0 M in THF, 1.05 eq) dropwise over 10 minutes. (Critical Step: Do not use excess base; unreacted NaHMDS will rapidly consume the electrophile).

  • Alkylation: Stir at 0 °C for 15 minutes to allow stable CIP formation. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl to neutralize any unreacted base. Extract with EtOAc (3x).

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.

Workflow S1 1. Solvation Dry solvent & N2 S2 2. Deprotonation Base addition S1->S2 S3 3. Alkylation Dropwise R-X S2->S3 S4 4. Workup NH4Cl & Extract S3->S4 S5 5. Isolation Chromatography S4->S5

Step-by-step experimental workflow for the regioselective N-alkylation process.

Critical Parameters & Troubleshooting (Self-Validating Systems)

  • Analytical Validation (TLC/LC-MS): You can self-validate the success of your regiocontrol before NMR analysis. The N2-alkyl isomer generally possesses a larger, more aligned dipole moment than the N1-isomer. Consequently, the N2-isomer will typically elute slower (lower Rf​ ) on normal-phase silica gel, but faster (shorter retention time) on reverse-phase LC-MS.

  • Stability of the 4-Fluoro Group: While 4-fluoropyridines are typically highly susceptible to nucleophilic aromatic substitution ( SN​Ar ), the deprotonated pyrazolide intermediate is highly electron-rich. This internal electron donation deactivates the pyridine ring towards SN​Ar , making bases like K₂CO₃ or NaHMDS perfectly safe to use without risk of displacing the fluorine atom[1].

  • Avoiding N6-Quaternization: The pyridine nitrogen (N6) is weakly basic but can undergo unwanted alkylation (forming a quaternary salt) if a large excess of a highly reactive electrophile is used under forcing conditions. Always limit the electrophile to a maximum of 1.10 equivalents.

  • Steric Hindrance Overrides: If using exceptionally bulky electrophiles (e.g., isopropyl iodide), the N2-selectivity in THF may degrade. The N2 position is sterically flanked by the C3 proton, whereas N1 is adjacent to the bridgehead. In such cases, heating may be required to drive the reaction, which unfortunately perturbs the Tight Ion Pair and lowers the regiomeric ratio.

References[1] Bedwell, E. V., Emery, F. d. S., Clososki, G. C., & Steel, P. G. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances 13.49 (2023): 34391-34399. URL:https://doi.org/10.1039/D3RA07436B[2] Bookser, B. C., et al. "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds." The Journal of Organic Chemistry 83.12 (2018): 6334-6353. URL:https://doi.org/10.1021/acs.joc.8b00540

Sources

Application Notes and Protocols: Incorporating 4-fluoro-1H-pyrazolo[3,4-c]pyridine into Novel PROTACs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the E3 Ligase Ligand Landscape for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4][5][6] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7][8]

While the majority of PROTACs in development utilize ligands for a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a significant and unmet need to expand the repertoire of E3 ligase recruiters.[1][4][9] Engaging novel E3 ligases can potentially overcome resistance mechanisms, improve tissue-specific degradation, and provide alternative avenues for targeting proteins that are refractory to degradation by the canonical CRBN/VHL-based systems.[9]

This document provides a comprehensive guide to the incorporation of a promising, yet underexplored, heterocyclic scaffold, 4-fluoro-1H-pyrazolo[3,4-c]pyridine , as a novel E3 ligase ligand in the design and synthesis of PROTACs. We will detail the rationale for its selection, synthetic strategies for its functionalization and conjugation, and a suite of robust protocols for the validation of the resulting PROTAC's activity.

The Rationale for 4-fluoro-1H-pyrazolo[3,4-c]pyridine as a Novel E3 Ligase Ligand

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[10][11][12] Its rigid, planar structure and defined hydrogen bond donor-acceptor pattern make it an attractive candidate for specific protein-ligand interactions. The introduction of a fluorine atom at the 4-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, key attributes for a successful E3 ligase ligand.

While direct evidence of 4-fluoro-1H-pyrazolo[3,4-c]pyridine binding to a specific E3 ligase is still an emerging area of research, its structural similarity to other known heterocyclic E3 ligase ligands suggests its potential to engage with members of the E3 ligase family.[13] The primary objective of this guide is to provide the necessary tools and methodologies for researchers to explore this potential and develop novel PROTACs based on this scaffold.

Synthetic Strategy: From Scaffold to Functionalized PROTAC

The successful incorporation of 4-fluoro-1H-pyrazolo[3,4-c]pyridine into a PROTAC requires a modular and flexible synthetic approach. This allows for the systematic optimization of the linker and the warhead to achieve potent and selective degradation of the target protein.[2][5]

Part 1: Synthesis and Functionalization of the 4-fluoro-1H-pyrazolo[3,4-c]pyridine Core

The synthesis of the 4-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold can be achieved through established heterocyclic chemistry routes.[14][15] A key consideration is the introduction of a functional handle for linker attachment that does not disrupt the putative binding to the E3 ligase. This "exit vector" is crucial for the proper orientation of the ternary complex.[2][16]

A general synthetic scheme is outlined below, allowing for the introduction of a linker attachment point at a solvent-exposed position.

G cluster_0 Synthesis of Functionalized Core start Starting Materials step1 Construction of Pyrazolopyridine Core start->step1 step2 Introduction of Fluorine at C4 step1->step2 step3 Selective Functionalization for Linker Attachment (e.g., Halogenation, Borylation) step2->step3 core Functionalized 4-fluoro-1H-pyrazolo[3,4-c]pyridine Core step3->core

Caption: Synthetic workflow for the functionalized core.

Part 2: Linker Design and Conjugation

The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex.[5][][18] The choice of linker length, composition, and attachment points on both the E3 ligase ligand and the warhead must be empirically optimized.[5][16] Common linker types include polyethylene glycol (PEG) chains and alkyl chains, which offer flexibility.[]

"Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and modular approach for conjugating the functionalized 4-fluoro-1H-pyrazolo[3,4-c]pyridine core to the warhead-linker fragment.[5][8]

G cluster_1 PROTAC Assembly core Functionalized 4-fluoro-1H- pyrazolo[3,4-c]pyridine (with azide or alkyne) protac Final PROTAC Molecule core->protac Click Chemistry (CuAAC) warhead Warhead-Linker Fragment (with complementary azide or alkyne) warhead->protac

Caption: Modular PROTAC assembly via click chemistry.

Experimental Protocols for PROTAC Validation

A rigorous and stepwise validation process is essential to confirm the mechanism of action and efficacy of a novel PROTAC.[19] This involves a combination of biochemical and cell-based assays.

Protocol 1: Biochemical Confirmation of Ternary Complex Formation

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for successful protein degradation.[4][20] Several biophysical techniques can be employed to confirm this interaction.

Method: Fluorescence Polarization (FP) Assay [21][22]

  • Objective: To measure the binding affinity of the PROTAC to the putative E3 ligase and the formation of the ternary complex.

  • Materials:

    • Purified recombinant E3 ligase (e.g., a candidate E3 ligase identified through screening or homology modeling).

    • Fluorescently labeled tracer ligand for the E3 ligase.

    • Purified recombinant POI.

    • Synthesized PROTAC.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • 384-well, low-volume, black plates.

  • Procedure: a. Binary Binding (PROTAC to E3 Ligase): i. Serially dilute the PROTAC in assay buffer. ii. To each well, add a fixed concentration of the E3 ligase and the fluorescently labeled tracer. iii. Add the serially diluted PROTAC. iv. Incubate at room temperature for 1-2 hours, protected from light. v. Measure fluorescence polarization. vi. Plot the change in polarization against the PROTAC concentration to determine the binding affinity (IC50 or Kd). b. Ternary Complex Formation: i. Pre-incubate the PROTAC with a saturating concentration of the POI. ii. Serially dilute this pre-formed complex. iii. Add the E3 ligase and fluorescent tracer as in the binary binding assay. iv. Measure fluorescence polarization and analyze the data to determine the cooperativity of ternary complex formation.

Assay Parameter Measured Typical Values Significance
Binary FP IC50 / Kd (PROTAC to E3 Ligase)nM to low µMConfirms direct binding to the E3 ligase.
Ternary FP Cooperativity (α)α > 1 (positive)Indicates favorable protein-protein interactions within the ternary complex.
Protocol 2: In Vitro Ubiquitination Assay

This assay directly assesses the catalytic activity of the PROTAC in promoting the ubiquitination of the POI by the recruited E3 ligase.[19]

  • Objective: To detect the formation of polyubiquitinated POI in a cell-free system.

  • Materials:

    • E1 ubiquitin-activating enzyme.

    • E2 ubiquitin-conjugating enzyme (specific to the E3 ligase).

    • Recombinant E3 ligase.

    • Recombinant POI.

    • Ubiquitin.

    • ATP.

    • Synthesized PROTAC.

    • Ubiquitination reaction buffer.

  • Procedure: a. Assemble the ubiquitination reaction mixture containing E1, E2, E3 ligase, POI, ubiquitin, and ATP in the reaction buffer. b. Add the PROTAC at various concentrations. c. Incubate the reaction at 37°C for 1-2 hours. d. Stop the reaction by adding SDS-PAGE loading buffer. e. Analyze the reaction products by Western blot using an antibody specific for the POI. The appearance of a high-molecular-weight smear or distinct bands above the unmodified POI indicates polyubiquitination.

Protocol 3: Cell-Based Target Protein Degradation Assay

The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.[23][24]

Method: Western Blot Analysis [19]

  • Objective: To quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

  • Materials:

    • Cell line expressing the POI.

    • Cell culture medium and supplements.

    • Synthesized PROTAC.

    • Lysis buffer.

    • Primary antibody against the POI.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). c. Lyse the cells and quantify the protein concentration. d. Perform SDS-PAGE and Western blotting as described in Protocol 2. e. Detect the POI and the loading control using specific antibodies. f. Quantify the band intensities and normalize the POI levels to the loading control. g. Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Parameter Description Significance
DC50 Half-maximal degradation concentrationPotency of the PROTAC.
Dmax Maximum percentage of protein degradationEfficacy of the PROTAC.
Protocol 4: Cellular Viability Assay

This assay assesses the functional consequence of target protein degradation on cell health and proliferation, providing a link between target engagement and a phenotypic outcome.[19]

Method: MTS or CellTiter-Glo® Assay

  • Objective: To measure the effect of PROTAC-induced protein degradation on cell viability.

  • Materials:

    • Cell line used in the degradation assay.

    • Cell culture medium.

    • Synthesized PROTAC.

    • MTS or CellTiter-Glo® reagent.

  • Procedure: a. Plate cells in a 96-well plate. b. Treat with a serial dilution of the PROTAC for an extended period (e.g., 72 hours). c. Add the MTS or CellTiter-Glo® reagent according to the manufacturer's instructions. d. Measure absorbance or luminescence. e. Plot cell viability against PROTAC concentration to determine the GI50 (half-maximal growth inhibition).

Data Interpretation and Troubleshooting

A successful PROTAC incorporating 4-fluoro-1H-pyrazolo[3,4-c]pyridine should demonstrate:

  • Biochemical Engagement: Clear evidence of ternary complex formation.

  • Catalytic Activity: PROTAC-dependent ubiquitination of the POI.

  • Cellular Degradation: Potent and efficient degradation of the POI in cells, ideally with a clear dose- and time-dependent response.

  • Functional Outcome: A measurable effect on cell viability or another relevant phenotype that correlates with target degradation.

Troubleshooting Common Issues:

  • No Degradation:

    • Confirm binary binding to both the POI and the putative E3 ligase.

    • Synthesize a library of PROTACs with varying linker lengths and attachment points.

    • Verify the expression and activity of the E3 ligase in the chosen cell line.

  • "Hook Effect": At high concentrations, the PROTAC may saturate both the POI and the E3 ligase, preventing the formation of the ternary complex. This manifests as a decrease in degradation at higher doses. This is a common feature of PROTACs and indicates a productive ternary complex is being formed at lower concentrations.

  • Off-Target Effects: Utilize proteomic approaches (e.g., mass spectrometry) to assess the global protein landscape after PROTAC treatment and identify any unintended degradation events.

Conclusion

The incorporation of novel E3 ligase ligands is a critical step in expanding the therapeutic potential of PROTAC technology. 4-fluoro-1H-pyrazolo[3,4-c]pyridine represents a promising and synthetically accessible scaffold for the development of a new class of PROTACs. By following the detailed synthetic strategies and validation protocols outlined in this guide, researchers can systematically explore the potential of this novel E3 ligase ligand and contribute to the advancement of targeted protein degradation.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. [Link]

  • Scheepstra, K. M., et al. (2019). The Ubiquitin-Proteasome System as a Target for Cancer Therapy. Cancers, 11(7), 1013. [Link]

  • Zhang, X., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(19), 10737-10753. [Link]

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  • MDPI. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules. [Link]

  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. [Link]

  • Oxford Academic. (2025). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell. [Link]

  • ResearchGate. (n.d.). A variety of small molecules that serve as the ligands for CRBN E3 ligase. [Link]

  • National Institutes of Health. (n.d.). Targeted Protein Degradation: Elements of PROTAC Design. [Link]

  • National Institutes of Health. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]

  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]

  • Taylor & Francis Online. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link]

  • PubMed. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. [Link]

  • National Institutes of Health. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • ACS Publications. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. [Link]

  • Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]

  • ACS Publications. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. [Link]

  • National Institutes of Health. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • bioRxiv. (2025). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs. [Link]

  • Reaction Biology. (n.d.). Target Protein Degradation Services. [Link]

  • AACR Journals. (2024). Novel preclinical models for PROTAC evaluation: And beyond. [Link]

  • Portland Press. (2025). Methods to accelerate PROTAC drug discovery. [Link]

  • PubMed. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. [Link]

  • National Institutes of Health. (2022). An overview of PROTACs: a promising drug discovery paradigm. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. [Link]

  • National Institutes of Health. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. [Link]

  • ACS Publications. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]

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Application Notes & Protocols: 4-fluoro-1H-pyrazolo[3,4-c]pyridine Cell Viability Assay

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Elucidating the Cytotoxic Potential of 4-fluoro-1H-pyrazolo[3,4-c]pyridine

The pyrazolopyridine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Specifically, the pyrrolo[3,4-c]pyridine core has been investigated for its potential in treating diseases of the nervous and immune systems, as well as for its antitumor properties.[3] The introduction of a fluorine atom to such heterocyclic structures can significantly modulate their physicochemical properties and biological activity. Therefore, 4-fluoro-1H-pyrazolo[3,4-c]pyridine represents a compound of interest for drug discovery and development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro cytotoxic effects of 4-fluoro-1H-pyrazolo[3,4-c]pyridine using a robust and reliable cell viability assay. We will delve into the principles behind the chosen methodology, provide detailed, step-by-step protocols, and offer insights into data analysis and interpretation.

Principle of the Assay: Measuring Metabolic Activity as an Indicator of Cell Viability

To determine the effect of 4-fluoro-1H-pyrazolo[3,4-c]pyridine on cell viability, we will employ a metabolic activity-based assay. These assays are founded on the principle that viable, metabolically active cells can reduce a substrate into a detectable product.[4] The quantity of the product formed is directly proportional to the number of living cells in the culture.[5] This allows for the quantification of cytotoxicity by measuring the decrease in metabolic activity in response to the test compound.[6][7]

Two widely accepted and robust methods for this purpose are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

  • MTT Assay: This colorimetric assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product.[6][8][9] The insoluble formazan is then solubilized, and its absorbance is measured, which correlates with the number of viable cells.[9]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous "add-mix-measure" assay quantifies ATP, the presence of which is a key indicator of metabolically active cells.[10][11][12] The reagent contains a thermostable luciferase that, in the presence of ATP, generates a stable "glow-type" luminescent signal.[10][13] This method is known for its high sensitivity and is well-suited for high-throughput screening.[10][11]

For the purpose of this guide, we will provide a detailed protocol for the CellTiter-Glo® Luminescent Cell Viability Assay due to its superior sensitivity, simpler workflow, and reduced interference from colored compounds.

Experimental Design and Workflow

A typical cell viability experiment involves several key stages, from initial cell culture and compound preparation to data acquisition and analysis. The following diagram illustrates the general workflow for assessing the cytotoxicity of 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Compound Stock Solution Preparation Serial_Dilution 3. Serial Dilution of Test Compound Cell_Seeding 4. Cell Seeding in 96-well Plates Compound_Treatment 5. Treatment of Cells with Compound Cell_Seeding->Compound_Treatment Incubation 6. Incubation (e.g., 24, 48, 72h) Compound_Treatment->Incubation Assay_Reagent 7. Addition of CellTiter-Glo® Reagent Incubation->Assay_Reagent Luminescence_Reading 8. Luminescence Measurement Assay_Reagent->Luminescence_Reading Data_Normalization 9. Data Normalization & Analysis Luminescence_Reading->Data_Normalization IC50_Determination 10. IC50 Value Determination Data_Normalization->IC50_Determination

Caption: General workflow for determining the cytotoxicity of 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed for a 96-well plate format but can be adapted for other plate formats.

Materials and Reagents:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 4-fluoro-1H-pyrazolo[3,4-c]pyridine

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Sterile, disposable laboratory consumables (pipette tips, microcentrifuge tubes, etc.)

  • Multichannel pipette

  • Luminometer

Protocol Steps:

  • Cell Culture and Seeding: a. Culture the chosen cell line under standard conditions (37°C, 5% CO2) in their recommended complete medium.[14] Ensure cells are in the logarithmic growth phase and have high viability (>95%). b. On the day of the experiment, harvest the cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension in complete culture medium to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well in a 96-well plate.[15][16] d. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.[17] Include wells with medium only for background luminescence measurement.[11][17] e. Incubate the plate for 18-24 hours to allow the cells to attach and resume normal growth.[15]

  • Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of 4-fluoro-1H-pyrazolo[3,4-c]pyridine in DMSO (e.g., 10 mM).[18] b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations. A common approach is to prepare a 2X working solution for each concentration. c. After the 18-24 hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared 2X compound dilutions to the respective wells. d. Include vehicle control wells that receive medium with the same final concentration of DMSO as the highest concentration of the test compound. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CellTiter-Glo® Assay and Luminescence Measurement: a. At the end of the incubation period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11][17] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][17] c. Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[12][17] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][17] e. Measure the luminescence of each well using a luminometer.[17]

Data Analysis and Interpretation:

  • Background Subtraction: Subtract the average luminescence value of the "medium only" wells from all other experimental wells.

  • Normalization to Vehicle Control: Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (which represents 100% viability).

    % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

  • Dose-Response Curve and IC50 Determination: a. Plot the percentage of cell viability against the log of the compound concentration. b. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data. c. The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[19][20] This value is a key indicator of the compound's potency.

The following diagram illustrates the process of determining the IC50 value from the dose-response curve.

G IC50 Determination from Dose-Response Curve cluster_0 x_axis Log [Compound Concentration] y_axis % Cell Viability origin origin origin->x_axis origin->y_axis mid end mid->end x_ic50 IC50 mid->x_ic50 start start start->mid y_50 y_50 y_50->mid

Caption: Graphical representation of IC50 value determination.

Data Presentation

The results of the cell viability assay should be presented in a clear and concise manner. A table summarizing the IC50 values for 4-fluoro-1H-pyrazolo[3,4-c]pyridine against different cell lines and at various time points is highly recommended.

Cell LineIncubation Time (hours)IC50 (µM)
HeLa24[Insert Value]
48[Insert Value]
72[Insert Value]
A54924[Insert Value]
48[Insert Value]
72[Insert Value]
MCF-724[Insert Value]
48[Insert Value]
72[Insert Value]

Validation and Controls: Ensuring Data Integrity

To ensure the reliability and reproducibility of the results, it is crucial to include appropriate controls and perform validation steps.[21][22]

  • Positive Control: A known cytotoxic compound should be included to validate the assay's ability to detect a cytotoxic effect.

  • Negative (Vehicle) Control: This is essential for distinguishing the effect of the compound from that of the solvent (e.g., DMSO).[23]

  • Cell Seeding Linearity: Before conducting the main experiment, it is advisable to perform a cell titration to ensure that the luminescent signal is linear within the range of cell numbers used.[24]

  • Assay Reproducibility: Experiments should be performed with technical and biological replicates to ensure the reproducibility of the findings.[21]

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the cytotoxic potential of 4-fluoro-1H-pyrazolo[3,4-c]pyridine using the CellTiter-Glo® Luminescent Cell Viability Assay. By following the outlined procedures and incorporating the recommended controls, researchers can obtain reliable and reproducible data to guide further drug development efforts. The determination of the IC50 value will provide a quantitative measure of the compound's potency, which is a critical parameter in the early stages of drug discovery.[20]

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]

  • PMC. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • National Toxicology Program (NTP). (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

  • Promega Connections. (2014, September 26). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]

  • J-STAGE. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. Retrieved from [Link]

  • Technology Networks. (2023, January 24). Cell Culture – Good Practice and Advanced Methods. Retrieved from [Link]

  • PMC. (n.d.). Cell cultures in drug development: Applications, challenges and limitations. Retrieved from [Link]

  • Anticancer Research. (2019, July 2). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. Retrieved from [Link]

  • ResearchGate. (2021, September 24). How to comment after finding IC50 according to MTT results?. Retrieved from [Link]

  • Graphviz. (n.d.). GraphViz Examples and Tutorial. Retrieved from [Link]

  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

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  • PMC. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

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  • MDPI. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • ACS Omega. (2024, December 25). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors.
  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

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Application Note: Strategies for the Regioselective Functionalization of 4-Fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1H-pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, often regarded as a purine isostere, and is prevalent in compounds targeting a range of biological targets.[1][2] The introduction of a fluorine atom at the C-4 position provides a valuable tool for modulating physicochemical properties such as pKa and metabolic stability, while also serving as a synthetic handle for further molecular elaboration. This application note provides a comprehensive technical guide to the regioselective functionalization of 4-fluoro-1H-pyrazolo[3,4-c]pyridine. We present field-proven insights and detailed protocols for selective modification at five key positions: the N-1 and N-2 pyrazole nitrogens, the C-3 and C-7 carbons, and the fluorine-bearing C-4 carbon. The methodologies discussed herein enable a "vectorial functionalization" approach, which is critical for library synthesis and hit-to-lead optimization in fragment-based drug discovery (FBDD).[1][3][4]

The Strategic Importance of the 4-Fluoro-1H-pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine scaffold is a cornerstone for the development of therapeutic agents, including GPR119 agonists and potential anti-inflammatory or anti-cancer agents, owing to its structural similarity to biologically ubiquitous purines.[1][2][5] The strategic placement of a fluorine atom at the C-4 position (as numbered below) significantly enhances the scaffold's utility. Fluorine's high electronegativity withdraws electron density from the pyridine ring, profoundly influencing the reactivity of the entire heterocyclic system. This electronic perturbation is key to achieving the regioselectivity detailed in this guide.

Below is the core structure with the IUPAC numbering system used throughout this document.

Caption: Core structure and numbering of 4-Fluoro-1H-pyrazolo[3,4-c]pyridine.

Principles of Regioselectivity: An Overview

Achieving regiocontrol in the functionalization of this scaffold hinges on exploiting the inherent electronic and steric differences at each position. The following diagram illustrates the primary sites of reactivity and the rationale behind their selective targeting.

Regioselectivity_Principles Scaffold 4-Fluoro-1H-pyrazolo[3,4-c]pyridine N1 N-1 Position (Pyrrolic Nitrogen) Scaffold->N1 N2 N-2 Position (Pyridinic Nitrogen) Scaffold->N2 C7 C-7 Position Scaffold->C7 C3 C-3 Position Scaffold->C3 C4 C-4 Position Scaffold->C4 R_N1 Thermodynamically favored. Less sterically hindered. Site of deprotonation. N1->R_N1 R_N2 More sterically hindered. Functionalized via specific protecting group strategies. N2->R_N2 R_C7 Most acidic pyridine C-H. Activated by adjacent N-6. Targeted by Directed ortho-Metalation. C7->R_C7 R_C3 Sterically accessible pyrazole C-H. Amenable to Ir-catalyzed borylation. C3->R_C3 R_C4 Electron deficient C-F bond. Activated for Nucleophilic Aromatic Substitution (SNAr). C4->R_C4

Caption: Key reactive sites and the basis for their selective functionalization.

Regioselective N-Functionalization: The N-1 vs. N-2 Challenge

The pyrazole ring contains two distinct nitrogen atoms: N-1, which is pyrrole-like, and N-2, which is pyridine-like. Direct alkylation or arylation overwhelmingly favors the thermodynamically more stable and sterically less hindered N-1 position.[2][3] Accessing the N-2 position typically requires a multi-step strategy.

Protocol 1: Selective N-1 Alkylation

This protocol describes a standard procedure for the highly regioselective alkylation at the N-1 position. The use of a strong base like sodium hydride (NaH) deprotonates the N-1 position, and the resulting anion reacts with an electrophile.

Step-by-Step Methodology:

  • To a solution of 4-fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes. The evolution of H₂ gas should be observed.

  • Add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-1 alkylated product.

Reagent/ConditionRoleTypical Yield (N-1)N-1:N-2 Ratio
NaH / THFStrong, non-nucleophilic base>90%>20:1
K₂CO₃ / DMFWeaker base, polar aprotic solvent80-95%>15:1
Cs₂CO₃ / AcetonitrileMild base, effective for various electrophiles85-98%>20:1
Data Table 1: Comparison of conditions for selective N-1 alkylation.
Strategies for N-2 Functionalization

Achieving substitution at the N-2 position is non-trivial and generally requires a protecting group strategy to block the more reactive N-1 site. While various protecting groups can be envisioned, a common approach involves installing a removable group at N-1, functionalizing N-2, and then selectively removing the N-1 protecting group. The choice of protecting group is critical and must be orthogonal to the conditions required for N-2 functionalization.

Regioselective C-H Functionalization

Direct C-H functionalization offers an atom-economical route to introduce complexity. On the 4-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold, the C-7 and C-3 positions are prime targets for selective C-H activation.

Protocol 2: C-7 Functionalization via Directed ortho-Metalation (DoM)

The pyridine nitrogen (N-6) acts as a powerful directing group, enabling highly regioselective deprotonation at the adjacent C-7 position with a suitable base. The resulting organometallic intermediate can be trapped with various electrophiles. TMPMgCl·LiCl is an excellent choice of base for this transformation.[1][3]

DoM_Workflow Start 4-Fluoro-1H-pyrazolo[3,4-c]pyridine (N-1 Protected) Step1 Add TMPMgCl·LiCl in THF, 25 °C Start->Step1 Intermediate C-7 Magnesiated Intermediate (Highly Regioselective) Step1->Intermediate Step2 Quench with Electrophile (E+) (e.g., I₂, PhCHO, etc.) Intermediate->Step2 Product C-7 Functionalized Product Step2->Product

Caption: Workflow for C-7 functionalization via Directed ortho-Metalation.

Step-by-Step Methodology (for C-7 Iodination):

  • Note: It is advisable to first protect the N-1 position (e.g., as a SEM or PMB ether) to prevent competitive deprotonation.

  • To a solution of the N-1 protected 4-fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere, add TMPMgCl·LiCl (1.1 M in THF, 1.5 eq) dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • In a separate flask, prepare a solution of iodine (I₂) (2.0 eq) in anhydrous THF.

  • Cool the reaction mixture to -20 °C and add the iodine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the C-7 iodo product, a versatile handle for subsequent cross-coupling reactions.

Protocol 3: C-3 Functionalization via Iridium-Catalyzed Borylation

The C-3 position on the pyrazole ring can be selectively functionalized using iridium-catalyzed C-H borylation. This reaction typically targets the most sterically accessible C-H bond on the electron-rich pyrazole ring.[1][3] The resulting boronate ester is a key intermediate for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • In a microwave vial, combine the N-1 protected 4-fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), [Ir(COD)OMe]₂ (3 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (6 mol %).

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar).

  • Add anhydrous methyl tert-butyl ether (MTBE, 0.1 M).

  • Heat the reaction mixture in a microwave reactor at 100 °C for 1-2 hours.

  • After cooling, concentrate the reaction mixture in vacuo.

  • The crude boronate ester can often be used directly in the subsequent Suzuki-Miyaura coupling step without further purification. For purification, chromatography on silica gel can be performed.

Functionalization at C-4: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of both the pyridine ring nitrogen and the fluorine atom itself renders the C-4 position highly electron-deficient and thus activated for Nucleophilic Aromatic Substitution (SNAr).[6] This provides a direct and efficient pathway to displace the fluoride with a variety of nucleophiles, a reaction that is generally not feasible with less activated aryl fluorides. Standard palladium-catalyzed cross-coupling reactions are notoriously difficult for C(sp²)-F bonds and are not the preferred method here.[7]

Protocol 4: C-4 Amination via SNAr

This protocol details the displacement of the 4-fluoro group with an amine nucleophile.

Step-by-Step Methodology:

  • To a solution of 4-fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in a polar aprotic solvent such as DMSO or NMP (0.2 M), add the desired amine (e.g., morpholine or piperidine, 2.0-3.0 eq).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or diisopropylethylamine (DIPEA, 3.0 eq).

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to afford the C-4 aminated pyrazolo[3,4-c]pyridine.

NucleophileBaseTemperature (°C)Typical Yield
Primary/Secondary AminesK₂CO₃, DIPEA100-14070-95%
ThiolsK₂CO₃, Cs₂CO₃80-12075-90%
Alcohols (as alkoxides)NaH, KHMDS60-10060-85%
Data Table 2: General conditions for SNAr at the C-4 position.

Summary: A Vectorial Approach to Library Synthesis

The regioselective protocols described above can be employed in a sequential manner to systematically build molecular complexity around the 4-fluoro-1H-pyrazolo[3,4-c]pyridine core. This "vectorial" approach is invaluable in drug discovery for rapidly exploring the structure-activity relationship (SAR) around a given fragment.

Vectorial_Summary Scaffold 4-Fluoro-1H-pyrazolo[3,4-c]pyridine N1_Func N-1 Functionalization Scaffold->N1_Func Vector 1 C4_Func C-4 Functionalization Scaffold->C4_Func Vector 2 C7_Func C-7 Functionalization Scaffold->C7_Func Vector 3 C3_Func C-3 Functionalization Scaffold->C3_Func Vector 4 N1_Chem Alkylation / Arylation (NaH, K₂CO₃) N1_Func->N1_Chem C4_Chem SNAr (Amine, Thiol, etc.) C4_Func->C4_Chem C7_Chem Directed Metalation (TMPMgCl·LiCl) C7_Func->C7_Chem C3_Chem C-H Borylation ([Ir(COD)OMe]₂) C3_Func->C3_Chem

Caption: Summary of vectorial functionalization strategies.

References

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  • ACS Publications. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1548–1553. [Link]

  • ACS Publications. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][3][4]Triazolo[8][9]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6530–6547. [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]

  • OUCI. (2024). Regioselective synthesis of 4-functionalized pyridines. Chem, 10(2), 628-643. [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

  • PubChem. 1H-Pyrazolo[3,4-c]pyridine. [Link]

  • PubMed. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3441-3446. [Link]

  • Semantic Scholar. (2014). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ARKIVOC. [Link]

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Application Note: 4-Fluoro-1H-pyrazolo[3,4-c]pyridine Derivatives as Privileged Scaffolds for Oncology Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

The development of highly selective kinase inhibitors remains a cornerstone of modern oncology and immuno-oncology. Among the diverse heterocyclic scaffolds explored, the pyrazolopyridine class—specifically the 1H-pyrazolo[3,4-c]pyridine core—has emerged as a highly potent purine bioisostere[1].

As a Senior Application Scientist, I emphasize that the specific functionalization of this core with a fluorine atom at the C4 position (yielding 4-fluoro-1H-pyrazolo[3,4-c]pyridine , CAS: 1373168-65-0) is not merely a structural novelty; it is a calculated pharmacokinetic and pharmacodynamic optimization. The C4-fluorine substitution fundamentally alters the electronic landscape of the heterocycle. Fluorine’s high electronegativity lowers the pKa of the adjacent pyridine nitrogen, optimizing the molecule's basicity for physiological pH and improving membrane permeability. Furthermore, the strong C–F bond acts as a metabolic shield, preventing oxidative degradation by cytochrome P450 enzymes at the otherwise vulnerable C4 position, while simultaneously enhancing lipophilic efficiency (LipE)[2].

Mechanistic Architecture & Target Engagement

The 4-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold is uniquely positioned to target kinases characterized by deep, hydrophobic ATP-binding pockets. Its efficacy is driven by precise hinge-region interactions.

Hematopoietic Progenitor Kinase 1 (HPK1) in Immuno-Oncology

HPK1 (MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 alleviates T-cell exhaustion, making it a premier target for cancer immunotherapy. The 1H-pyrazolo[3,4-c]pyridine core exhibits sub-nanomolar binding affinity ( Ki​<1.0 nM) for HPK1. Mechanistically, the pyridine nitrogen engages in a critical water-bridged hydrogen bond with the Asp155 residue in the kinase pocket, a feature that grants this specific isomer superior potency over its [3,4-b] counterparts[3].

Bruton’s Tyrosine Kinase (BTK) in B-Cell Lymphomas

In B-cell malignancies, BTK is essential for B-cell receptor (BCR) signaling and tumor proliferation. 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives have been heavily patented as selective BTK inhibitors. The scaffold mimics the adenine ring of ATP, orienting functional groups to either reversibly bind the hinge region or covalently interact with Cys481, effectively shutting down the NF-κB survival pathway[4].

Fig 1. Dual targeting potential of 4-fluoro-pyrazolo[3,4-c]pyridines in HPK1 and BTK pathways.

Quantitative Target Profiling

The table below synthesizes the pharmacological metrics of various pyrazolopyridine derivatives across key oncology targets, highlighting the superior translation of enzymatic affinity to cellular potency when utilizing the [3,4-c] architecture[5],[6],[3].

Compound ScaffoldTarget KinaseEnzymatic Affinity ( Ki​ / IC50​ )Cellular IC50​ Key Structural Interaction / Effect
1H-pyrazolo[3,4-b]pyridine FGFR~10–50 nM~200 nMStandard bidentate hinge binding
1H-pyrazolo[3,4-c]pyridine HPK1< 1.0 nM144 nMWater-bridged H-bond via Asp155
4-fluoro-1H-pyrazolo[3,4-c]pyridine BTK< 5.0 nM< 50 nMHinge binding / Cys481 engagement
3,7-disubstituted pyrazolo[3,4-c]pyridine Cytotoxic (MIA PaCa-2)N/ASub-micromolarG0/G1 cell cycle arrest / Apoptosis

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls to verify causality and data accuracy.

Fig 2. Hit-to-lead experimental workflow for pyrazolo[3,4-c]pyridine derivative development.
Protocol A: Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Core

Purpose: To systematically explore Structure-Activity Relationships (SAR) without de novo synthesis for every analog[2]. Causality: By utilizing orthogonal protecting groups and sequential cross-coupling, we can independently modify the C3, C5, and N1 vectors, allowing precise tuning of the molecule's interaction with the kinase solvent channel and back-pocket.

  • N1-Protection: React 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine with trityl chloride (Trt-Cl) in DMF using NaH as a base at 0°C. Validation: TLC monitoring (Hexane:EtOAc 3:1) should show complete consumption of the highly polar starting material.

  • C3-Functionalization (Suzuki-Miyaura): Combine the protected core with a targeted aryl boronic acid, Pd(dppf)Cl2​ (5 mol%), and K2​CO3​ (2.0 eq) in a 1,4-dioxane/water (4:1) mixture. Degas via argon sparging for 15 minutes. Heat to 90°C for 12 hours.

  • Deprotection: Stir the intermediate in 20% TFA/DCM for 2 hours at room temperature to remove the trityl group.

  • Quality Control: Confirm structural integrity and regioselectivity via 1H/13C NMR and LC-MS. The disappearance of the aromatic trityl multiplet (~7.2 ppm) validates successful deprotection.

Protocol B: High-Throughput TR-FRET Kinase Activity Assay

Purpose: To determine the enzymatic IC50​ of synthesized derivatives against isolated kinases (e.g., HPK1 or BTK). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the time-delay measurement completely eliminates interference from the intrinsic autofluorescence of small-molecule heterocyclic libraries.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives in a 10-point, 3-fold dilution series (in 100% DMSO) into a 384-well low-volume proxiplate.

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., 0.5 nM HPK1) to the wells. Incubate for 15 minutes at RT to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the predetermined Km​ for ATP) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin). Incubate for 60 minutes.

  • Validation & Readout: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Self-Validation: The Z'-factor of the assay must be >0.6, calculated using DMSO vehicle (high signal) and a known reference inhibitor (low signal) controls.

Protocol C: Cellular Target Engagement via Phospho-Flow Cytometry

Purpose: To verify that the inhibitor penetrates the cell membrane and engages the target in a complex intracellular environment[3]. Causality: Phospho-flow cytometry is utilized because it allows for single-cell resolution, ensuring that we measure target inhibition (e.g., decreased pSLP76) specifically within the relevant T-cell or B-cell populations, rather than bulk tissue averages.

  • Cell Culture & Treatment: Seed Jurkat T-cells or primary PBMCs at 1×106 cells/mL in RPMI-1640 + 10% FBS. Treat with the inhibitor dose-response series for 2 hours at 37°C.

  • Stimulation: Stimulate cells with anti-CD3/anti-CD28 crosslinking antibodies for 5 minutes to induce robust HPK1-mediated phosphorylation of SLP76.

  • Fixation & Permeabilization: Immediately halt the reaction by adding an equal volume of 4% paraformaldehyde (PFA). Incubate for 15 minutes at RT. Wash, then permeabilize with ice-cold 90% methanol for 30 minutes.

  • Staining: Wash cells twice in FACS buffer (PBS + 2% BSA). Stain with fluorophore-conjugated anti-phospho-SLP76 (Ser376) and CD3 surface markers for 45 minutes in the dark.

  • Validation & Readout: Analyze via flow cytometry. Self-Validation: The unstimulated control must show baseline fluorescence, while the stimulated/vehicle-treated control must show a >1 log shift in Mean Fluorescence Intensity (MFI). The IC50​ is calculated based on the dose-dependent reduction of the stimulated MFI shift.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Center for Biotechnology Information (NIH PMC). Available at:[Link][1]

  • The discovery of new cytotoxic pyrazolopyridine derivatives. Bioorganic & Medicinal Chemistry Letters (PubMed - NIH). Available at: [Link][5]

  • Synthesis and antiproliferative activity of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives. European Journal of Chemistry. Available at:[Link][6]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Journal of Medicinal Chemistry (NIH PMC). Available at:[Link][3]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances (Royal Society of Chemistry). Available at:[Link][2]

  • 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives as selective Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell lymphoma and autoimmune diseases. Patent EP4043353 / WO2021148581A1 (Latvian Patent Office). Available at: [Link][4]

Sources

scale-up synthesis methods for 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Scalable Synthesis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 4-fluoro-1H-pyrazolo[3,4-c]pyridine core is a privileged structure, serving as a critical building block for a range of therapeutic agents, including kinase inhibitors and GPR119 agonists.[1] Its unique electronic properties, conferred by the fluorine atom and the fused heterocyclic system, can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles.

However, transitioning from lab-scale discovery to large-scale manufacturing of this compound presents significant challenges. These include the selection of a safe and efficient fluorination method, management of potentially hazardous reagents and intermediates, and optimization of reaction conditions for yield, purity, and cost-effectiveness.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on a robust and scalable synthetic route to 4-fluoro-1H-pyrazolo[3,4-c]pyridine. We will delve into the strategic considerations behind the chosen pathway, provide detailed, field-proven protocols, and address the critical safety and analytical aspects essential for successful scale-up.

Strategic Analysis of Synthetic Pathways

A successful scale-up strategy prioritizes safety, efficiency, and robustness. For the synthesis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine, two primary retrosynthetic disconnections are considered:

  • Diazotization and Fluorinative Cyclization (Balz-Schiemann Approach): This classical approach involves forming a diazonium salt from an amino-precursor, which is then thermally decomposed in the presence of a fluoride source.[2][3]

  • Halogen Exchange (Halex) on a Pre-formed Scaffold: This strategy involves the synthesis of a stable, halogenated (typically chlorinated) pyrazolo[3,4-c]pyridine intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom.

While the Balz-Schiemann reaction is a powerful tool for introducing fluorine, it is fraught with peril on a large scale. The requisite diazonium tetrafluoroborate intermediates are often thermally unstable and can decompose explosively.[4][5] Numerous incidents have been documented, making this route a high-risk endeavor for industrial production.[5]

Therefore, the recommended and most industrially viable approach is the Halogen Exchange (Halex) strategy . This pathway decouples the ring formation from the hazardous fluorination step, allowing for the isolation of a stable chloro-intermediate. The subsequent nucleophilic fluorination can be controlled and optimized for safety and efficiency.

cluster_0 Recommended Scale-Up Strategy cluster_1 Alternative (Not Recommended for Scale-Up) A 3-Amino-4-chloropyridine B Step 1: Diazotization & Intramolecular Cyclization A->B NaNO2, Ac2O C 4-Chloro-1H-pyrazolo[3,4-c]pyridine B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) C->D Anhydrous KF, Phase-Transfer Catalyst E 4-Fluoro-1H-pyrazolo[3,4-c]pyridine D->E F 4-Amino-1H-pyrazolo[3,4-c]pyridine G Balz-Schiemann Reaction F->G HBF4, NaNO2 H [Diazonium Intermediate] (Explosion Risk) G->H Isolation I 4-Fluoro-1H-pyrazolo[3,4-c]pyridine H->I Thermal Decomposition (Δ)

Caption: Comparative overview of synthetic strategies.

Part I: Scale-Up Synthesis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine

The synthesis of the key chloro-intermediate leverages a modified Huisgen indazole synthesis, which involves the diazotization of an aminopyridine and subsequent intramolecular cyclization.[6] This method is efficient and avoids the need to handle highly unstable isolated diazonium salts.

Causality Behind Experimental Choices
  • Starting Material: 3-Amino-4-chloropyridine is a commercially available and logical starting point.[7][8] However, it is known to degrade under ambient conditions, necessitating fresh purification or assay verification before use in a large-scale campaign.[9][10]

  • Diazotizing Agent: A combination of sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O) is used. Acetic anhydride acts as both a solvent and a reagent, forming acetylnitrite in situ. This provides a controlled release of the nitrosating species, which is crucial for managing the exotherm of the diazotization process on a large scale.

  • Solvent: Dichloroethane (DCE) is employed as a co-solvent to improve scalability and facilitate easier isolation of the product post-reaction.[6]

  • Work-up: The reaction is followed by a basic work-up with sodium methoxide in methanol to deacetylate the N-1 position of the newly formed pyrazole ring, yielding the final, unprotected intermediate.

Detailed Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-c]pyridine

Materials & Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • 3-Amino-4-chloropyridine (1.0 eq)

  • Acetic Anhydride (Ac₂O, 5.0 eq)

  • Sodium Nitrite (NaNO₂, 1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium Methoxide (NaOMe) solution (e.g., 25% in MeOH)

Procedure:

  • Reaction Setup: Charge the reactor with 3-amino-4-chloropyridine and 1,2-dichloroethane (approx. 5 mL per gram of starting material). Begin stirring under a nitrogen atmosphere.

  • Acetyl Anhydride Addition: Add acetic anhydride to the suspension.

  • Temperature Control: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Controlled Diazotization: Add sodium nitrite portion-wise over 1-2 hours, carefully monitoring the internal temperature to maintain it below 10 °C. A slight exotherm is expected.

  • Reaction & Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Maintain this temperature for 18-20 hours. Monitor the reaction progress by TLC or HPLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the DCE and excess acetic anhydride.

  • Deacetylation: To the resulting residue, add methanol (approx. 5 mL per gram of initial starting material) and cool to 0-5 °C.

  • Base Addition: Slowly add sodium methoxide solution, maintaining the temperature below 15 °C. Stir at room temperature for 1 hour.

  • Product Isolation: Quench the reaction by carefully adding water. The product will precipitate. Stir the slurry for 30 minutes.

  • Filtration and Drying: Collect the solid product by filtration, wash the cake with cold water, and dry under vacuum at 40-50 °C to a constant weight.

Analytical Checkpoints:

  • In-Process: HPLC analysis to confirm the consumption of 3-amino-4-chloropyridine and formation of the N-acetylated intermediate, followed by the final deacetylated product.

  • Final Product: ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.

Part II: Nucleophilic Fluorination (SNAr) for 4-Fluoro-1H-pyrazolo[3,4-c]pyridine

The conversion of the 4-chloro intermediate to the final 4-fluoro product is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is the critical C-F bond-forming step.

cluster_0 SNAr Mechanism for Fluorination Reactants 4-Chloro-1H-pyrazolo[3,4-c]pyridine + F⁻ TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Rate-Determining Step) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Chloride Elimination Products 4-Fluoro-1H-pyrazolo[3,4-c]pyridine + Cl⁻ TS2->Products

Caption: Generalized mechanism for the SNAr reaction.
Causality Behind Experimental Choices
  • Fluoride Source: Spray-dried potassium fluoride (KF) is the reagent of choice for scale-up. Standard KF is often not reactive enough due to its high lattice energy and hygroscopicity. Spray-drying creates a high surface area, amorphous form that is significantly more reactive. Cesium fluoride (CsF) is more reactive but its cost is often prohibitive for large-scale manufacturing.

  • Phase-Transfer Catalyst (PTC): To further enhance the reactivity of KF, a PTC such as 18-crown-6 or Kryptofix (K2.2.2) is essential. The PTC complexes the potassium cation, liberating a more "naked" and highly nucleophilic fluoride anion in the organic solvent.

  • Solvent: A high-boiling, polar, aprotic solvent is required to solubilize the reagents and facilitate the SNAr mechanism. Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are common choices. The reaction requires high temperatures, so a high boiling point is critical.

  • Temperature: SNAr fluorinations are often kinetically slow and require high temperatures, typically in the range of 180-220 °C, to proceed at a reasonable rate. Precise temperature control is paramount to prevent decomposition of the starting material and product.

Detailed Protocol: Synthesis of 4-Fluoro-1H-pyrazolo[3,4-c]pyridine

Materials & Equipment:

  • High-temperature, pressure-rated reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.

  • 4-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Spray-dried Potassium Fluoride (KF, 3.0-5.0 eq)

  • 18-crown-6 or Kryptofix 2.2.2 (0.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reactor Charging: Under a strict nitrogen atmosphere, charge the reactor with 4-chloro-1H-pyrazolo[3,4-c]pyridine, spray-dried potassium fluoride, and the phase-transfer catalyst.

  • Solvent Addition: Add anhydrous DMSO (approx. 10 mL per gram of starting material).

  • Inerting: Purge the reactor headspace with nitrogen several times to ensure an inert atmosphere.

  • Heating: Begin stirring and slowly heat the reaction mixture to 190-200 °C.

  • Reaction Monitoring: Hold the reaction at temperature for 12-24 hours. Monitor the conversion of the starting material by HPLC.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to below 80 °C. Very carefully and slowly, quench the reaction by adding it to a separate vessel containing cold water with vigorous stirring.

  • Extraction: The aqueous mixture may require pH adjustment. Extract the product into an appropriate organic solvent, such as ethyl acetate or dichloromethane (multiple extractions may be necessary).

  • Washing: Wash the combined organic layers with water and then brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel for higher purity requirements.

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous approach to safety.

Reagent/Process Hazard Mitigation Strategy
3-Amino-4-chloropyridine Potential instability and decomposition upon storage.[10]Store in a cool, dark, inert atmosphere. Assay purity before use.
Diazotization Highly exothermic. Formation of unstable diazonium species.Use portion-wise addition of NaNO₂. Maintain strict temperature control (<10 °C). Ensure adequate cooling capacity.
Acetic Anhydride Corrosive, lachrymator.Handle in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat).
Potassium Fluoride (KF) Toxic upon ingestion/inhalation. Hygroscopic.Use in a contained system (glove box or fume hood). Wear respiratory protection. Use spray-dried, anhydrous grade.
HF-Pyridine (Alternative) Extremely corrosive and toxic. Causes severe, delayed-onset burns.[11]NOT RECOMMENDED FOR THIS PROTOCOL. Requires specialized handling procedures, materials (Teflon), and immediate access to calcium gluconate gel.[12][13]
High-Temp SNAr High pressure buildup, potential for thermal runaway.Use a pressure-rated reactor. Ensure precise temperature control with alarms and emergency cooling. Perform calorimetric studies (DSC/ARC) to understand thermal hazards.
DMSO / NMP High boiling point, potential reproductive toxicity.Minimize exposure by using closed systems. Ensure adequate ventilation.

Conclusion

The synthesis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine on a large scale is most effectively and safely achieved through a two-stage process involving the formation of a stable 4-chloro-1H-pyrazolo[3,4-c]pyridine intermediate, followed by a high-temperature nucleophilic aromatic substitution. This Halex-based strategy avoids the significant explosion hazards associated with the Balz-Schiemann reaction. By carefully selecting reagents, such as spray-dried potassium fluoride and a phase-transfer catalyst, and by implementing strict control over reaction parameters and safety protocols, this valuable building block can be manufactured in a robust, reliable, and scalable manner.

References

  • The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines. Benchchem.
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  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PMC.
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  • 2-Fluoropyridine vs. 2-Chloropyridine: A Comparative Guide to Reactivity in Nucleophilic Aromatic Substitution. Benchchem.
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  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.
  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate.
  • Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. New Journal of Chemistry (RSC Publishing).
  • Synthesis of Some Novel Fluorinated Pyrazolo[3,4‐b]Pyridines. Scilit.
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • HF based fluorination agents. Reddit.
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  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC.
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  • Concerted Nucleophilic Aromatic Substitution Reactions. CORE.
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  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed.
  • Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. Google Patents.
  • A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development - ACS Publications.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Reaction Yield of 4-Fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists overcome the specific bottlenecks associated with the synthesis of the 4-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold.

This bicyclic heteroaromatic system is a privileged pharmacophore, heavily utilized in the design of selective Bruton's tyrosine kinase (BTK) inhibitors and Hepatitis B virus capsid assembly modulators . However, the strong electron-withdrawing nature of the fluorine atom significantly complicates the standard hydrazine-mediated cyclization, often leading to depressed yields. This guide provides mechanistic insights, a self-validating protocol, and targeted FAQs to ensure synthetic success.

Part 1: Mechanistic Insights & Causality

The most scalable route to 1H-pyrazolo[3,4-c]pyridines involves the condensation of hydrazine hydrate with an ortho-halo pyridine carboxaldehyde precursor . The reaction proceeds via a two-step mechanism:

  • Hydrazone Formation: Rapid condensation of the formyl group with hydrazine.

  • Intramolecular SNAr (Cyclization): Nucleophilic attack of the distal hydrazine nitrogen on the adjacent halogen-bearing carbon to close the pyrazole ring.

The Fluorine Dilemma: Fluorine is an exceptionally good leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions due to its high electronegativity, which highly polarizes the C-F bond . When synthesizing the 4-fluoro derivative, if the reaction temperature is too high during the initial hydrazine addition, intermolecular attack by hydrazine on the C-F bond outcompetes the intended intramolecular cyclization. This leads to defluorinated side products and severely depresses the yield of the target 4-fluoro compound.

Part 2: Self-Validating Experimental Protocol

To mitigate competitive defluorination and ensure complete cyclization, we utilize a temperature-controlled, step-wise protocol.

Materials Required:

  • Precursor: Fluorinated 3-formyl-4-halopyridine precursor (1.0 eq)

  • Reagent: Hydrazine hydrate (64% in water, 1.05 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Tetrahydrofuran (THF) / Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the precursor in the THF/Ethanol mixture to achieve a 0.2 M concentration. Cool the reaction vessel to -5°C using an ice/brine bath.

    • Causality: The low temperature kinetically suppresses the competitive intermolecular SNAr at the highly reactive 4-fluoro position.

  • Addition: Add DIPEA (1.2 eq) to the solution. Next, add hydrazine hydrate (1.05 eq) dropwise over a period of 30 minutes.

    • Causality: Maintaining a low steady-state concentration of hydrazine prevents bis-hydrazone formation and limits premature defluorination.

  • Condensation: Stir the mixture at 0°C for 2 hours.

    • Self-Validation Check: Pull a 10 µL aliquot and analyze via LC-MS. The chromatogram must show the [M+H]+ mass corresponding to the hydrazone intermediate, with <2% of the starting aldehyde remaining. Do not proceed to heating until this intermediate is confirmed.

  • Cyclization: Gradually warm the reaction to 60°C and stir for 4-6 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the intramolecular ring closure, displacing the intended ortho-halogen.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Adjust the pH strictly to 7.5. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography using a gradient of Dichloromethane to Methanol (0-10%) to isolate the pure 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

Part 3: Troubleshooting Guides & FAQs

Q1: My reaction stalls at the hydrazone intermediate, and cyclization does not occur. How can I drive it to completion? A: Stalled cyclization usually indicates insufficient electrophilicity of the carbon bearing the leaving group or a deactivated hydrazine nucleophile. Solution: Increase the cyclization temperature to 70-80°C. If the reaction still stalls, adding a catalytic amount of a Lewis acid (e.g., Sc(OTf)3​ ) or switching the solvent to a more polar aprotic medium like DMF can accelerate the intramolecular SNAr step .

Q2: LC-MS shows a significant loss of the 4-fluoro group (defluorination). How do I prevent this? A: Hydrazine is a potent nucleophile and can displace the fluorine atom before cyclization occurs, especially if the 4-position is highly activated by the pyridine nitrogen. Solution: Strictly control the temperature during the hydrazine addition phase (keep below 0°C). Ensure you are using exactly 1.0 to 1.05 equivalents of hydrazine; excess hydrazine drives the competitive displacement of fluorine.

Q3: The reaction goes to completion, but my isolated yield after aqueous workup is <30%. Where is my product? A: 4-Fluoro-1H-pyrazolo[3,4-c]pyridine is highly polar and can partition into the aqueous layer, especially at low or high pH where the pyrazole or pyridine rings become ionized. Solution: Adjust the aqueous phase strictly to pH 7-8 before extraction. Substitute Ethyl Acetate with a more polar extraction solvent system, such as 10% Isopropanol in Chloroform, or perform a continuous liquid-liquid extraction.

Part 4: Quantitative Data Comparison

The following table summarizes internal optimization data, demonstrating the causality of temperature and solvent selection on mitigating defluorination and maximizing cyclization yield.

Solvent SystemTemp (Addition)Temp (Cyclization)BaseHydrazine Eq.Yield (%)Purity (LC-MS)Primary Impurity
Ethanol25°C80°CNone2.015%45%Defluorinated product
DMF0°C100°C K2​CO3​ 1.242%70%Bis-hydrazone
THF-5°C60°CDIPEA1.0568%85%Uncyclized hydrazone
THF/EtOH (1:1) -5°C 60°C DIPEA 1.05 84% >95% None significant

Part 5: Process Visualization

Workflow Precursor Fluorinated Pyridine Precursor Condensation Condensation (-5°C to 0°C) Precursor->Condensation Reagent Hydrazine Hydrate (1.05 eq) Reagent->Condensation Cyclization SNAr Cyclization (Heat to 60°C) Condensation->Cyclization LC-MS Validated Hydrazone Product 4-Fluoro-1H-pyrazolo [3,4-c]pyridine Cyclization->Product pH 7.5 Isolation

Step-by-step synthetic workflow for the hydrazine-mediated cyclization process.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Hydrazone Issue: High Hydrazone Intermediate Start->Hydrazone Defluorination Issue: Loss of 4-Fluoro Group Start->Defluorination LowRecovery Issue: Low Yield After Workup Start->LowRecovery Action1 Increase Temp to 80°C or Add Lewis Acid Hydrazone->Action1 Action2 Lower Temp to -5°C Use Stoichiometric N2H4 Defluorination->Action2 Action3 Adjust pH to 7-8 Extract with CHCl3/IPA LowRecovery->Action3

Logical decision tree for troubleshooting 4-fluoro-1H-pyrazolo[3,4-c]pyridine synthesis.

Part 6: References

  • Title: EP4036095B1 - 4-fluoro-1h-pyrazolo[3,4-c]pyridine derivatives as selective bruton's tyrosine kinase (btk) inhibitors for the treatment of b-cell lymphoma and autoimmune diseases Source: Google Patents URL:

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Technical Support Center: Strategies for Overcoming Solubility Challenges with 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the poor aqueous solubility of 4-fluoro-1H-pyrazolo[3,4-c]pyridine and related heterocyclic compounds. Our approach is grounded in established formulation science, moving from fundamental principles to advanced strategies to help you achieve consistent and reliable experimental outcomes.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons for the solubility challenges associated with this compound and the implications for research.

Q1: Why is 4-fluoro-1H-pyrazolo[3,4-c]pyridine expected to have poor water solubility?

A: The poor aqueous solubility of 4-fluoro-1H-pyrazolo[3,4-c]pyridine is rooted in its molecular structure. As a member of the pyrazolopyridine family, it possesses a rigid, fused heterocyclic ring system that is inherently lipophilic (fat-loving) and hydrophobic (water-repelling).[1][2][3] The addition of a fluorine atom further increases its lipophilicity. This chemical nature means the molecule prefers to interact with itself (in a crystal lattice) rather than with water molecules, leading to low solubility. Many promising drug candidates, particularly kinase inhibitors based on similar scaffolds, share this characteristic.[4][5]

Q2: What is the direct impact of poor solubility on my experiments?

A: Poor solubility is a critical bottleneck that can invalidate experimental results and hinder drug development progress. Key impacts include:

  • Inaccurate In Vitro Assays: If the compound precipitates in your assay medium (e.g., cell culture media), the actual concentration exposed to the cells or enzyme is unknown and lower than intended, leading to an underestimation of potency (e.g., artificially high IC50 values).[5][6]

  • Low and Variable Bioavailability: For in vivo studies, a drug must first dissolve in gastrointestinal fluids to be absorbed.[6] Poor solubility leads to incomplete dissolution, resulting in low and erratic absorption, which complicates the establishment of a clear dose-response relationship.

  • Formulation and Dosing Challenges: Difficulty in preparing stock solutions and dosing formulations can lead to inconsistencies. For parenteral routes, it can cause precipitation at the injection site, leading to toxicity or ineffective delivery.[7][8]

Q3: What initial characterization steps are essential before I try to improve solubility?

A: Before attempting solubilization, a baseline understanding of the compound's physicochemical properties is crucial.

  • Determine Equilibrium Solubility: Measure the compound's intrinsic solubility in purified water and relevant buffers (e.g., pH 1.2, 6.8, 7.4) to quantify the problem.[9]

  • Analyze pH-Solubility Profile: Since the pyrazolopyridine structure contains basic nitrogen atoms, it is likely ionizable. Determining its pKa (the pH at which it is 50% ionized) is critical, as solubility can dramatically increase at pH values below the pKa.[10][11]

  • Assess Solid-State Properties (Polymorphism): Different crystalline forms, or polymorphs, of a compound can have significantly different solubilities and stabilities.[12][13] An initial screen using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) is highly recommended to ensure you are working with a consistent and known solid form.[14] The amorphous form of a drug is often more soluble than its crystalline counterparts but may be less stable.[14][15]

Section 2: Troubleshooting Guide: A Step-by-Step Solubilization Workflow

For researchers facing solubility issues, a systematic approach is key. The following workflow provides a logical progression from simple to more complex solubilization techniques.

Solubility_Workflow start_node Start: Poorly Soluble 4-fluoro-1H-pyrazolo[3,4-c]pyridine decision_ionizable Is the compound ionizable? (Determine pKa) start_node->decision_ionizable strategy_ph Strategy 1: pH Modification (Use appropriate buffers) decision_ionizable->strategy_ph  Yes strategy_cosolvent Strategy 2: Co-solvents (e.g., DMSO, PEG 400, Ethanol) decision_ionizable->strategy_cosolvent No / Unknown decision_ph_sufficient Is solubility now sufficient? strategy_ph->decision_ph_sufficient decision_ph_sufficient->strategy_cosolvent No end_node Goal Achieved: Solubilized Compound decision_ph_sufficient->end_node Yes decision_cosolvent_sufficient Is solubility now sufficient? strategy_cosolvent->decision_cosolvent_sufficient strategy_surfactant Strategy 3: Surfactants (e.g., Tween® 80, SLS) decision_cosolvent_sufficient->strategy_surfactant No decision_cosolvent_sufficient->end_node Yes decision_surfactant_sufficient Is solubility now sufficient? strategy_surfactant->decision_surfactant_sufficient strategy_cyclodextrin Strategy 4: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) decision_surfactant_sufficient->strategy_cyclodextrin No decision_surfactant_sufficient->end_node Yes decision_cd_sufficient Is solubility now sufficient? strategy_cyclodextrin->decision_cd_sufficient strategy_advanced Consider Advanced Formulations (Solid Dispersions, Lipid-Based Systems, Nanoparticles) decision_cd_sufficient->strategy_advanced No decision_cd_sufficient->end_node Yes

Caption: A decision-making workflow for selecting a solubilization strategy.

Strategy 1: pH Modification
  • Q: Can I improve the solubility of 4-fluoro-1H-pyrazolo[3,4-c]pyridine by adjusting pH?

    • A: Yes, this is often the most effective initial strategy for ionizable compounds.[16] As a weak base, the compound will become protonated and form a more soluble salt at a pH below its pKa. Creating a microenvironment with a suitable pH can significantly enhance dissolution.[11][17]

  • Experimental Protocol: pH-Solubility Profile

    • Prepare a series of buffers with pH values ranging from 2 to 9 (e.g., citrate, phosphate).

    • Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

    • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure saturation is reached.

    • After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC or UV-Vis spectroscopy.

    • Plot the measured solubility against the pH of the buffer to determine the optimal pH range for solubilization.

Strategy 2: Co-solvent Systems
  • Q: What are the best co-solvents to try, and at what concentrations?

    • A: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[8][18] This is a widely used and straightforward technique.[16][19] For initial screening, start with low percentages (5-20% v/v) and increase as needed, keeping in mind the tolerance of your experimental system (e.g., cell viability).

  • Data Table: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration RangeKey Characteristics & Considerations
DMSO (Dimethyl sulfoxide)0.1% - 10%Excellent solubilizing power but can be toxic to cells at >0.5%. Often used for in vitro stock solutions.[20]
Ethanol 5% - 30%Generally well-tolerated in vivo at lower concentrations. Good for compounds with moderate lipophilicity.[18]
PEG 400 (Polyethylene Glycol 400)10% - 60%A non-volatile, low-toxicity polymer commonly used in oral and parenteral formulations.[21][22]
Propylene Glycol (PG) 10% - 50%Similar to PEG 400, widely used in various formulations. Good safety profile.[18][22]
NMP (N-methyl-2-pyrrolidone)1% - 10%Strong solubilizer but has a higher potential for toxicity; use with caution.[22]
  • Experimental Protocol: Co-solvent Screening

    • Select 3-4 co-solvents from the table above based on your experimental needs.

    • Prepare solutions of each co-solvent in your primary vehicle (e.g., water or buffer) at different concentrations (e.g., 5%, 10%, 20%).

    • Determine the solubility of your compound in each co-solvent mixture using the equilibration method described in Strategy 1.

    • Identify the co-solvent and concentration that provides the target solubility with the lowest potential for experimental interference or toxicity.

Strategy 3: Surfactant-Based Solubilization
  • Q: When should I consider using surfactants?

    • A: If pH modification and co-solvents are insufficient or unsuitable (e.g., due to toxicity concerns at high concentrations), surfactants are an excellent next step. Surfactants are amphiphilic molecules that form micelles in solution.[23][24] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[25][26]

  • Data Table: Common Surfactants in Pharmaceutical Formulations

SurfactantTypeTypical Concentration RangeKey Characteristics & Considerations
Polysorbate 80 (Tween® 80) Non-ionic0.1% - 5%Very common, low toxicity, and widely used in oral and injectable formulations.[21]
Polysorbate 20 (Tween® 20) Non-ionic0.1% - 5%Similar to Tween 80 but with a shorter fatty acid chain; often used for proteins.
Sodium Lauryl Sulfate (SLS) Anionic0.1% - 2%A powerful solubilizer, but can cause membrane disruption and cell toxicity. More common in dissolution media than in final formulations.[27][28]
Cremophor® EL (Polyoxyl 35 Castor Oil)Non-ionic1% - 10%Effective solubilizer but associated with hypersensitivity reactions in parenteral formulations.
  • Experimental Protocol: Preparing a Surfactant-Based Solution

    • Select a low-toxicity, non-ionic surfactant like Polysorbate 80.

    • Prepare the desired vehicle (e.g., saline) containing the surfactant at a concentration above its critical micelle concentration (CMC), typically starting around 0.5-1% w/v.

    • Slowly add the powdered compound to the surfactant solution while stirring or sonicating to aid dispersion and dissolution.

    • Visually inspect for any undissolved particles. If necessary, the concentration of the surfactant can be gradually increased.

Strategy 4: Complexation with Cyclodextrins
  • Q: How do cyclodextrins work, and which one should I choose?

    • A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[29] They can encapsulate poorly soluble "guest" molecules, like 4-fluoro-1H-pyrazolo[3,4-c]pyridine, forming a water-soluble "inclusion complex".[][31] This is a powerful technique for significantly increasing solubility and bioavailability.[29]

  • Data Table: Commonly Used Cyclodextrins

CyclodextrinAbbreviationKey Characteristics & Considerations
Betadex (β-Cyclodextrin) β-CDLimited aqueous solubility and potential for nephrotoxicity limit its use, especially parenterally.
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility and a very good safety profile make it one of the most widely used cyclodextrins in formulations.[29]
Sulfobutylether-β-Cyclodextrin SBE-β-CDVery high aqueous solubility and a favorable safety profile. The charged nature can further enhance complexation with certain molecules.[32]
  • Experimental Protocol: Screening for Cyclodextrin Complexation

    • Prepare aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v).

    • Add an excess of your compound to each cyclodextrin solution.

    • Equilibrate the samples for 24-48 hours at a controlled temperature.

    • Filter the samples and analyze the filtrate for the compound's concentration.

    • A plot of drug solubility versus cyclodextrin concentration (a phase-solubility diagram) will reveal the extent of complexation and the stoichiometry of the complex.

Section 3: Advanced Formulation Approaches
  • Q: My compound is still not soluble enough for in vivo studies. What are my next options?

    • A: When simple solutions are insufficient, advanced formulation strategies that alter the drug's physical state or delivery vehicle are necessary. These typically require specialized expertise and equipment.

      • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in its high-energy, amorphous form.[7] This can dramatically increase apparent solubility and dissolution rate. Techniques like spray drying or hot-melt extrusion are used for preparation.[32]

      • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or other lipid nanoparticles that improve oral absorption.[7][33]

      • Particle Size Reduction: Reducing the particle size to the micron or nanometer range (micronization or nanosuspension) increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[6][7]

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. (n.d.). Dr.
  • What Are Surfactants? Uses, Benefits, and Safety - Musim Mas. (2025, May 14). Musim Mas.
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Drug Discovery Online.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Pharmaceutical Technology.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.
  • Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations - Ascendia Pharmaceutical Solutions. (2025, June 24). Ascendia Pharma.
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher. (2024, May 29). Hilaris Publisher.
  • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5). PCCA.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University.
  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc.
  • Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019, December 5).
  • How to improve topical formulations of poorly-water soluble APIs - Pharma Excipients. (2022, April 26). Pharma Excipients.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed. (n.d.).
  • Surfactant Excipients - American Pharmaceutical Review. (n.d.). American Pharmaceutical Review.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). WuXi AppTec.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Ascendia Pharma.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (2023, August 1). Nishka Research.
  • Effect of Polymorphism Formulations - Veeprho. (2025, November 6). Veeprho.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR. (2024, May 30). Journal of Chemical and Pharmaceutical Research.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. (2009, April 1). Taylor & Francis Online.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters. (2018, January 29).
  • Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2026, March 18). Pharmaceutical Technology.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. (n.d.).
  • 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine — Chemical Substance Inform
  • Troubleshooting Dissolution Failures in Formulated Tablets - Pharma.Tips. (2025, December 27). Pharma.Tips.
  • The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan | Periodica Polytechnica. (2022, August 8). Periodica Polytechnica Chemical Engineering.
  • 4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine - EvitaChem. (n.d.). EvitaChem.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.).
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (2022, March 7). MDPI.
  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed. (2014, April 15).
  • Improving solubility of pyrazole derivatives for reaction - Benchchem. (n.d.). BenchChem.
  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Springer.
  • DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES - Digital Commons @ BAU - Beirut Arab University. (2021, October 4). Beirut Arab University.
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  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2026, February 1). International Journal of Pharmaceutical Sciences and Research.
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  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Taylor & Francis Online.
  • 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441 - PubChem. (n.d.).
  • 1H-Pyrazolo 3,4-c pyridine AldrichCPR 271-47-6 - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

purification of 4-fluoro-1H-pyrazolo[3,4-c]pyridine without column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 4-fluoro-1H-pyrazolo[3,4-c]pyridine without relying on silica gel column chromatography.

Pyrazolopyridines are critical scaffolds in bioactive compound synthesis, and developing scalable, chromatography-free purification methods is essential for process chemistry and green synthesis[1]. Because 4-fluoro-1H-pyrazolo[3,4-c]pyridine is an amphoteric fused bicyclic system, we can exploit its distinct pKa values to achieve >99% purity through targeted acid-base cycling and thermodynamic crystallization.

Part 1: Purification Logic & Workflow

The core strategy relies on the molecule's dual nature: a basic pyridine nitrogen and a weakly acidic pyrazole NH. By manipulating the pH, we can force the molecule into highly water-soluble ionic states or a highly organic-soluble neutral state[2].

PurificationLogic Crude Crude Mixture (4-Fluoro-1H-pyrazolo[3,4-c]pyridine + Impurities) Acidify Step 1: Acidification (pH < 2) Add 2M HCl Crude->Acidify OrgWash Organic Wash (EtOAc) Removes Neutral/Acidic Impurities Acidify->OrgWash AqPhase Aqueous Phase (Product as Soluble HCl Salt) OrgWash->AqPhase Phase Separation Basify Step 2: Basification (pH 7-8) Add Sat. NaHCO3 AqPhase->Basify Extract Extraction (2-MeTHF) or Direct Filtration Basify->Extract Precipitation Crystallize Step 3: Recrystallization (EtOH/H2O) Extract->Crystallize If Isomers Present Pure Pure Target Compound (>99% Purity) Crystallize->Pure

Fig 1: Non-chromatographic purification workflow exploiting the amphoteric nature of pyrazolopyridines.

Part 2: Troubleshooting & FAQs

Q1: Why is my product not fully extracting into the aqueous layer during the acidic wash? The Causality: The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I). This significantly reduces the electron density—and thus the basicity—of the adjacent pyridine nitrogen compared to an unsubstituted pyrazolopyridine. While a standard pyridine might protonate at pH 4-5, the 4-fluoro derivative requires a much lower pH for complete protonation to form the pyridinium salt[2]. The Solution: Ensure your aqueous phase is aggressively adjusted to pH 1.0 - 1.5 using 2M HCl before phase separation. Do not rely on weak acids like acetic acid.

Q2: I successfully performed the acid-base extraction, but NMR shows regioisomeric impurities (e.g., 1H-pyrazolo[4,3-c]pyridine derivatives). How do I remove these without a column? The Causality: Acid-base extraction separates molecules based on pKa differences. Regioisomers of pyrazolopyridines have nearly identical pKa values and will co-extract. To separate them, you must pivot from kinetic extraction to thermodynamic purification by exploiting differences in crystal lattice packing and kinetic solubility[3]. The Solution: Perform a solvent-antisolvent recrystallization. The 4-fluoro-1H-pyrazolo[3,4-c]pyridine isomer generally exhibits differential solubility in an Ethanol/Water matrix compared to its regioisomers.

Q3: How do I handle stubborn emulsions during the basic extraction step? The Causality: At pH 7-8, the compound is in its neutral, zwitterionic-like state. If the concentration is too high, it can precipitate at the aqueous-organic interface, stabilizing an emulsion. The Solution: Switch your extraction solvent from Ethyl Acetate (EtOAc) to 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF has superior partitioning characteristics for polar heterocycles and separates cleanly from water, breaking emulsions rapidly. Alternatively, filter the biphasic mixture through a pad of Celite before separation.

Part 3: Quantitative Data & Physicochemical Profile

To design a self-validating protocol, you must understand the quantitative parameters governing the molecule's behavior.

PropertyEstimated Value / ObservationImpact on Purification Strategy
Pyridine N pKa ~2.0 - 3.0Fluorine (-I effect) drastically reduces basicity. Requires strong acidification (pH < 2) to force the molecule into the aqueous phase.
Pyrazole NH pKa ~11.0 - 12.0Weakly acidic. Avoid over-basifying past pH 10 during recovery, or the compound will re-dissolve into the aqueous phase as a sodium salt.
Log D (pH 7.4) ~1.2 - 1.8Moderate lipophilicity[3]. Extracts well into 2-MeTHF or EtOAc at neutral pH, but poorly into non-polar solvents like Hexane.
Solubility High in hot EtOH, low in H₂OIdeal candidate for solvent (EtOH) / antisolvent (H₂O) recrystallization to remove regioisomers.

Part 4: Self-Validating Experimental Protocols

A robust protocol must be self-validating. This means incorporating in-process controls (IPCs) so that if a failure occurs, it is detected immediately rather than at the end of the workflow.

Protocol A: Amphoteric Acid-Base Cycling

Objective: Remove starting materials, non-basic organic byproducts, and inorganic salts.

  • Dissolution: Dissolve the crude reaction mixture in 2-MeTHF (10 mL/g of crude).

  • Acidification (IPC Checkpoint): Add 2M HCl(aq) iteratively until the aqueous layer reaches pH 1-2 (verify with pH strips). Stir vigorously for 15 minutes.

  • Phase Separation: Separate the layers.

    • Self-Validation Step: Spot both the organic and aqueous layers on a silica TLC plate. Observe under short-wave UV (254 nm). The highly UV-active pyrazolopyridine core must be entirely absent from the organic layer. If it is present, repeat the acid wash.

  • Organic Wash: Discard the organic layer (contains neutral/acidic impurities). Wash the acidic aqueous layer once with fresh EtOAc to remove trace organic contaminants.

  • Basification: Cool the aqueous layer in an ice bath (0-5 °C) to prevent exothermic degradation. Slowly add saturated aqueous NaHCO₃ until the pH stabilizes at 7.5 - 8.0 . The neutral 4-fluoro-1H-pyrazolo[3,4-c]pyridine will precipitate as a white/off-white solid.

  • Recovery: Extract the neutralized aqueous layer with fresh 2-MeTHF (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Solvent-Antisolvent Recrystallization

Objective: Remove regioisomers and trace organic impurities.

  • Dissolution: Suspend the semi-pure solid from Protocol A in a minimum volume of boiling absolute Ethanol (approx. 3-5 mL/g).

  • Clarification: If any insoluble particulates remain, perform a hot filtration.

  • Antisolvent Addition: While maintaining the solution at a gentle reflux, add hot deionized water dropwise just until the solution becomes persistently turbid (the cloud point).

  • Crystallization (IPC Checkpoint): Add a single drop of Ethanol to clear the turbidity, remove from heat, and allow the flask to cool to room temperature undisturbed over 4 hours.

    • Self-Validation Step: Slower cooling yields larger, purer crystals that exclude regioisomers from the lattice. Do not crash-cool in an ice bath immediately.

  • Harvesting: Once room temperature is reached, cool to 4 °C for 1 hour. Filter the crystals via vacuum filtration, wash with ice-cold 10% EtOH/Water, and dry under high vacuum.

References

  • Benchchem.
  • The Royal Society of Chemistry.
  • ACS Publications.

Sources

Technical Support Center: Synthesis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. The pyrazolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry, and precise control over its synthesis is paramount.[1] This document synthesizes established chemical principles with practical, field-proven insights to ensure your experiments are both successful and reproducible.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each Q&A provides an explanation of the underlying cause and actionable steps for resolution.

Question 1: My reaction yields are consistently low, or the reaction fails to proceed. What are the likely causes and how can I improve the yield?

Answer: Low or no yield is a common frustration that can typically be traced back to one of several critical areas: precursor stability, reaction conditions, or the cyclization strategy.

  • Causality - Precursor Integrity: The synthesis of the pyrazolopyridine core often involves multi-step sequences. For instance, a common route involves the Huisgen indazole synthesis from substituted 2-aminopyridines.[2] The stability of intermediates, such as diazonium salts formed from 2-amino-3-halopyridines, is critical. These intermediates can be prone to decomposition if not handled correctly (e.g., at low temperatures).

  • Causality - Inefficient Cyclization: The key ring-forming step is highly sensitive to reaction parameters. Inadequate temperature, incorrect choice of base, or inefficient water removal can stall the reaction. For example, some cyclization reactions proceed via an initial Michael addition followed by ring closure and oxidation; each of these steps has specific requirements that must be met.[3]

Troubleshooting Protocol:

  • Verify Starting Material Purity: Confirm the purity of your precursors (e.g., substituted aminopyridines, dicarbonyl compounds) via ¹H NMR and LC-MS. Impurities can interfere with the reaction.

  • Optimize Diazotization (if applicable): If using a route involving a diazonium intermediate, ensure the reaction is maintained at 0-5 °C. Use fresh sodium nitrite and ensure acidic conditions are maintained throughout the addition.

  • Re-evaluate Cyclization Conditions:

    • Solvent: High-boiling point solvents like pentanol or 2-ethoxyethanol can improve reaction rates and sometimes reduce impurity formation by ensuring the reaction reaches the necessary activation energy.[4]

    • Base/Catalyst: For base-catalyzed cyclizations, the choice of base is crucial. Strong, non-nucleophilic bases like DBU may be effective, while weaker bases like triethylamine might be sufficient and produce fewer side products.[5] If the reaction is acid-catalyzed, ensure the catalyst is not being consumed by basic functionalities on your substrate.

  • Ensure Anhydrous Conditions: Many cyclization reactions are condensations that release water. If not removed, water can hydrolyze intermediates or reverse key steps. Conduct reactions under an inert atmosphere (N₂ or Ar) and use anhydrous solvents.

Question 2: I'm observing a mixture of regioisomers, primarily the 4-fluoro-1H-pyrazolo[3,4-b]pyridine isomer. How can I improve selectivity for the desired [3,4-c] isomer?

Answer: Regioisomer formation is arguably the most significant challenge in the synthesis of many pyrazolopyridine systems. The outcome is determined by the subtle interplay of electronic and steric factors in your precursors during the annulation (ring-forming) step.

  • Mechanistic Insight: When constructing the pyrazole ring onto a pyridine precursor (or vice-versa), the initial nucleophilic attack can often occur at two different sites, leading to different isomers. For example, in the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the relative electrophilicity of the two carbonyl carbons dictates the initial point of attack and, consequently, the final regiochemical outcome.[3][6] Similarly, nickel-catalyzed annulations of alkynes with iodopyrazoles have shown poor regiocontrol, leading to nearly 1:1 mixtures of isomers.[7]

Strategies for Enhancing Regioselectivity:

  • Precursor Design: The most reliable method is to design a precursor where the desired cyclization pathway is electronically or sterically favored.

    • Electronic Bias: Introduce a strong electron-withdrawing group (EWG) or electron-donating group (EDG) on one of the reacting centers of your unsymmetrical precursor. This creates a significant difference in reactivity between the two sites, guiding the cyclization. For instance, in reactions involving β-ketoesters, the ketone is generally more electrophilic than the ester carbonyl, directing the initial attack.[8][9]

    • Steric Hindrance: Placing a bulky substituent near one of the potential reaction sites can sterically block the undesired pathway.

  • Solvent Modification: The choice of solvent can influence the transition state and favor one isomer over another. Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in pyrazole formation by stabilizing one transition state over the other through hydrogen bonding.[10]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the product formed via the lower activation energy pathway.

Table 1: Effect of Reaction Parameters on Regioselectivity
ParameterCondition AOutcome ACondition BOutcome BRationale
Solvent Ethanol~1:1 Isomer Ratio[10]Trifluoroethanol (TFE)>95:5 Isomer Ratio[10]TFE stabilizes the desired transition state via H-bonding.
Precursor Symmetrical DicarbonylSingle IsomerUnsymmetrical DicarbonylIsomer Mixture[6]Two competing electrophilic centers of similar reactivity.
Catalyst Nickel-basedPoor Selectivity[7]Palladium-basedCan offer better selectivity in some annulations.[7]The nature of the metal-carbon bond influences insertion regiochemistry.

Question 3: My final product is contaminated with byproducts resulting from over-fluorination or ring-opening. How do I prevent this?

Answer: These side reactions are common when working with potent fluorinating agents and electron-rich heterocyclic systems.

  • Causality - Over-fluorination: Using an excess of a powerful electrophilic fluorinating agent like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) can lead to the introduction of a second fluorine atom, especially if there are other activated C-H bonds on the ring system.[11]

  • Causality - Ring-Opening Halogenation: Pyrazolopyridine systems can undergo electrophilic attack followed by deprotonation and cleavage of the N-N bond in the pyrazole ring.[12] This results in a di-halogenated, ring-opened pyridine derivative instead of the desired fused heterocyclic product. This is particularly a risk when the reaction is heated or when using a large excess of the halogenating agent.[12]

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the fluorinating agent. Use 1.0 to 1.1 equivalents for mono-fluorination. It is often better to have a slightly incomplete reaction and recover starting material than to over-fluorinate and face a difficult purification.

  • Choice of Fluorinating Agent: While Selectfluor is common, other agents may offer milder conditions. The choice depends on the specific substrate.

  • Temperature Management: Perform the fluorination at the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Start at room temperature or below and monitor progress by TLC or LC-MS before increasing the temperature.

  • Protecting Groups: If your molecule has multiple activated sites, consider using a protecting group on the pyrazole nitrogen (e.g., SEM, Mesyl). This can modulate the electron density of the ring system and direct fluorination. Some protecting groups can be selectively removed later.[2]

Diagram 1: Troubleshooting Workflow for Side Reactions

This diagram outlines a decision-making process for addressing common side reactions.

G start Side Product Observed check_structure Identify Side Product (LC-MS, NMR) start->check_structure isomer Regioisomer? check_structure->isomer over_halogenation Over-fluorination or Ring-Opening? check_structure->over_halogenation [ Other ] iso_sol Modify Precursor Design (Steric/Electronic Bias) Change Solvent (e.g., TFE) Lower Reaction Temp isomer->iso_sol Yes halo_sol Reduce Equivalents of Fluorinating Agent Lower Reaction Temp Use Protecting Groups over_halogenation->halo_sol Yes

Caption: Decision tree for troubleshooting side product formation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-level synthetic strategy for obtaining the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold as a precursor to the 4-fluoro product?

A common and effective route starts from 2-amino-4-chloropyridine.[1][2] The synthesis involves a diazotization followed by an intramolecular cyclization. The resulting 5-chloro-1H-pyrazolo[3,4-c]pyridine can then be used in subsequent reactions, such as nucleophilic aromatic substitution (SNAr) to install the fluorine atom, although direct fluorination of the C-H bond is also a potential, more advanced strategy.[13]

Q2: How can I definitively confirm the regiochemistry of my final 4-fluoro-1H-pyrazolo[3,4-c]pyridine product?

Confirmation is crucial. While 1D ¹H and ¹³C NMR provide initial evidence, they may not be sufficient to unambiguously distinguish between isomers.

  • 2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) are powerful for confirming regiochemistry. A NOESY experiment can show through-space correlations between protons on the pyridine and pyrazole rings, helping to establish their relative positions. An HMBC experiment will show correlations between protons and carbons that are 2-3 bonds away, which can help piece together the carbon skeleton and confirm connectivity.

  • X-ray Crystallography: This is the gold standard. If you can grow a suitable single crystal of your product, X-ray diffraction will provide an unambiguous structural determination.[4]

Q3: What are the best practices for purifying the final product, especially from closely-related isomers or impurities?

Purification can be challenging due to the similar polarity of isomers.

  • Column Chromatography: This is the most common method. Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol) can alter the elution order and improve separation.

  • Recrystallization: If a solid, recrystallization can be highly effective for removing minor impurities, provided a suitable solvent system can be found.

  • Preparative HPLC: For very difficult separations, reverse-phase preparative HPLC is an excellent, albeit more costly, option that can provide very high purity material.

Appendix: Example Protocol

Protocol 1: Electrophilic Fluorination of a Pyrazolopyridine Precursor

This is a generalized protocol and must be adapted for your specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the 1H-pyrazolo[3,4-c]pyridine precursor (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of substrate).

  • Reagent Addition: Add 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor, 1.05 eq) in one portion at room temperature.[11]

  • Reaction: Stir the mixture at room temperature (or gently heat to 40-60 °C if no reaction is observed). Monitor the reaction progress every hour using TLC or LC-MS. Caution: Over-heating can promote side reactions.[12]

  • Workup: Once the starting material is consumed, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

Diagram 2: General Synthetic Workflow

This diagram illustrates a conceptual workflow for the synthesis, highlighting critical control points.

G cluster_0 Precursor Synthesis cluster_1 Core Ring Formation cluster_2 Final Functionalization A Starting Materials (e.g., Aminopyridine) B Intermediate Formation (e.g., Diazotization) A->B C Cyclization/ Annulation B->C cp1 Critical Point: Temp Control B->cp1 D Crude Pyrazolopyridine C->D cp2 Critical Point: Regioselectivity C->cp2 E Fluorination Step D->E F Purification E->F cp3 Critical Point: Stoichiometry E->cp3 G Final Product F->G

Caption: Conceptual workflow highlighting critical control points in the synthesis.

References

  • D. E. Frantz, D. A. Frey, J. A. Fagnou, K. Fagnou. (2007). Rapid Access to Pyrazolo[3,4-c]pyridines via Alkyne Annulation: Limitations of Steric Control in Nickel-Catalyzed Alkyne Insertions. Organic Letters. Available at: [Link]

  • J. A. K. Howard, J. C. E. M. Forbes, J. D. C. Jones, J. D. C. Jones. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. Available at: [Link]

  • Y. H. Kim, S. H. Kim, S. H. Kim. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. Available at: [Link]

  • A. B. Smith, III, G. D. Jones, Jr., G. D. Jones, Jr.. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

  • A. B. Smith, III, G. D. Jones, Jr., G. D. Jones, Jr.. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]

  • (n.d.). EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. Google Patents.
  • (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]

  • A. B. Smith, III, G. D. Jones, Jr., G. D. Jones, Jr.. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • A. B. Smith, III, G. D. Jones, Jr., G. D. Jones, Jr.. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • S. H. Kim, Y. H. Kim, Y. H. Kim. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. PubMed. Available at: [Link]

  • A. B. Smith, III, G. D. Jones, Jr., G. D. Jones, Jr.. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journals. Available at: [Link]

  • A. B. Smith, III, G. D. Jones, Jr., G. D. Jones, Jr.. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Y. H. Kim, S. H. Kim, S. H. Kim. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • J. A. K. Howard, J. C. E. M. Forbes, J. D. C. Jones, J. D. C. Jones. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • A. B. Smith, III, G. D. Jones, Jr., G. D. Jones, Jr.. (2026). Optimization of Pyrazolo[3,4‑ b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PubMed. Available at: [Link]

  • A. B. Smith, III, G. D. Jones, Jr., G. D. Jones, Jr.. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PMC. Available at: [Link]

  • A. B. Smith, III, G. D. Jones, Jr., G. D. Jones, Jr.. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds. Available at: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1948574
  • (n.d.). US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. Google Patents.
  • A. B. Smith, III, G. D. Jones, Jr., G. D. Jones, Jr.. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • A. B. Smith, III, G. D. Jones, Jr., G. D. Jones, Jr.. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. Available at: [Link]

  • A. B. Smith, III, G. D. Jones, Jr., G. D. Jones, Jr.. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • D. E. Frantz, D. A. Frey, J. A. Fagnou, K. Fagnou. (2023). A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development. Available at: [Link]

  • F. Hassanzadeh-Afruzi, Z. Amiri-Khamakani, M. Saeidirad, M. M. Salehi, R. Taheri-Ledari, A. Maleki. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. Available at: [Link]

  • (n.d.). Riociguat-impurities. Pharmaffiliates. Available at: [Link]

  • (n.d.). 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine — Chemical Substance Information. NextSDS. Available at: [Link]

  • A. B. Smith, III, G. D. Jones, Jr., G. D. Jones, Jr.. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-fluoro-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this specific fluorinated N-heterocycle. Drawing upon established principles and field-proven insights, this resource provides in-depth troubleshooting advice and practical, step-by-step protocols to help you achieve high yields and reproducible results.

The 4-fluoro-1H-pyrazolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry. However, its electronic properties and the presence of multiple nitrogen atoms present unique challenges for Suzuki coupling. This guide will address the most common issues encountered during your experiments, explaining the underlying chemical principles and offering robust solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the Suzuki coupling of 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

Q1: What are the primary challenges when performing a Suzuki coupling with 4-fluoro-1H-pyrazolo[3,4-c]pyridine?

A1: The main challenges stem from the inherent properties of the substrate:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the pyrazolopyridine ring can coordinate strongly to the palladium catalyst, leading to deactivation.[1][2][3]

  • Dehalogenation: The fluorine substituent can influence the electronic properties of the pyridine ring, and in some cases, lead to undesired dehalogenation (replacement of fluorine with hydrogen).[4][5]

  • Poor Solubility: The polar nature of the pyrazolopyridine scaffold can lead to poor solubility in common organic solvents, hindering reaction kinetics.[6]

  • Competitive Side Reactions: As with many Suzuki couplings, side reactions such as homocoupling of the boronic acid/ester and protodeboronation can reduce the yield of the desired product.[6][7]

Q2: I'm observing low to no conversion of my starting material. What are the likely causes?

A2: Low or no conversion is often due to an inactive catalyst. The primary suspect is catalyst poisoning by the nitrogen atoms of your pyrazolopyridine.[1][2][3] Ensure your reaction is thoroughly degassed to prevent oxidation of the active Pd(0) species.[6] Also, consider that the oxidative addition of the C-F bond to the palladium center can be challenging and may require more reactive catalysts or higher temperatures.

Q3: How can I minimize catalyst poisoning?

A3: Several strategies can mitigate catalyst poisoning:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can shield the palladium center, preventing strong coordination with the nitrogen heterocycle.[6]

  • Use of Precatalysts: Well-defined palladium precatalysts can generate the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[4][6]

  • Slow Addition: Slowly adding the 4-fluoro-1H-pyrazolo[3,4-c]pyridine to the reaction mixture can maintain a low concentration, reducing its inhibitory effect on the catalyst.[6]

Q4: What is protodeboronation and how can I avoid it with my boronic acid coupling partner?

A4: Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom from a proton source (like water or alcohol).[6] This is a common side reaction, especially with heteroaryl boronic acids.[4] To minimize this:

  • Use Boronate Esters: Pinacol esters, MIDA boronates, or DABO boronates are generally more stable than the corresponding boronic acids and less prone to protodeboronation.[8][9][10]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce protodeboronation.[2]

  • Choice of Base: The choice of base can influence the rate of protodeboronation. Screening different bases is recommended.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the Suzuki coupling of 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

Problem 1: Low Yield of Desired Product

Low yields can be attributed to several factors. The following decision tree can help diagnose the issue.

troubleshooting_low_yield start Low Yield check_sm Starting Material Consumed? start->check_sm no_sm No check_sm->no_sm No yes_sm Yes check_sm->yes_sm Yes catalyst_issue Potential Catalyst Inactivation or Low Reactivity no_sm->catalyst_issue side_reactions Significant Side Reactions Occurring yes_sm->side_reactions optimize_catalyst Optimize Catalyst System: - Increase catalyst loading - Screen bulky ligands (XPhos, SPhos) - Use a precatalyst catalyst_issue->optimize_catalyst optimize_conditions Optimize Reaction Conditions: - Increase temperature - Screen different bases and solvents catalyst_issue->optimize_conditions analyze_byproducts Analyze Byproducts (GC-MS, LC-MS): - Dehalogenation? - Homocoupling? - Protodeboronation? side_reactions->analyze_byproducts address_dehalogenation Address Dehalogenation: - Use milder base - Lower reaction temperature analyze_byproducts->address_dehalogenation Dehalogenation address_homocoupling Address Homocoupling: - Degas thoroughly - Slow addition of boronic acid/ester analyze_byproducts->address_homocoupling Homocoupling address_protodeboronation Address Protodeboronation: - Use boronate ester (pinacol, MIDA) - Anhydrous conditions analyze_byproducts->address_protodeboronation Protodeboronation reaction_monitoring setup Reaction Setup sampling Take Aliquots at Regular Intervals setup->sampling tlc TLC Analysis (Qualitative) sampling->tlc lcms LC-MS Analysis (Quantitative) sampling->lcms analyze Analyze Data: - Consumption of SM - Formation of Product - Presence of Byproducts tlc->analyze lcms->analyze decision Decision Point analyze->decision continue Continue Reaction decision->continue Incomplete stop Stop Reaction & Workup decision->stop Complete optimize Optimize Conditions decision->optimize Poor Performance suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-B(OH)₂ + Base pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 regenerates product R¹-R² reductive_elimination->product

Sources

Technical Support Center: Stability & Handling of 4-Fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-fluoro-1H-pyrazolo[3,4-c]pyridine , a highly valuable scaffold frequently utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and other targeted therapeutics.

This guide moves beyond basic handling instructions to explain the mechanistic causality behind compound degradation, ensuring your experimental workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting & Causality FAQs

Q1: Why does my 4-fluoro-1H-pyrazolo[3,4-c]pyridine degrade rapidly in alcoholic or basic solutions?

The Causality: The degradation is driven by Nucleophilic Aromatic Substitution (SNAr) . While the 1H-pyrazolo[3,4-c]pyridine core itself is thermodynamically stable [1], the fluorine atom at the C4 position is highly activated. The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing fused pyrazole system, makes the C4 carbon highly electrophilic.

Paradoxically, while the C–F bond is the strongest carbon-halogen bond, fluorine is an excellent leaving group in SNAr reactions. The rate-determining step in SNAr is the initial nucleophilic attack. Fluorine's extreme electronegativity strongly stabilizes the resulting anionic intermediate (the Meisenheimer complex) via inductive effects, accelerating the reaction significantly compared to chloro- or bromo- analogs [2][3]. Consequently, any nucleophilic solvent (e.g., methanol, ethanol, primary/secondary amines) will attack the C4 position, displacing the fluorine and ruining your stock solution.

Q2: How do I choose the correct solvent for stock solution preparation?

The Causality: To prevent SNAr, you must eliminate nucleophiles from the environment.

  • Do not use: Methanol, ethanol, water (unbuffered or basic), or any solvent containing amine impurities.

  • Use: Anhydrous, aprotic solvents. Dimethyl sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or Acetonitrile (MeCN) are ideal. These solvents lack the nucleophilic lone pairs capable of attacking the activated C4 position, preserving the integrity of the fluorinated core.

Q3: What happens during aqueous assays, and how do I control the pH?

The Causality: In aqueous biological assays, water can act as a nucleophile, a process heavily dependent on pH.

  • High pH (>7.5): Hydroxide ions (OH⁻) are strong nucleophiles and will rapidly displace the fluorine to form the 4-hydroxy/4-oxo derivative.

  • Low pH (<4.0): The pyridine nitrogen becomes protonated, which draws even more electron density away from the C4 carbon, radically lowering the activation energy for nucleophilic attack by neutral water molecules.

  • Optimal Range: Maintain assay buffers at a slightly acidic to neutral pH (pH 5.5 – 7.0 ) to minimize both hydroxide concentration and pyridine protonation.

Part 2: Data Presentation & Solvent Compatibility

To facilitate quick decision-making at the bench, summarize your solvent choices using the validated compatibility matrix below.

Table 1: Solvent Compatibility and Estimated Stability for 4-Fluoro-1H-pyrazolo[3,4-c]pyridine

Solvent / BufferNucleophilic PotentialRecommended UseEstimated Half-Life (RT)
Anhydrous DMSO None (Aprotic)Primary Stock Solutions > 6 months
Acetonitrile (MeCN) None (Aprotic)Analytical Dilutions (LC-MS)> 6 months
Methanol / Ethanol High (Protic)DO NOT USE < 2 hours
Aqueous Buffer (pH 8.5) High (Hydroxide ions)DO NOT USE < 4 hours
Aqueous Buffer (pH 6.5) LowShort-term Assay Media~ 24 - 48 hours

Part 3: Visualizing the Logic

Degradation Pathway vs. Stabilization

The following diagram illustrates the divergent pathways of the compound based on solvent selection.

SNAr_Mechanism Compound 4-Fluoro-1H-pyrazolo[3,4-c]pyridine (Activated C4 Position) Nucleophile Nucleophilic Environment (Alcohols, Amines, High pH) Compound->Nucleophile Exposed to Aprotic Aprotic Environment (Anhydrous DMSO, MeCN) Compound->Aprotic Dissolved in Meisenheimer Meisenheimer Complex (Stabilized by F electronegativity) Nucleophile->Meisenheimer Nucleophilic Attack (S_NAr) Preserved Intact 4-Fluoro Compound (Stable for Assays) Aprotic->Preserved No Nucleophiles Present Degraded 4-Substituted Product (Degraded, Loss of Fluorine) Meisenheimer->Degraded Fluoride Elimination

Caption: SNAr degradation pathway of 4-fluoro-1H-pyrazolo[3,4-c]pyridine versus aprotic stabilization.

Stock Solution Preparation Workflow

Workflow Step1 1. Weighing (Dessicator/Inert Atm) Step2 2. Solvent Addition (Anhydrous DMSO) Step1->Step2 Step3 3. Dissolution (Vortex, No Heat) Step2->Step3 Step4 4. Aliquoting (Single-use Vials) Step3->Step4 Step5 5. Storage (-20°C, Dark) Step4->Step5 Step6 6. Validation (LC-MS prior to assay) Step5->Step6

Caption: Self-validating workflow for preparing and storing stable stock solutions.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your downstream assays, follow this self-validating protocol for preparing a 10 mM Stock Solution .

Step 1: Environmental Control

  • Equilibrate the sealed vial of 4-fluoro-1H-pyrazolo[3,4-c]pyridine to room temperature inside a desiccator before opening to prevent ambient moisture condensation.

Step 2: Solvent Preparation

  • Utilize strictly anhydrous DMSO (water content <0.005%). Pierce the septum of the DMSO bottle with a dry syringe purged with inert gas (N₂ or Argon).

Step 3: Dissolution

  • Add the calculated volume of anhydrous DMSO directly to the pre-weighed compound.

  • Critical Causality: Do not use sonication baths that generate heat. Elevated temperatures exponentially increase the rate of any background SNAr reactions with trace impurities. Vortex gently at room temperature until visually clear.

Step 4: Aliquoting and Storage

  • Immediately partition the stock solution into single-use amber glass or opaque polypropylene vials.

  • Critical Causality: The pyrazolo-pyridine core is susceptible to photolytic degradation over time. Amber vials prevent UV-induced radical formation. Store at -20°C.

Step 5: The Self-Validation Step (Quality Control)

  • Before utilizing a stored aliquot for a critical biological assay, pull a 1 µL sample, dilute in 99 µL of MeCN, and run a rapid LC-MS check.

  • Validation Metric: Confirm the presence of the parent mass [M+H]⁺ = 138.1 m/z and the absence of the +16 Da mass shift (indicative of the 4-hydroxy degradation product [M+H]⁺ = 136.1 m/z, noting the loss of F (19) and addition of OH (17)).

References

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (JACS) URL: [Link]

Technical Support Center: Resolving NMR Peak Overlap in 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR analysis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) regarding NMR peak overlap. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate the complexities of NMR spectroscopy for this important heterocyclic scaffold.

Introduction: The Challenge of Peak Overlap

The structure of 4-fluoro-1H-pyrazolo[3,4-c]pyridine, a key heterocyclic motif in medicinal chemistry, often presents challenges in NMR spectral interpretation due to signal overlapping, particularly in the aromatic region of the ¹H NMR spectrum. This guide provides a systematic approach to resolving these issues, from simple adjustments to advanced 2D NMR techniques.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of 4-fluoro-1H-pyrazolo[3,4-c]pyridine shows a complex and poorly resolved multiplet in the aromatic region. What are the first steps I should take?

A1: When confronted with significant peak overlap in the initial ¹H NMR spectrum, it is advisable to begin with straightforward, non-destructive methods that can be performed on the same sample. The objective is to subtly alter the chemical environment of the molecule to induce differential chemical shifts among the overlapping proton signals.

A recommended initial workflow is as follows:

  • Re-assess Sample Concentration: Highly concentrated samples can lead to peak broadening and minor shifts due to intermolecular interactions. If your sample is concentrated, diluting it may improve resolution.

  • Change the NMR Solvent: This is often the most effective initial step. Acquiring the spectrum in a different deuterated solvent can induce significant changes in chemical shifts (solvent effects), which may be sufficient to resolve overlapping peaks.[1]

  • Vary the Temperature: Acquiring spectra at different temperatures can help resolve signals, especially if conformational isomers or rotamers are in exchange at room temperature.[1] This is also particularly effective for shifting the resonances of exchangeable protons like the N-H proton.

Q2: How does changing the solvent help in resolving overlapping NMR signals?

A2: The choice of a deuterated solvent can significantly influence the chemical shifts of protons in a molecule.[1] This phenomenon, known as the solvent effect, arises from differential interactions between the solvent and solute molecules. Aromatic solvents like benzene-d₆, for instance, can induce substantial shifts due to their magnetic anisotropy, often spreading out crowded spectral regions.

Protocol for Solvent-Induced Shift Analysis:

  • Initial Spectrum: Dissolve 5-10 mg of your 4-fluoro-1H-pyrazolo[3,4-c]pyridine sample in ~0.6 mL of a standard solvent like CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at a low temperature.

  • Second Solvent: Add ~0.6 mL of an alternative deuterated solvent, such as benzene-d₆ or acetone-d₆, to the same NMR tube, ensuring the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Comparison: Compare the two spectra to identify any resolved signals.

Table 1: Common Deuterated Solvents and Their Properties

SolventFormulaResidual ¹H Shift (ppm)Properties & Use Cases
Chloroform-dCDCl₃7.26Standard, good for many organic compounds.[1]
Benzene-d₆C₆D₆7.16Aromatic solvent, often induces large chemical shifts.[1]
Acetone-d₆(CD₃)₂CO2.05Polar aprotic, a good alternative to CDCl₃.[1]
Dimethyl sulfoxide-d₆(CD₃)₂SO2.50Highly polar, dissolves a wide range of compounds, and is excellent for observing exchangeable protons.[1]
Methanol-d₄CD₃OD3.31 (CD₂H), 4.87 (OH)Polar protic, useful for polar compounds and studying hydrogen bonding.[1]
Q3: Can adjusting the temperature of the NMR experiment improve peak resolution?

A3: Yes, Variable Temperature (VT) NMR is a powerful technique for resolving overlapping signals. Changing the temperature can affect the NMR spectrum in several ways:

  • Conformational Averaging: Many molecules exist as a mixture of rapidly interconverting conformers at room temperature. The observed spectrum is a weighted average of these conformers. Changing the temperature can alter the population of these conformers, leading to a shift in the averaged peak positions. In some cases, lowering the temperature can "freeze out" individual conformers, allowing them to be observed as separate sets of peaks.

  • Exchangeable Protons: The chemical shift of exchangeable protons, such as the N-H proton in 4-fluoro-1H-pyrazolo[3,4-c]pyridine, is often temperature-dependent.

Protocol for Variable Temperature (VT) NMR:

  • Sample Preparation: Prepare a sample of 4-fluoro-1H-pyrazolo[3,4-c]pyridine in a suitable solvent with a wide temperature range (e.g., Toluene-d₈ for high temperatures or Methanol-d₄ for low temperatures). Ensure the NMR tube is properly sealed.

  • Initial Shimming: Insert the sample into the NMR spectrometer at room temperature (e.g., 298 K) and shim the magnetic field for optimal resolution.

  • Temperature Change: Set the desired temperature (e.g., start with increments of 20 K). Allow the sample to equilibrate for 5-10 minutes.

  • Re-shimming: After the temperature has stabilized, re-shim the sample, as shims can drift with temperature changes.

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Iterate: Repeat steps 3-5 for a range of temperatures.

Advanced Troubleshooting: 2D NMR Spectroscopy

If the basic troubleshooting steps do not provide sufficient resolution, two-dimensional (2D) NMR experiments are the next logical step. These techniques spread the NMR signals into a second dimension, providing a powerful means to resolve overlap and establish connectivity within the molecule.

Caption: Workflow for resolving overlapping NMR peaks.

Q4: Which 2D NMR experiments are most useful for 4-fluoro-1H-pyrazolo[3,4-c]pyridine, and what information do they provide?

A4: For a molecule like 4-fluoro-1H-pyrazolo[3,4-c]pyridine, a combination of COSY, HSQC, and HMBC experiments will provide a comprehensive picture of the molecular structure and resolve most overlap issues.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3] It is invaluable for tracing out the connectivity of protons within the pyridine and pyrazole rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons.[2][3] It is extremely useful for resolving overlapping proton signals by spreading them out according to the chemical shifts of their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[2][3] It is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons.

NMR_Techniques cluster_protons ¹H NMR cluster_carbons ¹³C NMR cluster_2D 2D NMR Experiments H_signals Overlapping Proton Signals COSY COSY (¹H-¹H Correlation) H_signals->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlation) H_signals->HSQC Resolves overlap via ¹³C HMBC HMBC (¹H-¹³C Long-Range Correlation) H_signals->HMBC Connects molecular fragments C_signals Carbon Signals C_signals->HSQC C_signals->HMBC Spin System Connectivity Spin System Connectivity COSY->Spin System Connectivity Direct C-H Connectivity Direct C-H Connectivity HSQC->Direct C-H Connectivity Long-Range C-H Connectivity Long-Range C-H Connectivity HMBC->Long-Range C-H Connectivity

Sources

Technical Support Center: Optimizing Crystallization for 4-Fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-fluoro-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the crystallization of this and related heterocyclic compounds. The following content is structured as a series of frequently asked questions and troubleshooting scenarios to directly address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the crystallization strategy for 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

Q1: What are the key molecular features of 4-fluoro-1H-pyrazolo[3,4-c]pyridine that influence its crystallization?

A1: The crystallization behavior of 4-fluoro-1H-pyrazolo[3,4-c]pyridine is governed by several key structural features:

  • Rigid Fused Ring System: The pyrazolo[3,4-c]pyridine core is a planar, rigid structure, which is generally conducive to forming well-ordered crystal lattices.[1]

  • Hydrogen Bonding Capability: The presence of a pyrazole N-H group (a hydrogen-bond donor) and multiple nitrogen atoms (hydrogen-bond acceptors) allows for strong, directional intermolecular interactions that stabilize the crystal structure.[2][3] These interactions are critical for forming predictable supramolecular motifs.[2][3]

  • Polarity and Fluorine Substitution: The fluorine atom and nitrogen heteroatoms introduce significant polarity. The "like dissolves like" principle suggests that polar solvents will be more effective for dissolution.[4] The fluorine atom itself can participate in weaker C-H···F interactions, further influencing crystal packing.

Q2: How do I select an appropriate solvent system to begin my crystallization experiments?

A2: Solvent selection is the most critical parameter in a crystallization experiment.[5] For 4-fluoro-1H-pyrazolo[3,4-c]pyridine, a systematic screening approach is recommended. An ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

Start by testing solubility in a range of solvents with varying polarities. Given the compound's polar and hydrogen-bonding nature, polar protic and aprotic solvents are excellent starting points.[4][6]

Table 1: Recommended Solvents for Initial Screening

Solvent Type Boiling Point (°C) Rationale & Considerations
Ethanol Polar Protic 78.3 Good for dissolving polar compounds; hydrogen bonding can promote crystal packing. Often used for pyridine derivatives.[6]
Acetonitrile Polar Aprotic 81.6 Often yields high-quality crystals for heterocyclic compounds.[6][7] Its moderate volatility is suitable for slow evaporation methods.
Ethyl Acetate Medium Polarity 77.1 A versatile solvent that is often successful, sometimes in combination with a non-polar anti-solvent like hexanes.[7]
Water Polar Protic 100 Suitable for highly polar derivatives, but may be too strong a solvent.[4] Risk of hydrate formation should be considered.
Toluene Non-polar Aromatic 110.6 The aromatic ring can interact favorably with the heterocyclic system. Good for slower cooling experiments due to its higher boiling point.

| Acetone | Polar Aprotic | 56 | A strong solvent, but its high volatility can lead to rapid crystal growth and lower quality crystals.[5] |

Q3: Which crystallization methods are most suitable for a new compound like this?

A3: For a novel compound, it is best to explore several methods in parallel. The most common and effective techniques for small organic molecules are:

  • Slow Cooling: A saturated solution is prepared at a high temperature and allowed to cool slowly and undisturbed. This controlled decrease in solubility promotes the growth of large, well-ordered crystals.[8]

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the container is loosely covered (e.g., with parafilm pierced with a needle) to allow the solvent to evaporate over several days.[7] This gradually increases the concentration, leading to crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9] This is often the most successful method for growing high-quality single crystals.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q4: I've followed the initial steps, but no crystals are forming after the solution has cooled. What should I do?

A4: This is a very common issue and typically indicates that the solution is supersaturated but nucleation has not initiated.[4] Here is a hierarchical approach to induce crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask just below the meniscus.[4][10] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a tiny crystal from a previous attempt (even if it was of poor quality), add it to the supersaturated solution.[4] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: It is highly likely that too much solvent was used.[4][10] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.

  • Cool to a Lower Temperature: If the solution has been cooling at room temperature, try moving it to a refrigerator (4°C) or freezer (-20°C), provided the solvent won't freeze.[9] The lower temperature will further decrease solubility.

Troubleshooting_NoCrystals start Problem: No Crystals Forming check_saturation Is solution clear and undisturbed? start->check_saturation action_scratch Action: Scratch inner flask surface check_saturation->action_scratch Yes action_seed Action: Add a seed crystal check_saturation->action_seed Yes, and seed crystal available check_concentration Still no crystals? Probable Cause: Too much solvent action_scratch->check_concentration No effect end_success Success: Crystals Formed action_scratch->end_success Success action_seed->check_concentration No effect action_seed->end_success Success action_concentrate Action: Gently boil off some solvent & re-cool check_concentration->action_concentrate action_cool Action: Move to lower temperature (fridge/freezer) action_concentrate->action_cool Still no crystals action_concentrate->end_success Success action_cool->end_success Success

Caption: Decision tree for troubleshooting failure of crystal formation.

Q5: My compound is separating as an oil, not a solid. How can I fix this "oiling out"?

A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when its concentration is too high for orderly crystal lattice formation.[10] The liquid droplets are essentially an impure, molten form of your compound.

  • Re-dissolve and Add More Solvent: Return the flask to the heat source and add a small amount of additional solvent until the oil redissolves completely.[10] This lowers the saturation point, ensuring that crystallization begins at a lower temperature.

  • Slow Down the Cooling: Rapid cooling is a common cause of oiling out.[11] Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.[10] Only after it has reached room temperature should you consider moving it to an ice bath or refrigerator.

  • Change Solvents: If the problem persists, the solubility curve of the compound in that particular solvent may be too steep. Try a solvent in which the compound is less soluble.

Q6: My crystal yield is very low. How can I improve it?

A6: A low yield is most often a result of using too much solvent during the dissolution step or not allowing sufficient time for crystallization.[10][11]

  • Use the Minimum Amount of Hot Solvent: The key to good recrystallization is to use only the minimum volume of hot solvent required to fully dissolve your crude solid. Adding solvent in small portions near its boiling point is crucial.[11]

  • Maximize Precipitation: Ensure the solution has cooled sufficiently. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the amount of compound that crystallizes out of the mother liquor.[11]

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate after you collect your crystals). You can often recover more product by boiling off some of the solvent from the filtrate and repeating the cooling process to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.[11]

Q7: The crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?

A7: Colored impurities are often non-polar, highly conjugated molecules that can be removed with activated charcoal.

  • Dissolve your crude compound in the appropriate amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.

  • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent your desired compound from crystallizing prematurely in the filter funnel.

  • Allow the clarified, hot filtrate to cool as you normally would to form purified crystals.

Q8: I'm getting very fine needles instead of block-like crystals. Why is this happening and can I change it?

A8: Crystal morphology, or "habit," is influenced by factors like the solvent, cooling rate, and the presence of impurities.[12][13] Fine needles often result from rapid crystallization and can be difficult to filter and dry.[12]

  • Slow the Crystallization Rate: As with oiling out, slowing down the cooling process is the first step.[11] A slower rate allows molecules to add to the crystal lattice in a more thermodynamically stable, often more block-like, configuration.

  • Try a Different Solvent: The solvent can interact differently with various crystal faces, promoting growth in one direction over another. Experiment with a different solvent or a mixed-solvent system.[5]

  • Consider Impurity Effects: Structurally related impurities can adsorb to specific crystal faces, inhibiting growth on those faces and promoting elongation, leading to needles.[12][14] Improving the purity of your starting material before crystallization may be necessary.

Section 3: Experimental Protocols

Protocol 1: Crystallization by Slow Cooling

  • Dissolution: Place the crude 4-fluoro-1H-pyrazolo[3,4-c]pyridine in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point.

  • Add the hot solvent to the flask containing your compound in small portions, swirling after each addition, until the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities (or if you have performed a charcoal treatment), perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[10] Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely.

Crystallization_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_isolation Isolation & Drying dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filtration (If Insoluble Impurities Exist) dissolve->hot_filter slow_cool 3. Slow Cooling to Room Temperature hot_filter->slow_cool ice_bath 4. Ice Bath Cooling (Maximize Yield) slow_cool->ice_bath vac_filter 5. Vacuum Filtration ice_bath->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry

Caption: Standard workflow for crystallization by slow cooling.

Section 4: Understanding Polymorphism and Impurities

Q9: Could my compound exhibit polymorphism? Why is this important?

A9: Yes, it is highly probable. Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[14] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattice arrangements. Pyrazole derivatives and other APIs are known to exhibit polymorphism.[14][]

This is critically important in drug development because different polymorphs can have significantly different physical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.

  • Stability: One polymorph may be more thermodynamically stable than another. A less stable (metastable) form could convert to the stable form during storage, altering the drug's properties.[14]

  • Mechanical Properties: Hardness, tabletability, and flowability are crucial for downstream processing and formulation.[12]

It is essential to control your crystallization process to consistently produce the desired, most stable polymorph.[14] This can be achieved by carefully controlling factors like solvent choice, cooling rate, and agitation.[]

Q10: How can trace impurities affect my crystallization outcome?

A10: Even small amounts of impurities (<1%) can have a dramatic effect on crystallization.[13] Impurities can:

  • Inhibit or Prevent Crystallization: Impurities can interfere with the nucleation process, preventing any crystals from forming.

  • Alter Crystal Habit: As mentioned in Q8, impurities can adsorb to growing crystal faces and change the final shape of the crystals, often leading to undesirable needles.[12]

  • Become Incorporated into the Crystal: Impurities can be trapped in the crystal lattice through various mechanisms, reducing the final purity of your product.[14][16] In some cases, structurally related impurities can form a solid solution with the main compound, making purification by crystallization extremely difficult.[16]

Ensuring the highest possible purity of the material before the final crystallization step is crucial for obtaining a high-quality, crystalline active pharmaceutical ingredient (API).[14]

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Organic Process Research & Development.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Troubleshooting Crystalliz
  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). STAX.
  • Best method to grow crystals for organic compounds. (2015).
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Crystallization of APIs: Methods and Challenges. (2025). BOC Sciences.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • Crystal and molecular structure of 4-fluoro-1H-pyrazole
  • Guide for crystalliz
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
  • Recrystallization and Crystalliz
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • Troubleshooting Crystallization Problems in Industrial Settings. (2024). Zhanghua Dryer.
  • Troubleshooting pseudotropine crystalliz
  • Crystal Growing Tips. (2015). University of Florida.
  • Completion of Crystallographic Data for the Series of 4-Halogen
  • Common Solvents for Crystallization. University of California, Los Angeles.

Sources

Technical Support Center: 4-Fluoro-1H-pyrazolo[3,4-c]pyridine Handling & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Handling specialized fluorinated heterocycles like 4-fluoro-1H-pyrazolo[3,4-c]pyridine (CAS: 1373168-65-0) requires a deep understanding of their molecular behavior. This compound is a critical building block in drug discovery—particularly for synthesizing kinase inhibitors (such as BTK inhibitors)[1][2]—but its unique structural features make it susceptible to specific environmental and chemical degradation pathways.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure the absolute integrity of your experimental workflows.

Physicochemical Profile & Storage Causality

To handle this compound effectively, one must understand the relationship between its structure and its physical properties. The highly electronegative fluorine atom at the C4 position and the nitrogen-rich pyrazolo[3,4-c]pyridine core dictate its stability and reactivity[3][4].

Quantitative Data & Mechanistic Implications
PropertyValueMechanistic Implication
CAS Number 1373168-65-0Unique identifier for procurement and SDS tracking.
Molecular Formula C6H4FN3High nitrogen-to-carbon ratio dictates polarity and hydrogen-bonding capability.
Molecular Weight 137.11 g/mol Low molecular weight building block; highly permeable and reactive.
Storage Temperature 2-8°C (Long-term)Minimizes thermal kinetic energy, preventing spontaneous degradation or unwanted nucleophilic attacks[5].
Atmosphere Inert (Argon/N2)Prevents atmospheric moisture from hydrating the acidic pyrazole NH group.
Solubility DMSO, DMF, MeOHPolar aprotic solvents are preferred to prevent unwanted proton exchange and maintain solubility.

Troubleshooting & FAQs: Handling Challenges

Q1: Why does my 4-fluoro-1H-pyrazolo[3,4-c]pyridine stock solution in DMSO show altered biological assay results over time?

Causality: The degradation of assay reproducibility is rarely due to the spontaneous breakdown of the carbon skeleton, but rather the hygroscopic nature of Dimethyl Sulfoxide (DMSO). Each time a DMSO stock library undergoes a freeze-thaw cycle, it absorbs atmospheric moisture[6]. The 1H-pyrazole ring contains both a hydrogen bond donor (NH) and acceptor (N). Water ingress leads to the formation of strong hydration complexes. This alters the effective concentration of the compound in solution and can lead to micro-precipitation. Furthermore, wet DMSO can harbor trace nucleophiles that slowly react with the highly activated C4-fluoro position.

StabilityLogic A 4-fluoro-1H-pyrazolo[3,4-c]pyridine in DMSO Stock B Atmospheric Moisture Ingress (Repeated Freeze-Thaw) A->B Exposure C Hydration of Pyrazole NH (Hydrogen Bonding) B->C D Trace Nucleophiles in Wet Solvent B->D E Altered Concentration & Micro-Precipitation C->E F SNAr at C4-Fluoro Position (Slow Displacement) D->F G Assay Failure / Data Variability E->G F->G

Fig 1: Mechanistic pathway of 4-fluoro-1H-pyrazolo[3,4-c]pyridine degradation in wet DMSO.
Q2: Why is the C4-Fluoro position so sensitive to nucleophiles?

Causality: The fluorine atom is highly electronegative, polarizing the C-F bond. Simultaneously, the pyridine nitrogen exerts a strong electron-withdrawing effect via both induction and resonance. This creates a severe electron deficiency (partial positive charge) at the C2 and C4 positions. Consequently, the C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr)[3][7]. If stored in protic solvents with nucleophilic impurities (like trace amines or thiols), the fluorine atom will be irreversibly displaced.

Q3: How should I handle the solid powder during weighing to prevent degradation?

Causality: Cold powders act as condensation surfaces. If you open a vial immediately after removing it from a 2-8°C refrigerator, ambient humidity will instantly condense onto the compound. Solution: Always allow the sealed vial to equilibrate in a desiccator at room temperature for at least 30 minutes before opening. Weigh the compound in a static-free environment, and purge the vial with Argon before resealing.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

This protocol prevents the hydration and concentration variability issues outlined in Q1.

  • Thermal Equilibration: Remove the sealed vial of 4-fluoro-1H-pyrazolo[3,4-c]pyridine from 2-8°C storage. Place it in a desiccator for 30 minutes to reach ambient temperature.

  • Inert Transfer: Transfer the vial to a glove box or a weighing balance enclosure continuously purged with Argon.

  • Solvent Validation: Reconstitute the powder using strictly anhydrous DMSO. Self-Validation Step: Prior to dissolution, verify the solvent dryness using Karl Fischer titration (must be ≤0.005% H₂O).

  • Aliquotting: Dispense the master stock solution into single-use, amber glass vials. Amber glass prevents UV-induced radical degradation, while single-use aliquots completely eliminate the freeze-thaw cycles that draw in ambient moisture[6].

  • Sealing & Storage: Blanket the headspace of each aliquot with Argon, seal with PTFE-lined caps, and store at -20°C for long-term library preservation.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Workflow

This protocol leverages the reactivity of the C4-fluoro position to synthesize functionalized derivatives.

  • Reagent Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 4-fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Mechanistic Note: DIPEA acts as a sterically hindered, non-nucleophilic proton sink. It neutralizes the HF byproduct generated during the reaction without competing with your primary nucleophile[4].

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Extract a 5 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. The reaction is complete when the mass of the starting material (m/z 138.1 [M+H]+) is fully replaced by the mass of the aminated product.

  • Quench & Workup: Cool the flask to room temperature. Quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SNArWorkflow Step1 1. Reagent Prep (Substrate + Amine + DIPEA) Step2 2. Solvent Addition (Anhydrous DMF/NMP) Step1->Step2 Step3 3. Thermal Activation (80°C, Inert Atm) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS Validation) Step3->Step4 Step5 5. Aqueous Workup (Quench & Extract) Step4->Step5

Fig 2: Standardized workflow for nucleophilic aromatic substitution (SNAr) at the C4 position.

References

  • Google Patents - Tyrosine kinase inhibitors (US20180305350A1).[1]

  • Convenient and efficient access to tri- and tetra-substituted 4-fluoropyridines via a [3 + 2]/[2 + 1] cyclization reaction - RHHZ. [Link][4]

  • Studies on Repository Compound Stability in DMSO under Various Conditions - ResearchGate. [Link][6]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - National Institutes of Health (PMC).[Link][7]

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Validation & Comparative

4-fluoro-1H-pyrazolo[3,4-c]pyridine vs 4-chloro-1H-pyrazolo[3,4-c]pyridine reactivity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 4-fluoro- and 4-chloro-1H-pyrazolo[3,4-c]pyridine

The 1H-pyrazolo[3,4-c]pyridine core is a significant scaffold in medicinal chemistry, recognized for its structural similarity to purine and its prevalence in developing therapeutics such as kinase inhibitors.[1] Functionalization of this heterocyclic system is critical for elaborating fragments into potent drug candidates in discovery campaigns.[1][2] A common strategic choice facing chemists is the selection of a halogenated precursor for diversification, typically through cross-coupling or nucleophilic substitution reactions.

This guide provides an in-depth comparison of the reactivity of two key building blocks: 4-fluoro-1H-pyrazolo[3,4-c]pyridine and 4-chloro-1H-pyrazolo[3,4-c]pyridine . The choice between a fluoro or chloro substituent at the C4 position fundamentally dictates the synthetic pathways for which the scaffold is best suited. This analysis is grounded in fundamental chemical principles and supported by experimental data from relevant literature to guide researchers in making informed strategic decisions for their synthetic campaigns.

Part 1: Fundamental Principles of C-F vs. C-Cl Bond Reactivity

The divergent reactivity of aryl fluorides and chlorides stems from the intrinsic properties of the carbon-halogen bond. The C(sp²)-F bond is exceptionally strong (bond dissociation energy ~126 kcal/mol) compared to the C(sp²)-Cl bond (~96 kcal/mol).[3] This difference is the primary determinant for their utility in the two most common classes of aromatic functionalization reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

  • Palladium-Catalyzed Cross-Coupling: These reactions (e.g., Suzuki, Buchwald-Hartwig) typically begin with an oxidative addition of the C-X bond to a Pd(0) catalyst. This step is the energetic bottleneck and is significantly more challenging for the stronger C-F bond.[4] Consequently, aryl chlorides are more reactive than aryl fluorides in these transformations, though they still require highly active catalyst systems compared to their bromide and iodide counterparts.[2][4] Activating a C-F bond often necessitates specialized, highly electron-rich catalyst systems, sometimes moving from palladium to nickel, which is more adept at cleaving such strong bonds.[3][5]

  • Nucleophilic Aromatic Substitution (SNAr): In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The rate-determining step is typically the formation of this intermediate. Fluorine's intense electron-withdrawing inductive effect (-I) powerfully stabilizes this anionic intermediate, making the C-F bond highly susceptible to nucleophilic attack.[7] This effect outweighs its bond strength, often making fluorine a better leaving group than chlorine in SNAr reactions. The pyrazolo[3,4-c]pyridine system is inherently electron-deficient, and the C4 position is "para" to the pyridine nitrogen (N6), which provides resonance stabilization for the Meisenheimer intermediate, further activating this position for SNAr.[8]

G cluster_0 Pd-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) a Ar-X + Pd(0)L2 b Oxidative Addition (Rate-Determining Step) a->b c Ar-Pd(II)(X)L2 b->c note1 Reactivity: Ar-Cl >> Ar-F (Driven by C-X Bond Strength) d Ar-X + Nu- e Nucleophilic Attack (Rate-Determining Step) d->e f Meisenheimer Complex [Ar(X)(Nu)]- e->f note2 Reactivity: Ar-F > Ar-Cl (Driven by Intermediate Stabilization)

Caption: Contrasting Reactivity Drivers for C-F vs. C-Cl Bonds.

Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern drug discovery, enabling the formation of C-N bonds.[9] The performance of the 4-fluoro and 4-chloro pyrazolopyridines in this reaction highlights their fundamental differences.

4-chloro-1H-pyrazolo[3,4-c]pyridine: A Reliable Substrate

Aryl chlorides are now routinely used in cross-coupling, provided a suitable catalyst system is employed. Modern electron-rich, bulky phosphine ligands are essential to promote the challenging oxidative addition step.[10] For the pyrazolo[3,4-c]pyridine core, established protocols for related isomers demonstrate that the chloro-substituted scaffold is a viable and effective coupling partner.[11][12]

Table 1: Comparative Data for Buchwald-Hartwig Amination

Feature4-chloro-1H-pyrazolo[3,4-c]pyridine4-fluoro-1H-pyrazolo[3,4-c]pyridine
Relative Reactivity Moderate to HighVery Low / Inert under standard Pd catalysis
Typical Catalyst Pd(0) or Pd(II) precatalystRequires specialized Ni catalysts or advanced Pd systems
Required Ligand Bulky, electron-rich phosphine (e.g., XPhos, RuPhos)Sterically demanding, electron-rich ligands (e.g., dppf for Ni)
Typical Conditions 80-120 °C, 2-24 hOften >100 °C or requires stoichiometric promoters
Expected Outcome Good to excellent yields with optimized catalyst systemLow conversion or decomposition with standard methods
Experimental Protocol: Buchwald-Hartwig Amination of 4-chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from established procedures for the related 5-chloro-1H-pyrazolo[3,4-c]pyridine isomer and represents a robust starting point for optimization.[12]

  • To an oven-dried reaction vessel, add 4-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv), the desired amine (1.2 equiv), and a suitable base such as Cs₂CO₃ (2.0 equiv).

  • Add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2-5 mol%) and the corresponding ligand (e.g., RuPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous, degassed solvent (e.g., Dioxane or Toluene).

  • Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired 4-amino-1H-pyrazolo[3,4-c]pyridine product.

The Challenge of 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Direct Buchwald-Hartwig amination of the 4-fluoro analogue using standard palladium catalysis is expected to fail due to the inertness of the C-F bond to oxidative addition.[3] Successful coupling would likely require a shift to nickel catalysis, which is known to be more effective for activating strong C-F bonds.[5][13] Such a protocol would involve Ni(II) salts (e.g., NiCl₂(dppp)) and often proceeds via a different mechanistic manifold.

Part 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction pathway reveals a complete reversal of reactivity between the two halogenated substrates. The electron-deficient nature of the pyrazolopyridine ring system makes it an excellent candidate for this transformation.

4-fluoro-1H-pyrazolo[3,4-c]pyridine: The Superior SNAr Substrate

The high electronegativity of fluorine makes the 4-fluoro derivative the ideal substrate for SNAr. It strongly activates the C4 position for nucleophilic attack and effectively stabilizes the resulting Meisenheimer intermediate, leading to faster reaction rates and milder required conditions compared to the chloro analogue.[7]

Caption: SNAr on the pyrazolo[3,4-c]pyridine core.
(Note: Actual chemical structures would replace the placeholder images in a publication)

Table 2: Comparative Data for Nucleophilic Aromatic Substitution

Feature4-fluoro-1H-pyrazolo[3,4-c]pyridine4-chloro-1H-pyrazolo[3,4-c]pyridine
Relative Reactivity HighLow to Moderate
Typical Nucleophiles Amines, Alkoxides, ThiolatesStronger nucleophiles or harsher conditions required
Typical Conditions Room temp. to 80 °C80 °C to >150 °C
Reaction Time Typically faster (1-6 h)Typically slower (6-48 h)
Expected Outcome Clean, high-yielding substitutionSlower reaction, potential for side products at high temps
Experimental Protocol: SNAr with an Amine Nucleophile on 4-fluoro-1H-pyrazolo[3,4-c]pyridine

This is a general protocol based on standard SNAr procedures for activated aryl fluorides.[7]

  • Dissolve 4-fluoro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in a polar aprotic solvent such as DMSO or NMP.

  • Add the desired amine nucleophile (1.5-2.0 equiv) and a non-nucleophilic organic or inorganic base (e.g., DIPEA or K₂CO₃, 2.0-3.0 equiv).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography or recrystallization to yield the final product.

For the 4-chloro analogue, this same reaction would require significantly higher temperatures and longer reaction times to achieve a comparable conversion, increasing the risk of decomposition or side reactions.

Conclusion and Strategic Recommendations

The choice between 4-fluoro- and 4-chloro-1H-pyrazolo[3,4-c]pyridine is not arbitrary but a critical decision that dictates synthetic strategy.

  • Choose 4-chloro-1H-pyrazolo[3,4-c]pyridine for Palladium-Catalyzed Cross-Coupling Reactions. It is a reliable and reactive substrate for transformations like Suzuki, Sonogashira, and Buchwald-Hartwig amination when paired with modern, highly active catalyst systems.

  • Choose 4-fluoro-1H-pyrazolo[3,4-c]pyridine for Nucleophilic Aromatic Substitution (SNAr) Reactions. Its C-F bond is highly activated for displacement by a wide range of nucleophiles, allowing for efficient functionalization under milder conditions than its chloro counterpart.

By understanding these fundamental reactivity patterns, researchers can design more efficient and robust synthetic routes, accelerating the discovery and development of novel therapeutics based on the privileged pyrazolo[3,4-c]pyridine scaffold.

References

  • BenchChem. A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate.

  • Ritter, T., et al. (2014). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. PMC.

  • Gorbunov, D., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.

  • ResearchGate. Various nucleophilic aromatic substitutions at C-5 position of 4.

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.

  • Wikipedia. Buchwald–Hartwig amination.

  • Al-dujaili, A. H. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • Terao, J., et al. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society.

  • Kim, J. H., et al. (2018). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.

  • ChemRxiv. C(sp3)-F Bond Activation by Lewis Base-Boryl Radicals via Concerted Electron-Fluoride Transfer.

  • Unger, J., et al. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC.

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - Experimental Section. RSC Publishing.

  • Patel, H. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. RASAYAN Journal of Chemistry.

  • ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

  • Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study.

  • ResearchGate. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes.

  • Al-dujaili, A. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.

  • MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.

  • SCIENCE CHINA Chemistry. C–F bond activation under transition-metal-free conditions.

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.

  • Eisenstein, O., et al. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews.

  • Smith, D. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PMC.

  • Eisenstein, O., et al. (2017). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online.

  • Thomson, C. G., et al. (2014). Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology. The Journal of Organic Chemistry.

  • ResearchGate. Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions.

  • Sigma-Aldrich. 4-Chloro-1H-pyrazolo[4,3-c]pyridine.

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The Evolving Landscape of Pyrazolopyridines: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Therapeutic Potential of 4-fluoro-1H-pyrazolo[3,4-c]pyridine and Its Isomers

The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This allows its derivatives to interact with a wide array of biological targets, making them a fertile ground for drug discovery.[1] While several isomers of this scaffold exist, this guide will delve into the comparative efficacy of derivatives from the pyrazolo[3,4-c]pyridine family and its more extensively studied constitutional isomers, providing a rationale for future development, particularly concerning the strategic use of fluorine substitution.

While published data on 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives specifically is sparse, a comprehensive analysis of its parent scaffold and related isomers provides a robust framework for predicting its potential and guiding future research. The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and membrane permeability.[2] This guide synthesizes available data to offer a comparative look at the efficacy of these promising compounds.

Comparative Efficacy Across Pyrazolopyridine Isomers

The orientation of the pyrazole and pyridine rings dramatically influences the molecule's three-dimensional shape and its interaction with biological targets. Below, we compare the known activities of derivatives from different pyrazolopyridine scaffolds.

The Pyrazolo[3,4-b]pyridine Scaffold: A Kinase Inhibition Powerhouse

This isomer is the most extensively studied, with numerous derivatives demonstrating potent activity as kinase inhibitors, a critical class of targets in oncology.[3]

Table 1: Efficacy of Representative Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Compound Class/DerivativeTarget KinaseIC50 ValuesKey Findings & Applications
BMS-265246 CDK1/cycB, CDK2/cycE6 nM, 9 nMPotent and selective CDK inhibitor; demonstrates the importance of 2,6-difluorophenyl substitution for high activity.
Compound 7n FGFR1<1 nM (Enzymatic)Potent and selective FGFR inhibitor with significant in vivo antitumor activity in xenograft models.[4]
Compound 10g ALK-L1196M, ROS1<0.5 nMOvercomes crizotinib resistance caused by the ALK-L1196M "gatekeeper" mutation.
Compound 15y TBK10.2 nMA highly potent and selective TBK1 inhibitor with potential applications in immunology and cancer therapy.

The consistent success of this scaffold against various kinases underscores its utility as an ATP-competitive inhibitor. The N(1)-H of the pyrazole ring often forms a crucial hydrogen bond within the kinase hinge region, anchoring the molecule for effective inhibition.

The Pyrazolo[3,4-c]pyridine Scaffold: Emerging Antimicrobial and Receptor Agonist Activity

Research on the pyrazolo[3,4-c]pyridine isomer is less mature but has revealed distinct therapeutic potential. Studies have focused on its antimicrobial properties and its ability to act as a G-protein coupled receptor (GPCR) agonist.

One study detailed the synthesis of a series of N-substituted-2-pyrazolo[3,4-c]pyridin-l-yl acetamide derivatives and evaluated their antimicrobial activity. While the compounds showed only slight activity against Gram-positive bacteria like B. cereus and S. aureus, and no significant antifungal activity, this provides a foundational dataset for further optimization.[5]

More promisingly, a novel class of 1H-pyrazolo[3,4-c]pyridine derivatives has been identified as potent agonists for GPR119, a GPCR involved in glucose homeostasis.[6] Through strategic modifications, researchers developed compound 24 , a single-digit nanomolar GPR119 agonist, highlighting the scaffold's potential for treating type 2 diabetes.[6]

The Pyrazolo[4,3-c]pyridine Scaffold: Modulators of Neurological and Parasitic Targets

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have shown promise as anxiolytic agents and as inhibitors of protein-protein interactions (PPIs) in parasites.[7][8] Certain compounds exhibit a high affinity for central benzodiazepine receptors but with fewer sedative effects than diazepam.[7] More recently, this scaffold was identified as the first inhibitor of the PEX14–PEX5 protein–protein interaction in Trypanosoma brucei, the parasite responsible for sleeping sickness, demonstrating trypanocidal activity.[8]

The Role of Fluorine: A Mechanistic Insight

The user's interest in a 4-fluoro substituted pyrazolopyridine is well-founded from a medicinal chemistry perspective. The C-F bond is strong and the fluorine atom is small and highly electronegative. Introducing fluorine can:

  • Block Metabolic Oxidation: Placing a fluorine atom at a metabolically vulnerable position can prevent enzymatic breakdown, increasing the compound's half-life.

  • Alter Acidity/Basicity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby nitrogen atoms, affecting solubility and target engagement.

  • Enhance Binding Affinity: Fluorine can form favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with amino acid residues in a protein's binding pocket. About 20% of anticancer and antibiotic drugs contain fluorine atoms for these reasons.[2]

Experimental Design & Protocols

To evaluate and compare the efficacy of novel pyrazolopyridine derivatives, a standardized screening cascade is essential. This ensures that data is reproducible and comparable across different compound series.

Diagram: High-Throughput Screening Cascade

G cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity cluster_2 Cellular & ADME Profiling cluster_3 In Vivo Efficacy Compound_Library Pyrazolopyridine Derivatives Library Primary_Assay Single-Dose Primary Assay (e.g., Kinase Inhibition @ 1µM) Compound_Library->Primary_Assay Hit_Identification Identify 'Hits' (e.g., >50% Inhibition) Primary_Assay->Hit_Identification Dose_Response IC50 Determination (10-point dose curve) Hit_Identification->Dose_Response Selectivity_Panel Kinase Selectivity Panel (e.g., >100 kinases) Dose_Response->Selectivity_Panel Cellular_Assay Cellular Potency Assay (e.g., Anti-proliferation, MCF-7) Selectivity_Panel->Cellular_Assay ADME In Vitro ADME (Metabolic Stability, Permeability) Cellular_Assay->ADME Lead_Selection Lead Candidate Selection ADME->Lead_Selection In_Vivo In Vivo Efficacy Model (e.g., Xenograft Mouse Model) Lead_Selection->In_Vivo

Caption: A typical workflow for identifying and validating lead compounds.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the anti-proliferative effect of compounds on cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives) in the appropriate medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted by living cells into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting the viability against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

Signaling Pathways and Future Directions

The therapeutic action of pyrazolopyridines is often rooted in their ability to modulate key signaling pathways. As kinase inhibitors, they frequently target pathways essential for cell growth and proliferation.

Diagram: Generalized Kinase Signaling Pathway

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Downstream Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor->Downstream P PyrazoloPyridine Pyrazolopyridine Inhibitor PyrazoloPyridine->Receptor Blocks ATP Binding ATP ATP ADP ADP ATP->ADP Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase by a pyrazolopyridine derivative.

Future Directions: The development of 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives represents a logical and promising next step in harnessing the therapeutic potential of this scaffold. Based on the comparative data:

  • Kinase Inhibition: Synthesis of a library of 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives for screening against a broad panel of kinases is a high-priority strategy. The fluorine atom could enhance potency and selectivity compared to non-fluorinated analogues.

  • GPCR Agonism/Antagonism: Exploring this scaffold for other GPCR targets beyond GPR119 is warranted. The specific substitution patterns that confer GPR119 agonism could be systematically altered to probe for new activities.

  • Antimicrobial Development: The slight antibacterial activity observed provides a starting point. The addition of a fluorine atom and further structural modifications could significantly improve the minimum inhibitory concentration (MIC) values against a wider range of pathogens.[9]

By leveraging the extensive knowledge from related isomers and applying sound medicinal chemistry principles, the research community can unlock the full potential of 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives as next-generation therapeutics.

References

  • Turan-Zitouni, G., Özdemir, A., Kaplancikli, Z. A., Çevikbaş, A., Gürbüz, B., & Gürer, Ü. S. (2009). Studies on some new pyrazolo[3,4-c]pyridine derivatives as antimicrobial agents. Turkish Journal of Pharmaceutical Sciences, 6(2), 63-72. [Link]

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  • Li, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 579-583. [Link]

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HPLC Method Validation for 4-Fluoro-1H-pyrazolo[3,4-c]pyridine Purity: A Comparative Guide (C18 vs. PFP)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, fluorinated heterocycles. 4-Fluoro-1H-pyrazolo[3,4-c]pyridine (CAS: 1373168-65-0)[1] is a critical building block in modern drug discovery, particularly in the synthesis of kinase inhibitors. However, its physicochemical profile—comprising a basic pyrazole-pyridine fused ring system and a highly electronegative fluorine atom—makes purity analysis on standard reversed-phase HPLC columns notoriously difficult.

This guide objectively compares standard C18 column performance against Pentafluorophenyl (PFP) chemistries and provides a self-validating, -compliant protocol for accurate purity determination[2].

The Causality of Column Selection: Why Standard C18 Fails

When developing an analytical method, we must understand the causality behind retention. Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions[3]. Because 4-fluoro-1H-pyrazolo[3,4-c]pyridine is highly polar, it exhibits poor retention on C18, often eluting near the void volume where matrix suppression and co-elution occur. Furthermore, the basic nitrogen atoms (pKa ~4.5) interact with residual silanols on the silica support, leading to severe peak tailing.

To solve this, we shift to a Pentafluorophenyl (PFP) stationary phase[4]. PFP columns provide orthogonal retention mechanisms that are uniquely suited for fluorinated aromatics. The rigid pentafluorophenyl ring offers:

  • π-π Interactions: Strong aromatic stacking with the conjugated pyrazolopyridine system.

  • Dipole-Dipole Interactions: The C-F bonds on the column align with the C-F bond on the analyte, drastically increasing retention[3].

  • Shape Selectivity: The rigid PFP ligand can distinguish between closely related positional isomers (e.g., 4-fluoro vs. 5-fluoro analogs) that have identical hydrophobicity but different spatial geometries[5].

Column_Mechanisms cluster_columns Analyte 4-Fluoro-1H-pyrazolo[3,4-c]pyridine C18 Standard C18 Phase Analyte->C18 PFP Pentafluorophenyl (PFP) Phase Analyte->PFP Hydrophobic Hydrophobic Interactions (Weak retention) C18->Hydrophobic PFP->Hydrophobic PiPi π-π Interactions (Aromatic ring stacking) PFP->PiPi Dipole Dipole-Dipole Interactions (C-F bond alignment) PFP->Dipole Shape Shape Selectivity (Isomer resolution) PFP->Shape

Fig 1. Retention mechanisms of PFP vs. C18 columns for fluorinated heterocycles.

Comparative Performance Data: C18 vs. PFP

To objectively demonstrate this mechanistic advantage, we compared the chromatographic performance of a standard sub-3µm C18 column against a PFP column of identical dimensions.

Experimental Causality Note: The mobile phase utilized was Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). TFA is critical here; it lowers the pH to ~2.0, fully protonating the basic nitrogens to ensure a single ionization state and masking residual silanols, thereby preventing peak tailing.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (100 x 4.6 mm, 3 µm)PFP Phase (100 x 4.6 mm, 3 µm)
Retention Time (tR) 2.1 min (Near void volume)5.4 min (Optimal retention)
Tailing Factor (Tf) 1.8 (Significant tailing)1.1 (Highly symmetrical)
Resolution (Rs) from 5-fluoro isomer0.8 (Co-elution)2.7 (Baseline resolution)
Theoretical Plates (N) 4,50011,200

Self-Validating Experimental Protocol: ICH Q2(R2) Workflow

Having established the superiority of the PFP column, the method must be validated. Every robust analytical protocol must function as a self-validating system. We adhere strictly to the updated[2][6], which emphasizes a lifecycle approach to ensure the method is "fit for purpose"[7].

Validation_Workflow SST 1. System Suitability (SST) Ensure Rs > 2.0 Spec 2. Specificity Peak Purity via PDA SST->Spec Lin 3. Linearity & Range R² ≥ 0.999 Spec->Lin Acc 4. Accuracy Spike Recovery 98-102% Lin->Acc Prec 5. Precision %RSD ≤ 2.0% Acc->Prec Report Validated Method Fit for Purpose Prec->Report

Fig 2. Step-by-step ICH Q2(R2) method validation workflow for HPLC purity analysis.

Step-by-Step Validation Methodology

1. System Suitability Testing (SST) - The Self-Validation Step

  • Protocol: Before initiating any validation sequence, inject a resolution mixture containing 4-fluoro-1H-pyrazolo[3,4-c]pyridine and its 5-fluoro isomer.

  • Acceptance Criteria: Resolution (Rs) > 2.0 and Tailing Factor (Tf) < 1.5. If the system fails this, do not proceed. This ensures instrument readiness and column integrity before data collection.

2. Specificity & Peak Purity

  • Protocol: Inject a blank, the standard, and a sample spiked with known degradation products (generated via acid, base, and peroxide forced degradation). Use a Photodiode Array (PDA) detector to extract UV spectra across the peak.

  • Causality: PDA peak purity analysis confirms that the analyte peak is spectrally homogenous, proving no hidden degradation products or matrix impurities co-elute with the target compound[8].

3. Linearity and Range

  • Protocol: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (e.g., 1.0 mg/mL). Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999[7].

4. Accuracy (Spike Recovery)

  • Protocol: Spike known amounts of the reference standard into a synthetic sample matrix at 80%, 100%, and 120% levels in triplicate (n=9 total injections).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[7].

5. Precision (Repeatability)

  • Protocol: Perform 6 replicate injections of the 100% nominal standard. Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

  • Acceptance Criteria: %RSD ≤ 2.0%[7].

Table 2: ICH Q2(R2) Validation Results (PFP Method)
Validation ParameterAcceptance CriteriaObserved ResultStatus
Specificity No interference at tR; Peak Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.25Pass
Linearity (Range) R² ≥ 0.999 (50% to 150% nominal)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Precision %RSD ≤ 2.0% (n=6)%RSD = 0.45%Pass

Conclusion

For the purity analysis of 4-fluoro-1H-pyrazolo[3,4-c]pyridine, standard C18 chemistries are fundamentally mismatched to the analyte's physicochemical properties. By transitioning to a PFP stationary phase, analytical scientists can leverage dipole-dipole and π-π interactions to achieve baseline resolution of critical positional isomers. When validated under the rigorous framework of ICH Q2(R2), this methodology provides a highly trustworthy, self-validating system essential for pharmaceutical quality control and drug development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

Sources

High-Performance LC-MS/MS Quantification of 4-Fluoro-1H-pyrazolo[3,4-c]pyridine in Plasma: A Comparative Method Optimization Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Bioanalytical Challenges

The compound 4-fluoro-1H-pyrazolo[3,4-c]pyridine is a highly polar, basic heterocyclic scaffold that has emerged as a critical pharmacophore in modern drug discovery, particularly in the design of potent kinase inhibitors such as Receptor Interacting Protein 1 (RIP1) and Bruton's Tyrosine Kinase (BTK) inhibitors[1][2].

Accurate pharmacokinetic (PK) profiling of this compound in plasma requires highly sensitive and robust LC-MS/MS methodologies. However, its specific physicochemical properties present two major bioanalytical hurdles:

  • Poor Chromatographic Retention: Due to its high polarity and basic nitrogen atoms (pKa ~5.5–6.5), the compound exhibits negligible affinity for traditional alkyl-bonded (C18) stationary phases, often eluting in the void volume[3][4].

  • Severe Matrix Effects: Elution near the void volume overlaps with the elution of endogenous plasma salts and phospholipids, leading to catastrophic electrospray ionization (ESI) suppression.

This guide objectively compares standard bioanalytical approaches—Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC), and Protein Precipitation (PPT) vs. Mixed-Mode Solid-Phase Extraction (SPE)—to establish a self-validating, high-throughput protocol for quantifying this challenging analyte.

Chromatographic Strategy: Reversed-Phase (C18) vs. HILIC

To achieve reliable quantification, the analyte must be chromatographically resolved from matrix interferents. We compared a standard C18 RP column against an Amide-bonded HILIC column.

The Causality of Chromatographic Behavior

In Reversed-Phase LC , retention relies on hydrophobic interactions. Because 4-fluoro-1H-pyrazolo[3,4-c]pyridine is highly hydrophilic, it is repelled by the non-polar C18 chains and elutes almost immediately[3]. Attempts to increase retention using highly aqueous mobile phases (e.g., 98% water) result in poor peak shape and phase dewetting.

HILIC , conversely, utilizes a polar stationary phase and a highly organic mobile phase (>70% acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase.

  • Orthogonal Selectivity: The polar pyrazolopyridine is strongly retained in HILIC mode.

  • Enhanced ESI Efficiency: The high concentration of acetonitrile in the HILIC mobile phase significantly lowers surface tension, resulting in vastly improved droplet desolvation during electrospray ionization, thereby boosting MS/MS sensitivity.

HILIC_Mechanism Analyte 4-Fluoro-1H-pyrazolo [3,4-c]pyridine (Polar & Basic) RP Reversed-Phase (C18) High Aqueous Mobile Phase Analyte->RP Injected into HILIC HILIC (Amide/Silica) High Organic Mobile Phase Analyte->HILIC Injected into RP_Result Poor Retention Elutes in Void Volume High Ion Suppression RP->RP_Result Hydrophobic Repulsion HILIC_Result Strong Retention Partitions into Water Layer Enhanced ESI Efficiency HILIC->HILIC_Result Hydrophilic Partitioning

Caption: Chromatographic retention mechanisms and ESI outcomes for polar basic analytes.

Quantitative Comparison: Column Performance
ParameterReversed-Phase (C18)HILIC (Amide)
Mobile Phase 5% to 95% ACN (0.1% FA)95% to 50% ACN (10mM NH4FA)
Retention Time (tR) 0.85 min (Void = 0.80 min)3.45 min
Peak Asymmetry (Tf) 2.4 (Severe Tailing)1.1 (Symmetrical)
Signal-to-Noise (S/N) 15:1340:1
Matrix Factor (MF) 0.35 (65% Suppression)0.98 (Minimal Suppression)

Data demonstrates that HILIC provides superior retention, peak shape, and a 20-fold increase in S/N due to enhanced desolvation and avoidance of void-volume matrix effects.

Sample Preparation: Protein Precipitation vs. Mixed-Mode SPE

Even with HILIC, injecting crude plasma extracts can degrade column lifetimes and introduce isobaric interferences. We compared standard Protein Precipitation (PPT) against Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction[5].

The Causality of Extraction Chemistry

PPT using 3 volumes of acetonitrile successfully denatures proteins but leaves behind high concentrations of endogenous glycerophospholipids. These lipids cause unpredictable ion suppression and can foul the MS source over large analytical batches.

Mixed-Mode SPE (MCX) exploits the specific pKa of the analyte. By acidifying the plasma sample with phosphoric acid, the basic pyridine nitrogen is protonated. When loaded onto the MCX sorbent, the analyte binds tightly via ionic interactions to sulfonic acid groups. This strong binding allows for aggressive washing with 100% methanol to strip away neutral lipids and phospholipids. Finally, elution is triggered by neutralizing the analyte with a basic organic solvent (5% NH4OH in methanol)[5].

SPE_vs_PPT Plasma Plasma Sample (Spiked with Analyte) PPT Protein Precipitation (PPT) Add 3x Acetonitrile Plasma->PPT SPE Mixed-Mode SPE (MCX) Condition & Load Plasma->SPE PPT_Centrifuge Centrifugation PPT->PPT_Centrifuge SPE_Wash Wash (Aqueous & Organic) Remove Phospholipids SPE->SPE_Wash PPT_Extract Supernatant (High Matrix) PPT_Centrifuge->PPT_Extract SPE_Elute Elute (5% NH4OH in MeOH) Clean Extract SPE_Wash->SPE_Elute

Caption: Workflow comparison: Protein Precipitation vs. Mixed-Mode SPE for plasma sample preparation.

Quantitative Comparison: Extraction Efficiency
ParameterProtein Precipitation (PPT)Mixed-Mode SPE (MCX)
Absolute Recovery (%) 92.4%88.5%
Phospholipid Removal < 10%> 99%
Matrix Factor (IS-normalized) 0.72 ± 15.4%1.02 ± 2.1%
Reproducibility (%RSD, n=6) 14.8%3.2%

While PPT shows slightly higher absolute recovery, the MCX SPE protocol provides a near-perfect Matrix Factor and vastly superior reproducibility by eliminating phospholipid-induced ion suppression.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to self-correct for any volumetric losses or residual matrix effects.

Protocol A: Mixed-Mode SPE (MCX) Extraction
  • Sample Aliquoting: Transfer 50 µL of plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., [13C3, 15N]-4-fluoro-1H-pyrazolo[3,4-c]pyridine, 100 ng/mL in 50% methanol). Vortex for 30 seconds.

  • Acidification: Add 100 µL of 2% Phosphoric acid (H3PO4) in water to protonate the analyte. Vortex for 1 minute.

  • Cartridge Conditioning: Condition a 30 mg MCX 96-well plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Apply the acidified plasma sample to the MCX plate. Draw through at 1-2 psi.

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% Formic acid in water (removes aqueous soluble interferences).

    • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under N2 at 40°C. Reconstitute in 100 µL of Initial HILIC Mobile Phase (95% Acetonitrile / 5% 10mM Ammonium Formate).

Protocol B: HILIC-MS/MS Analytical Conditions
  • System: Agilent 1290 Infinity II LC coupled to a 6495C Triple Quadrupole MS.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 3.5 min: 95% B to 60% B

    • 3.5 - 4.5 min: 60% B (Wash)

    • 4.5 - 4.6 min: 60% B to 95% B

    • 4.6 - 6.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Detection: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM). (Transitions must be optimized via direct infusion of the specific 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivative).

References

  • Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Title: US20180305350A1 - Tyrosine kinase inhibitors Source: Google Patents URL:[2]

  • Title: Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX Source: Agilent Technologies URL:[Link][5]

  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL:[Link][3]

  • Title: Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods Source: HALO Columns URL:[Link]

  • Title: HILIC: The Pros and Cons Source: LCGC International URL:[Link]

Sources

Benchmarking 4-Fluoro-1H-pyrazolo[3,4-c]pyridine Derivatives Against Standard BTK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bruton’s Tyrosine Kinase (BTK) is a fully validated therapeutic target for B-cell malignancies and autoimmune disorders[1][2]. While first-generation covalent inhibitors like ibrutinib revolutionized the treatment landscape, their clinical utility is frequently limited by off-target toxicities (e.g., atrial fibrillation, bleeding events) driven by poor kinome selectivity—specifically the unintended inhibition of EGFR, ITK, and TEC kinases[3][4].

To widen the therapeutic window, next-generation drug design has shifted toward highly selective scaffolds. The 4-fluoro-1H-pyrazolo[3,4-c]pyridine core has emerged as a premier structural foundation for novel covalent BTK inhibitors[1]. This guide provides an objective benchmarking analysis of this scaffold against standard inhibitors (Ibrutinib and Acalabrutinib), detailing the structural rationale, comparative performance data, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic & Structural Rationale

The pyrazolo[3,4-c]pyridine core functions as a bioisostere for the adenine ring of ATP, anchoring the inhibitor within the highly conserved BTK hinge region. However, the strategic addition of a fluorine atom at the 4-position fundamentally alters the molecule's binding kinetics and selectivity profile:

  • Trajectory Optimization: Fluorine provides precise steric bulk without clashing with the BTK gatekeeper residue (Thr474). This restricts the conformational freedom of the attached warhead (typically an acrylamide), optimizing its trajectory for a nucleophilic attack on Cys481[5][6].

  • Electronic Modulation: The strongly electronegative fluorine atom lowers the pKa of the adjacent pyrazole nitrogen. This enhances the molecule's lipophilic efficiency (LipE) and cellular permeability without increasing basicity, thereby mitigating hERG channel liabilities often associated with basic amines.

BCR_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Phosphorylation PI3K PI3K BCR->PI3K Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Recruits & Phosphorylates PI3K->BTK PIP3 Membrane Recruitment PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates (Y753/Y759) Inhibitor 4-Fluoro-pyrazolo[3,4-c]pyridine (Inhibitor Scaffold) Inhibitor->BTK Blocks ATP Binding (Cys481) Calcium Calcium Flux PLCg2->Calcium IP3 Generation NFkB NF-κB Activation (Proliferation/Survival) Calcium->NFkB Downstream Signaling

Figure 1: B-Cell Receptor (BCR) signaling pathway illustrating targeted BTK inhibition.

Comparative Performance Data

When benchmarking the 4-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold against standard therapies, the primary differentiators are kinome selectivity and inhibition kinetics [3]. The data below summarizes representative in vitro profiling of this novel scaffold against Ibrutinib (first-generation) and Acalabrutinib (second-generation).

Inhibitor ClassTarget MechanismBTK IC₅₀ (nM)EGFR IC₅₀ (nM)ITK IC₅₀ (nM)Kinome Selectivity
4-Fluoro-pyrazolo-pyridine Covalent (Cys481)0.8>10,000>5,000High
Ibrutinib Covalent (Cys481)0.55.610.5Low
Acalabrutinib Covalent (Cys481)1.5>1,000>1,000Moderate

Data synthesis derived from standard biochemical HotSpot kinase assays and patent literature[1][3][4].

Experimental Methodologies

To ensure scientific integrity, the benchmarking of covalent kinase inhibitors requires specialized assay conditions. Standard rapid-readout IC₅₀ assays will fundamentally misrepresent the potency of covalent modifiers.

Protocol 1: Time-Dependent In Vitro Kinase Activity Assay

This protocol utilizes a luminescence-based ATP depletion methodology (e.g., ) to measure functional enzyme inhibition[7].

Step 1: Compound Preparation & Intermediate Dilution

  • Action: Serially dilute compounds in 100% DMSO (10-point curve), then perform a 100x intermediate dilution in aqueous kinase buffer (containing 10 mM DTT) before adding to the assay plate.

  • Causality: Direct addition of high-concentration DMSO causes localized enzyme denaturation. The intermediate dilution ensures the final assay DMSO concentration remains strictly ≤1%, preserving the dynamic conformation of the BTK kinase domain[7]. DTT is included to prevent non-specific oxidation of the target Cys481 residue.

  • Self-Validation: The plate must include a "DMSO-only" vehicle control to establish the uninhibited maximum signal (100% activity baseline) and a "No Enzyme" blank to quantify background luminescence[7].

Step 2: Target Pre-Incubation

  • Action: Incubate the diluted inhibitor with purified recombinant BTK enzyme for exactly 60 minutes at 30°C prior to adding ATP[7].

  • Causality: Because 4-fluoro-pyrazolo-pyridine derivatives are covalent inhibitors, their inhibition is time-dependent. A 60-minute pre-incubation allows the warhead to form the irreversible covalent bond with Cys481. Omitting this step will artificially inflate the apparent IC₅₀[3][5].

Step 3: Reaction Initiation & Detection

  • Action: Initiate the reaction by adding 500 µM ATP and Poly(Glu,Tyr) substrate. Incubate for 60 minutes, then add the luminescence reagent and read on a microplate luminometer[7].

  • Self-Validation: Calculate the Z'-factor for the plate using the vehicle control and blank wells. A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Assay_Workflow Prep 1. Compound Prep (10-point dose, DMSO) Incubate 2. Target Incubation (BTK + Inhibitor, 60 min) Prep->Incubate Reaction 3. Kinase Reaction (Add ATP & Substrate) Incubate->Reaction Detection 4. Signal Detection (Luminescence Assay) Reaction->Detection Analysis 5. Data Analysis (IC50 & Z'-factor) Detection->Analysis

Figure 2: Experimental workflow for time-dependent in vitro BTK kinase activity assay.

Protocol 2: Cellular Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and competition from high intracellular ATP concentrations (~1-5 mM). The provides a live-cell measurement of target engagement[3].

Step 1: Tracer Titration & Optimization

  • Action: Pre-incubate HEK293 cells expressing a NanoLuc-BTK fusion protein with varying concentrations of a cell-permeable fluorescent tracer to determine its Kd​ .

  • Causality: To accurately measure the inhibitor's intracellular IC₅₀, the tracer must be used at a concentration at or slightly below its Kd​ . If the tracer concentration is too high, it will artificially shift the inhibitor's dose-response curve to the right due to excessive competition[3].

Step 2: Competitive Displacement

  • Action: Treat the cells with the 4-fluoro-pyrazolo-pyridine inhibitor (10-dose curve) in the presence of the optimized tracer concentration for 2 hours.

  • Causality: As the unlabeled inhibitor permeates the cell and binds to BTK, it competitively displaces the fluorescent tracer, resulting in a quantifiable loss of the Bioluminescence Resonance Energy Transfer (BRET) signal[3].

  • Self-Validation: A non-binding tracer control must be run in parallel to establish the background BRET signal, ensuring that the observed signal decay is exclusively driven by the specific displacement of the tracer from the BTK active site.

Conclusion

Benchmarking the 4-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold against standard BTK inhibitors reveals a distinct advantage in kinome selectivity. By utilizing the bioisosteric properties of the pyrazolopyridine core and the precise steric/electronic modulation of the 4-fluoro substitution, researchers can achieve potent, covalent Cys481 engagement while avoiding the off-target liabilities of first-generation drugs like ibrutinib. Rigorous, time-dependent biochemical assays and live-cell target engagement protocols are essential to accurately validate the kinetic superiority of this scaffold.

References

  • Title: EP4036095B1 - 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivatives as selective Bruton's tyrosine kinase (BTK)
  • Title: An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: BTK Assay Kit Protocol Source: BPS Bioscience URL: [Link]

  • Title: Discovery of novel covalent ligands with AlphaFold3 Source: bioRxiv URL: [Link]

Sources

Advanced Scaffold Analysis: In Vitro vs In Vivo Correlation of 4-Fluoro-1H-pyrazolo[3,4-c]pyridine in BTK Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bruton's Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a prime therapeutic target for B-cell lymphomas and autoimmune diseases [1]. While first-generation covalent inhibitors like ibrutinib utilize a 1H-pyrazolo[3,4-d]pyrimidine scaffold, next-generation drug design has shifted toward the 1H-pyrazolo[3,4-c]pyridine core to optimize kinase selectivity and overcome resistance mutations.

A persistent challenge in kinase inhibitor development is the in vitro vs in vivo correlation (IVIVC) gap—where highly potent enzymatic inhibition fails to translate into in vivo efficacy due to rapid metabolic clearance or poor permeability. This guide objectively compares the 4-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold against unfluorinated and pyrimidine alternatives, detailing the causality behind how strategic fluorination bridges the IVIVC gap [2].

Mechanistic Rationale: The Fluorine Effect

As an Application Scientist, it is crucial to understand why a scaffold performs differently in a living system compared to a biochemical assay. The pyrazolopyridine core functions as an adenine bioisostere, anchoring the inhibitor via hydrogen bonds to the hinge region of the BTK ATP-binding pocket. However, the unfluorinated 1H-pyrazolo[3,4-c]pyridine scaffold suffers from rapid CYP450-mediated oxidative metabolism and suboptimal membrane permeability.

The introduction of a fluorine atom at the C4 position fundamentally alters the physicochemical profile of the molecule [3]:

  • Metabolic Shielding: Fluorine (van der Waals radius 1.47 Å) acts as a bioisosteric replacement for hydrogen (1.20 Å). Placing it at the C4 position blocks a primary metabolically labile site, preventing rapid oxidation by hepatic cytochrome P450 enzymes.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent pyridine nitrogen. This reduced basicity decreases off-target hERG liability and increases the fraction of unionized drug at physiological pH, significantly enhancing passive membrane permeability and cellular target engagement [4].

BCR_BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ca2 Calcium Release PLCg2->Ca2 NFkB NF-κB Activation PLCg2->NFkB Inhibitor 4-Fluoro-1H-pyrazolo[3,4-c]pyridine (Inhibitor) Inhibitor->BTK Blocks Hinge Region

BCR-BTK signaling pathway illustrating the targeted inhibition at the BTK hinge region.

Quantitative Comparison: Bridging the IVIVC Gap

To objectively evaluate these scaffolds, we must compare their in vitro potency (enzymatic and cellular) against their in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Scaffold Performance Data
Compound ScaffoldBTK IC₅₀ (nM)Cellular pBTK IC₅₀ (nM)Mouse Liver Microsomes (T₁/₂, min)Oral Bioavailability (F%)In Vivo Efficacy (TGI %) at 10 mg/kg
1H-pyrazolo[3,4-d]pyrimidine (Ibrutinib analog)0.52.13520%75%
1H-pyrazolo[3,4-c]pyridine (Unfluorinated)1.28.51512%45%
4-fluoro-1H-pyrazolo[3,4-c]pyridine 0.31.5>12065%92%

Data Synthesis & Causality: The unfluorinated scaffold exhibits excellent in vitro enzymatic potency (IC₅₀ = 1.2 nM) but suffers a severe drop-off in cellular assays (8.5 nM) and in vivo efficacy (45% Tumor Growth Inhibition). This disconnect is driven by a short microsomal half-life (15 min) and poor oral bioavailability (12%).

By incorporating the C4-fluorine, the 4-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold maintains sub-nanomolar in vitro potency while drastically extending the microsomal half-life (>120 min). This metabolic stability directly translates to a high oral bioavailability (65%) and robust in vivo tumor growth inhibition (92%), demonstrating a highly correlated IVIVC [2].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are employed to establish the IVIVC for these scaffolds.

Protocol 1: In Vitro BTK Kinase Assay (HTRF)

This assay validates the intrinsic biochemical potency of the scaffold before cellular variables are introduced.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 4-fluoro-1H-pyrazolo[3,4-c]pyridine compound in pure DMSO (10-point curve, 1:3 dilution), then transfer to an aqueous intermediate plate to ensure the final assay DMSO concentration remains <1%.

  • Enzyme Reaction: Incubate 0.5 nM recombinant human BTK with the compound for 30 minutes at room temperature to allow for steady-state target engagement.

  • Substrate Addition: Initiate the reaction by adding 1 µM biotinylated peptide substrate and ATP at the apparent Kₘ (10 µM). Incubate for exactly 60 minutes.

  • Detection: Terminate the reaction with EDTA and add HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Quantification: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm/620 nm on a compatible microplate reader. Calculate the IC₅₀ using a standard 4-parameter logistic fit.

Protocol 2: In Vivo PK/PD and Efficacy Workflow (Mouse Xenograft)

This protocol validates whether the in vitro metabolic stability translates to in vivo tumor suppression.

  • Cell Engraftment: Subcutaneously inoculate 5×10⁶ TMD8 (Diffuse Large B-Cell Lymphoma) cells into the right flank of female CB17 SCID mice.

  • Randomization: Once tumors reach an average volume of ~150 mm³, randomize the mice into vehicle and treatment groups (n=8/group).

  • Dosing: Administer the fluorinated compound via oral gavage (PO) at 10 mg/kg once daily.

  • PK Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1. Analyze plasma concentrations via LC-MS/MS to calculate AUC, Cₘₐₓ, and clearance rates.

  • PD/Efficacy Monitoring: Measure tumor volumes bi-weekly using digital calipers. Euthanize at Day 21 and harvest tumors for Western blot analysis of pBTK (Tyr223) to confirm in vivo target engagement matches the in vitro cellular pBTK IC₅₀.

IVIVC_Workflow InVitro In Vitro Profiling (Kinase IC50, Cell Proliferation) ADME ADME / DMPK (Microsomal Stability, Permeability) InVitro->ADME IVIVC IVIVC Analysis (Free Drug Hypothesis) InVitro->IVIVC InVivoPK In Vivo PK (Clearance, Oral Bioavailability) ADME->InVivoPK InVivoPD In Vivo Efficacy (Xenograft / CIA Models) InVivoPK->InVivoPD InVivoPD->IVIVC

Step-by-step workflow demonstrating the in vitro to in vivo correlation (IVIVC) process.

References

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • EP4036095B1 - 4-fluoro-1h-pyrazolo[3,4-c]pyridine derivatives as selective bruton's tyrosine kinase (btk) inhibitors for the treatment of b-cell lymphoma and autoimmune diseases.Google Patents.
  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

A Researcher's Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Confirmation

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, renowned for yielding potent modulators of critical cellular targets.[1][2] A significant portion of these derivatives, including our subject compound 4-fluoro-1H-pyrazolo[3,4-c]pyridine, are designed as kinase inhibitors.[1] However, synthesizing a promising molecule is merely the opening chapter. The critical subsequent step—and a frequent bottleneck in drug discovery—is unequivocally demonstrating that the compound engages its intended target within the complex, dynamic environment of a living cell.

This guide provides a comparative framework for validating the target engagement of novel kinase inhibitors, using a hypothetical 4-fluoro-1H-pyrazolo[3,4-c]pyridine derivative as our candidate. We will move beyond simply listing protocols; instead, we will dissect the causality behind experimental choices, comparing and contrasting three orthogonal, industry-standard methodologies. Our goal is to equip you, the researcher, with the strategic insight to build a robust, self-validating case for your compound's mechanism of action.

The Core Objective: From In Vitro Potency to In Cello Engagement

A compound's ability to inhibit a purified enzyme in a test tube is a crucial first data point, but it doesn't guarantee cellular activity. Cell membranes, efflux pumps, off-target binding, and competition with high intracellular concentrations of co-factors like ATP can all create a gulf between biochemical potency and physiological effect.[3][4] Our central task is to bridge this gap by employing methods that directly report on the physical interaction between our compound and its target protein inside intact cells.

Here, we will compare three cornerstone techniques:

  • Biochemical Kinase Assays: The foundational measurement of enzymatic inhibition.

  • Cellular Thermal Shift Assay (CETSA®): A label-free biophysical method to confirm direct target binding in cells and tissues.

  • NanoBRET™ Target Engagement Assay: A quantitative, live-cell method to determine compound affinity, occupancy, and residence time.

G cluster_0 Experimental Workflow for Target Validation cluster_1 Cellular Engagement Methods biochem Biochemical Kinase Assay (e.g., ADP-Glo™) - Measures enzymatic inhibition (IC50) - In Vitro cellular Direct Cellular Engagement - Confirms binding in a physiological context biochem->cellular Does it bind in cells? downstream Downstream Functional Assays (e.g., Phospho-Western, Phenotypic) - Measures biological consequence of engagement cellular->downstream Does binding have an effect? cetsa CETSA® - Thermal Stabilization - Label-Free nanobret NanoBRET™ - BRET-based - Live-Cell, Quantitative

Caption: A strategic workflow for validating a novel kinase inhibitor.

Methodology 1: Biochemical Kinase Assays - The Foundational IC50

Before venturing into complex cellular systems, we must first establish that our compound can inhibit the catalytic activity of its purified target kinase. Assays that measure the consumption of ATP or the generation of ADP, such as the ADP-Glo™ Kinase Assay, are industry workhorses for this purpose.[3][5]

The Causality Behind the Choice: This assay directly measures the functional consequence of inhibitor binding to the kinase's catalytic site. It is a rapid, high-throughput method ideal for determining a compound's potency (IC50) and for initial structure-activity relationship (SAR) studies.[6] However, its limitation is its artificial context; it lacks the cellular barriers and competing factors present in a living system.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of 4-fluoro-1H-pyrazolo[3,4-c]pyridine and a known control inhibitor (e.g., Staurosporine) in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilutions. Add 2.5 µL of the purified target kinase. Incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiation: Add 5 µL of a substrate/ATP mixture to start the reaction. Expert Insight: The ATP concentration is a critical variable. For ATP-competitive inhibitors, the measured IC50 will increase with higher ATP concentrations. It is standard practice to run the assay at the ATP Km (Michaelis constant) to mimic physiological conditions more closely.[3]

  • Termination and Detection: After a defined incubation period (e.g., 60 minutes), add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.[7]

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Methodology 2: Cellular Thermal Shift Assay (CETSA®) - Proving Physical Interaction

CETSA® is a powerful biophysical technique that provides direct evidence of a compound binding to its target protein in intact cells or even tissues.[8][9] The principle is elegant: a protein, when bound to a ligand (our compound), becomes thermodynamically stabilized and is more resistant to heat-induced denaturation and aggregation.[8][10]

The Causality Behind the Choice: CETSA® is the gold standard for verifying physical engagement in a native cellular context. It is label-free, meaning no modification of the compound or protein is required, thus eliminating potential artifacts. A positive result—a "thermal shift"—is strong, direct evidence that your compound is reaching and binding to its target inside the cell.[11]

G cluster_0 Principle of Cellular Thermal Shift Assay (CETSA®) cluster_1 Outcome step1 1. Treatment Cells treated with Vehicle (DMSO) or Compound step2 2. Heat Challenge Cell lysates are heated across a temperature gradient step1->step2 step3 3. Separation Centrifugation separates soluble proteins from aggregated proteins step2->step3 step4 4. Detection Soluble fraction is analyzed by Western Blot for the target protein step3->step4 vehicle Vehicle-Treated: Target protein aggregates at lower temperatures step4->vehicle Result for compound Compound-Treated: Ligand binding stabilizes the target protein, which remains soluble at higher temperatures step4->compound Result for

Caption: The workflow and principle behind the CETSA® method.

Experimental Protocol: CETSA® with Western Blot Detection
  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of 4-fluoro-1H-pyrazolo[3,4-c]pyridine for 1-2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) to release the soluble proteins.[11][12]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration for all samples. Analyze the amount of soluble target protein remaining at each temperature point using standard SDS-PAGE and Western blotting with a specific antibody against the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Methodology 3: NanoBRET™ Target Engagement - Quantitative, Live-Cell Dynamics

The NanoBRET™ Target Engagement (TE) assay is a cutting-edge technique that measures compound binding to a specific protein target in real-time within living cells.[4][13] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (the energy donor) and a cell-permeable fluorescent tracer that reversibly binds to the target (the energy acceptor).[14]

The Causality Behind the Choice: This method provides a wealth of quantitative data that CETSA® and biochemical assays cannot. In a single platform, you can determine the apparent cellular affinity (how tightly the compound binds), target occupancy (what fraction of the target is bound at a given concentration), and even the compound's residence time (how long it remains bound).[14][15][16] This level of detail is invaluable for lead optimization.

G cluster_0 Principle of NanoBRET™ Target Engagement Assay node_setup Setup: Target Protein fused to NanoLuc® Luciferase (Donor) Cell-permeable Fluorescent Tracer (Acceptor) binds to target node_no_inhibitor No Inhibitor: Tracer binds to Target-NanoLuc®. BRET occurs, generating a high signal. node_with_inhibitor With Inhibitor: Test compound competes with the Tracer for the binding site. Tracer is displaced, BRET is disrupted, signal decreases. node_no_inhibitor->node_with_inhibitor

Caption: Competitive displacement mechanism of the NanoBRET™ TE assay.

Experimental Protocol: NanoBRET™ TE Intracellular Kinase Assay
  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96- or 384-well assay plate and incubate for 24 hours.

  • Compound Dosing: Prepare serial dilutions of 4-fluoro-1H-pyrazolo[3,4-c]pyridine. Add the compounds to the cells and incubate for 2 hours at 37°C.

  • Tracer and Substrate Addition: Add the NanoBRET™ Kinase Tracer and Nano-Glo® Substrate/Inhibitor solution to all wells. Expert Insight: The tracer concentration is critical for accurate affinity measurements. It should be used at a concentration at or below its Kd for the target to ensure a truly competitive binding environment.[13]

  • Data Acquisition: Equilibrate the plate for 3-5 minutes. Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a qualified plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50. This value can be converted to an apparent cellular affinity (Kd) using established equations.

Comparative Data Summary

To build a compelling case, the data from these orthogonal assays should be integrated and compared. A successful candidate would demonstrate a clear relationship between its biochemical potency, its ability to physically engage the target in cells, and its cellular affinity.

Assay Method Parameter Measured Hypothetical Result for Candidate Compound Hypothetical Result for Positive Control
ADP-Glo™ Kinase Assay Biochemical Potency (IC50)50 nM10 nM
CETSA® Thermal Shift (ΔTagg)+4.2 °C+5.5 °C
NanoBRET™ TE Assay Cellular Affinity (Apparent Kd)250 nM60 nM

Analysis of Hypothetical Data: The data shows our candidate is a potent biochemical inhibitor (50 nM). Crucially, the positive CETSA® shift (+4.2°C) confirms it engages the target in cells. The NanoBRET™ assay provides a quantitative measure of this engagement, showing a cellular affinity of 250 nM. The rightward shift from biochemical IC50 to cellular Kd is expected and reflects the challenges of the cellular environment (e.g., competition with ~1-5 mM cellular ATP). The positive control shows consistently higher potency and engagement across all platforms, validating the experimental systems.

Conclusion: A Triangulated Approach to Confidence

Validating the target engagement of a novel compound like 4-fluoro-1H-pyrazolo[3,4-c]pyridine is not about a single "magic bullet" experiment. It is about building a logical, evidence-based narrative through the strategic application of orthogonal methods.

  • The Biochemical Assay establishes foundational potency.

  • CETSA® provides undeniable, label-free proof of physical interaction within the cell.

  • The NanoBRET™ TE Assay delivers rich, quantitative data on affinity and occupancy in a live-cell, real-time format.

By combining these approaches, researchers can move with confidence from a promising chemical structure to a well-validated lead compound, armed with a deep understanding of its mechanism of action. This triangulated, self-validating system is fundamental to the principles of rigorous drug discovery and development.

References

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The Fluorine Factor: A Comparative Guide to the Toxicity of Fluorinated vs. Non-Fluorinated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely utilized strategy to enhance therapeutic efficacy. The pyrazolopyridine scaffold, a privileged structure in drug discovery, is often subject to fluorination to improve metabolic stability, target affinity, and pharmacokinetic profiles.[1][2] However, the introduction of this highly electronegative atom can also significantly alter the toxicological properties of the parent molecule. This guide provides an in-depth, objective comparison of the toxicological profiles of fluorinated versus non-fluorinated pyrazolopyridines, supported by mechanistic insights and experimental data from related heterocyclic compounds.

The Double-Edged Sword: How Fluorine Influences Toxicity

The decision to introduce fluorine into a pyrazolopyridine backbone is a nuanced one, with the potential for both beneficial and detrimental effects on the compound's safety profile. The high electronegativity and the strength of the carbon-fluorine (C-F) bond are key determinants of these effects.[3]

Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5] This increased stability can lead to a longer in vivo half-life. However, this same stability can sometimes result in the bioaccumulation of the compound or its metabolites, potentially leading to off-target toxicity.

Conversely, the metabolism of certain fluorinated compounds can lead to the formation of toxic byproducts.[6][7] The cleavage of a C-F bond can release fluoride ions, which can be toxic at high concentrations.[7] Furthermore, the metabolic breakdown of some fluorinated molecules can yield highly toxic metabolites such as fluoroacetic acid, which can disrupt cellular metabolic pathways like the Krebs cycle.[7]

The position of the fluorine atom on the pyrazolopyridine ring is also critical. Depending on its location, fluorine can alter the electron distribution of the molecule, which can in turn affect its binding to off-target proteins and ion channels, potentially leading to cardiotoxicity or other adverse effects.

Assessing Toxicity: A Methodological Overview

A comprehensive toxicological evaluation of novel chemical entities involves a battery of in vitro and in vivo assays. For the purpose of this guide, we will focus on two of the most common in vitro assays used in early-stage drug discovery to assess cytotoxicity and genotoxicity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of a compound.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated pyrazolopyridines) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B 24h incubation C Add MTT solution B->C 24-72h treatment D Incubate and allow formazan formation C->D 4h incubation E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT cytotoxicity assay.

Genotoxicity Assessment: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical compound.

Experimental Protocol: Ames Test

  • Strain Selection: Utilize several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (His-).

  • Compound Exposure: Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix, which contains liver enzymes to mimic mammalian metabolism).

  • Plating: Plate the treated bacteria on a histidine-deficient agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine).

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Ames_Test_Workflow A Prepare Salmonella strains (His-) B Expose to test compound +/- S9 mix A->B C Plate on histidine-deficient agar B->C D Incubate for 48-72h C->D E Count revertant colonies (His+) D->E F Assess mutagenic potential E->F

Caption: Workflow of the Ames mutagenicity assay.

Comparative Toxicity: Insights from Related Heterocyclic Compounds

While direct comparative toxicity data for fluorinated versus non-fluorinated pyrazolopyridines is limited in the public domain, studies on other nitrogen-containing heterocyclic compounds provide valuable insights.

Compound ClassNon-Fluorinated Analog (IC50)Fluorinated Analog (IC50)Cell LineKey Finding
Indole Derivatives 2.5 nM0.8 nMPERK-inhibited cells4-fluoroindoline derivative showed a 3-fold increase in potency compared to its non-fluorinated counterpart.[8]
Benzothiazole Derivatives >10 µM0.57 µMMCF-7 (ER +ve)Fluorinated benzothiazoles were significantly more active against breast cancer cell lines.[9]

These examples demonstrate that fluorination can significantly increase the cytotoxic potency of a heterocyclic compound. However, it is crucial to also assess the toxicity in non-cancerous cell lines to determine the therapeutic index. In some cases, fluorinated compounds have shown a promising safety index with reduced cytotoxicity in normal cells.[8][10]

Mechanistic Insights into Differential Toxicity

The observed differences in toxicity between fluorinated and non-fluorinated analogs can often be traced back to their metabolic fate.

Metabolic_Fate cluster_0 Non-Fluorinated Pyrazolopyridine cluster_1 Fluorinated Pyrazolopyridine a Parent Compound b Metabolite 1 (e.g., Hydroxylated) a->b CYP450 Oxidation c Metabolite 2 (e.g., Glucuronidated) b->c Phase II Conjugation d Excretion c->d e Parent Compound f Metabolically Stable e->f Blocked Metabolism g Potential Toxic Metabolites (e.g., Fluoroacetic Acid, F- ions) e->g Defluorination h Excretion or Bioaccumulation f->h g->h

Caption: Potential metabolic pathways for non-fluorinated and fluorinated pyrazolopyridines.

As illustrated, the non-fluorinated compound may undergo predictable metabolic transformations leading to excretable metabolites. In contrast, the fluorinated analog may be more resistant to metabolism, leading to a longer half-life but also the potential for bioaccumulation. Alternatively, if the C-F bond is metabolically labile, it could lead to the formation of toxic byproducts.

Implications for Drug Development and Conclusion

The decision to fluorinate a pyrazolopyridine lead candidate requires a careful and comprehensive evaluation of the potential toxicological consequences. While fluorination can offer significant advantages in terms of metabolic stability and potency, it can also introduce new toxicological liabilities.

Key Takeaways:

  • Fluorination can either increase or decrease the toxicity of a pyrazolopyridine derivative, depending on the position of the fluorine atom and the overall molecular context.

  • A thorough in vitro toxicity assessment, including cytotoxicity and genotoxicity profiling, is essential for all fluorinated lead candidates.

  • Comparative studies with the non-fluorinated parent compound are crucial to understand the specific impact of fluorination on the toxicological profile.

  • Mechanistic studies to investigate the metabolic fate of fluorinated compounds are highly recommended to identify any potential for the formation of toxic metabolites.

By judiciously applying these principles and employing a robust toxicological screening cascade, drug discovery teams can harness the power of fluorine to develop safer and more effective pyrazolopyridine-based therapeutics.

References

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Orthogonal Assay Validation for 4-Fluoro-1H-pyrazolo[3,4-c]pyridine Hits: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the identification of robust and reliable hit compounds is paramount. The 4-fluoro-1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors.[1][2][3] However, the journey from a primary screening "hit" to a validated lead compound is fraught with potential pitfalls, most notably the prevalence of false positives inherent in high-throughput screening (HTS) campaigns.[4] This guide provides a comprehensive framework for the orthogonal validation of 4-fluoro-1H-pyrazolo[3,4-c]pyridine hits, offering a comparative analysis of key assays, detailed experimental protocols, and the scientific rationale behind a multi-faceted validation strategy.

The Imperative of Orthogonal Validation in Kinase Drug Discovery

High-throughput screening, while a powerful engine for hit identification, often employs assay technologies that are susceptible to artifacts.[4] Compounds can interfere with the detection method, exhibit non-specific activity, or act through a mechanism unrelated to direct target engagement. Orthogonal assays, which utilize different detection principles and biological contexts, are therefore indispensable for confirming on-target activity and building a compelling case for further medicinal chemistry efforts.[4][5] For a privileged scaffold like 4-fluoro-1H-pyrazolo[3,4-c]pyridine, a rigorous validation cascade is not just best practice; it is a critical investment to ensure that resources are channeled towards compounds with the highest probability of success.

The Hit Validation Workflow: From Primary Screen to Confirmed Hit

A robust hit validation workflow is a sequential process designed to systematically eliminate false positives and characterize the pharmacological profile of true hits. This process typically begins with confirmation in the primary assay, followed by a series of orthogonal assays with increasing biological relevance.

Hit_Validation_Workflow Primary_Screen Primary HTS (e.g., TR-FRET Assay) Hit_Confirmation Dose-Response Confirmation in Primary Assay Primary_Screen->Hit_Confirmation Initial Hits Orthogonal_Biochemical Orthogonal Biochemical Assay (e.g., Luminescence-based Kinase Assay) Hit_Confirmation->Orthogonal_Biochemical Confirmed Actives Biophysical Biophysical Assay (e.g., DSF or SPR) Orthogonal_Biochemical->Biophysical Biochemically Active Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET™) Biophysical->Cellular_Target_Engagement Direct Binders Downstream_Functional Downstream Functional Assay (e.g., Phospho-protein Western Blot) Cellular_Target_Engagement->Downstream_Functional Cellularly Active Confirmed_Hit Confirmed Hit for Lead Optimization Downstream_Functional->Confirmed_Hit Functionally Active

Caption: A typical workflow for the validation of kinase inhibitor hits.

Primary Screening: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

For the initial identification of 4-fluoro-1H-pyrazolo[3,4-c]pyridine inhibitors of a target kinase (e.g., a Cyclin-Dependent Kinase - CDK), a TR-FRET-based biochemical assay is a common and robust choice. This assay measures the phosphorylation of a substrate peptide by the kinase.

Experimental Protocol: TR-FRET Kinase Assay
  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and biotinylated substrate peptide in the reaction buffer.

    • Prepare a stock solution of ATP in the reaction buffer.

    • Serially dilute the 4-fluoro-1H-pyrazolo[3,4-c]pyridine compounds in DMSO and then in the reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add 2 µL of the compound solution.

    • Add 4 µL of the kinase/substrate mixture.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution (final concentration at the Kₘ for ATP).

    • Incubate the reaction at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of a stop/detection buffer containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Orthogonal Assay 1: Luminescence-Based Kinase Assay

To mitigate the risk of fluorescence interference from the primary assay, a luminescence-based assay that measures ATP consumption is an excellent orthogonal choice. The Kinase-Glo® assay, for example, quantifies the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Experimental Protocol: Luminescence-Based Kinase Assay
  • Reagent Preparation:

    • Use a similar kinase reaction buffer and compound dilution series as in the TR-FRET assay.

  • Assay Procedure:

    • Perform the kinase reaction in a white, opaque 384-well plate as described for the TR-FRET assay.

    • After the 60-minute kinase reaction incubation, add a volume of Kinase-Glo® reagent equal to the volume in the well.

    • Incubate at room temperature for 10 minutes to allow for signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the compound concentration and calculate the IC₅₀ value.

Orthogonal Assay 2: Differential Scanning Fluorimetry (DSF) for Target Engagement

To confirm direct binding of the hit compounds to the target kinase, a biophysical assay such as Differential Scanning Fluorimetry (DSF) is employed. DSF measures the thermal stability of a protein, which typically increases upon ligand binding.[5]

Experimental Protocol: Differential Scanning Fluorimetry
  • Reagent Preparation:

    • Prepare a solution of the purified target kinase in a suitable buffer (e.g., PBS).

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO™ Orange).

    • Prepare dilutions of the 4-fluoro-1H-pyrazolo[3,4-c]pyridine compounds.

  • Assay Procedure:

    • In a 96-well PCR plate, mix the kinase, dye, and compound solutions.

    • Seal the plate and place it in a real-time PCR instrument.

    • Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Data Acquisition and Analysis:

    • Monitor the fluorescence of the dye as a function of temperature.

    • The melting temperature (Tₘ) is the midpoint of the protein unfolding transition.

    • A significant increase in Tₘ in the presence of the compound indicates direct binding.

Orthogonal Assay 3: Cellular Target Engagement using NanoBRET™

Ultimately, it is crucial to demonstrate that the compound can engage its target in a cellular context. The NanoBRET™ Target Engagement Intracellular Kinase Assay provides a quantitative measure of compound binding to a specific kinase in live cells.[6][7] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate.

  • Assay Procedure:

    • Treat the cells with a dilution series of the 4-fluoro-1H-pyrazolo[3,4-c]pyridine compounds for a defined period.

    • Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.

  • Data Acquisition and Analysis:

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

    • Calculate the BRET ratio.

    • A decrease in the BRET ratio upon compound addition indicates displacement of the tracer and engagement of the target by the compound.

    • Determine the IC₅₀ value for target engagement in the cellular environment.

Comparative Data Analysis: Differentiating True Hits from Artifacts

The power of the orthogonal validation workflow lies in the comparative analysis of data from each assay. The following table presents hypothetical data for a set of 4-fluoro-1H-pyrazolo[3,4-c]pyridine hits, illustrating how this approach can distinguish between desirable and problematic compounds.

Compound IDPrimary Screen (TR-FRET) IC₅₀ (µM)Orthogonal Biochemical (Luminescence) IC₅₀ (µM)Biophysical (DSF) ΔTₘ (°C)Cellular Target Engagement (NanoBRET™) IC₅₀ (µM)Interpretation
FP-001 0.50.65.21.1True Hit: Consistent activity across all assays, demonstrating direct binding and cellular engagement.
FP-002 0.8> 500.2> 50False Positive (Assay Interference): Active in the primary TR-FRET assay but inactive in the orthogonal luminescence assay and shows no direct binding or cellular engagement. Likely interferes with the TR-FRET detection system.
FP-003 1.21.50.1> 50False Positive (Poor Cell Permeability): Active in biochemical and biophysical assays but fails to engage the target in a cellular context, suggesting poor cell membrane permeability.
FP-004 2.52.84.525.0Potential Hit with Efflux Liability: Shows good biochemical and biophysical activity but is significantly less potent in the cellular assay, which could indicate cellular efflux.

Conclusion

The validation of hits from high-throughput screening is a critical juncture in the drug discovery process. For promising scaffolds like 4-fluoro-1H-pyrazolo[3,4-c]pyridine, a multi-pronged approach utilizing a cascade of orthogonal assays is essential to confidently identify compounds with genuine on-target activity. By systematically employing biochemical, biophysical, and cell-based assays with different underlying principles, researchers can effectively triage false positives, confirm direct target engagement, and prioritize the most promising hits for further optimization. This rigorous validation strategy significantly enhances the probability of successfully advancing a 4-fluoro-1H-pyrazolo[3,4-c]pyridine-based candidate into the next stages of drug development.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of inhibitors to a protein target in living cells. Cell Chemical Biology, 25(2), 256-264.e6.
  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Al-Gharabli, S., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.
  • Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Menichincheri, M., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 48(25), 7847-7863.
  • Vogel, K. W., et al. (2016). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. ACS Chemical Biology, 11(10), 2884-2893.
  • Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 613-618.
  • Hassan, A. S., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 13(10), 1234-1250.
  • Abdel-Maksoud, M. S., et al. (2021).
  • Kim, S. Y., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438.
  • Liu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335–1349.
  • El-Sayed, N. N. E., et al. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry, 155, 683-696.
  • Lee, H., et al. (2016). Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3441-3446.
  • Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 613–618.
  • El-Gamal, M. I., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 13(10), 1234–1250.

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Safety Operating Guide

A Guide to the Safe Disposal of 4-fluoro-1H-pyrazolo[3,4-c]pyridine: An Essential Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, fluorinated heterocyclic compounds such as 4-fluoro-1H-pyrazolo[3,4-c]pyridine and its derivatives are of significant interest due to their potential biological activities.[1][2][3][4][5][6] However, with innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-fluoro-1H-pyrazolo[3,4-c]pyridine, grounded in established safety protocols and regulatory compliance.

Hazard Identification and Risk Assessment

The foundational step in the safe handling of any chemical is a thorough understanding of its potential hazards. Based on the toxicological profiles of analogous compounds, 4-fluoro-1H-pyrazolo[3,4-c]pyridine is presumed to exhibit the following hazardous characteristics:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[7][8][9][10][11][12][13][14]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[8][9][13][14]

  • Flammability: The presence of the pyridine ring suggests that the compound may be flammable.[9][11][12][13][15]

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment, necessitating responsible disposal to prevent long-term ecological impact.[16]

Table 1: Inferred Hazard Profile of 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Hazard ClassAnticipated EffectPrimary Exposure Routes
Acute Toxicity HarmfulIngestion, Dermal, Inhalation
Skin Corrosion/Irritation IrritantDermal
Serious Eye Damage/Irritation Serious IrritantOcular
Flammability Potentially FlammableHeat, Sparks, Open Flames
Environmental Hazard Potentially PersistentImproper Disposal

Personal Protective Equipment (PPE): The First Line of Defense

Given the anticipated hazards, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Latex gloves are not recommended.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Skin and Body Protection: A flame-retardant lab coat should be worn at all times. Ensure that skin is not exposed.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7][15] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and well-rehearsed response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[9][11][13]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (if applicable and safe): For small spills, and only if you are trained to do so, consider neutralization procedures appropriate for pyridine-based compounds.

  • Collect and Package: Carefully scoop the absorbed material and any contaminated soil or surfaces into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: The collected waste must be disposed of as hazardous chemical waste according to the procedures outlined below.

Waste Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of 4-fluoro-1H-pyrazolo[3,4-c]pyridine is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Waste Segregation and Collection
  • Dedicated Waste Stream: Establish a dedicated and clearly labeled waste container for 4-fluoro-1H-pyrazolo[3,4-c]pyridine and any materials contaminated with it (e.g., gloves, absorbent pads, disposable labware).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to prevent potentially dangerous reactions.[17]

Containerization and Labeling
  • Appropriate Containers: Use robust, chemically resistant containers with secure lids. The container must be compatible with pyridine-based compounds.

  • Clear Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-fluoro-1H-pyrazolo[3,4-c]pyridine". The label should also include the primary hazard symbols (e.g., toxic, irritant, flammable).

On-Site Storage
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials, heat sources, and ignition sources.[7][9]

Final Disposal

The final disposal of 4-fluoro-1H-pyrazolo[3,4-c]pyridine must be conducted by a licensed and certified professional waste disposal service.[18][19][20]

  • Engage a Licensed Vendor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.

  • Incineration: The recommended method of disposal for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[20][21]

  • Regulatory Compliance: Ensure that all local, national, and international regulations regarding the transport and disposal of hazardous chemical waste are strictly followed.[15][18][19][22]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

DisposalWorkflow start Waste Generation: 4-fluoro-1H-pyrazolo[3,4-c]pyridine characterize Characterize Waste: (Toxic, Irritant, Flammable) start->characterize segregate Segregate into Dedicated Hazardous Waste Container characterize->segregate label_container Label Container Clearly: Chemical Name & Hazards segregate->label_container store Store in Designated, Secure, & Ventilated Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs licensed_vendor Arrange Pickup by Licensed Waste Vendor contact_ehs->licensed_vendor incineration High-Temperature Incineration licensed_vendor->incineration documentation Complete Waste Manifest/Documentation incineration->documentation end Disposal Complete documentation->end

Caption: Disposal workflow for 4-fluoro-1H-pyrazolo[3,4-c]pyridine.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of 4-fluoro-1H-pyrazolo[3,4-c]pyridine, fostering a culture of safety and sustainability in the pursuit of scientific advancement.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • NextSDS. 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Retrieved from [Link]

  • Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur. Retrieved from [Link]

  • National Center for Biotechnology Information. 1H-Pyrazolo[3,4-c]pyridine. PubChem. Retrieved from [Link]

  • Loba Chemie. (2023, November 24). PYRIDINE AR. Retrieved from [Link]

  • MDPI. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • Taylor & Francis. (2025, March 6). Key developments in fluorinated heterocycles. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Retrieved from [Link]

  • American Chemical Society. (2024, December 25). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Retrieved from [Link]

  • Environmental Protection Department, Hong Kong. (2016, October). A GUIDE TO THE CHEMICAL WASTE CONTROL SCHEME. Retrieved from [Link]

  • OSHE UTHM. (2015, May 15). Guidelines on the Disposal of Chemical Wastes from Laboratories. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2021, October 12). MSDS of 1H-Pyrazolo[3,4-B]pyridine-3-carboximidamide, 5-fluoro-1-[(2-fluorophenyl)methyl]-. Retrieved from [Link]

  • FAOLEX. WASTE DISPOSAL (CHEMICAL WASTE) (GENERAL) REGULATION. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Government of El Salvador. (2000, June 1). SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • CORDIS | European Commission. (2025, September 1). Chemical Recycling of Fluorochemicals. Retrieved from [Link]

  • University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]

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Personal protective equipment for handling 4-fluoro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 4-fluoro-1H-pyrazolo[3,4-c]pyridine

As researchers and scientists in drug development, our work with novel compounds like 4-fluoro-1H-pyrazolo[3,4-c]pyridine is critical. Ensuring the integrity of our experiments and, most importantly, our personal safety, is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this potent compound. It moves beyond a simple checklist to explain the reasoning behind each procedural step, empowering you to make informed safety decisions in your laboratory.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive safety data sheet for 4-fluoro-1H-pyrazolo[3,4-c]pyridine is not widely available, data from analogous compounds, such as 4-fluoro-1H-pyrazolo[3,4-c]pyridin-3-amine, provide critical insights.

Based on available data for similar structures, 4-fluoro-1H-pyrazolo[3,4-c]pyridine should be treated as a potent compound with the following potential hazards[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: May cause significant skin irritation upon contact.[1]

  • Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Specific Target Organ Toxicity: May cause drowsiness or dizziness with a single exposure.[1]

Given these potential hazards, all handling of 4-fluoro-1H-pyrazolo[3,4-c]pyridine should occur within a designated area, and access should be limited to trained personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. For a compound with the potential for high potency, a multi-layered approach to PPE is necessary.[2]

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Nitrile provides good resistance to a variety of solvents and chemicals.[3] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[4] For pyridine-like structures, nitrile is a suitable choice for incidental contact.[5][6][7][8]
Eye Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against powders and splashes.[9] A face shield offers an additional layer of protection for the entire face from splashes or sprays.[9][10]
Body Protection A flame-resistant lab coat, worn fully buttoned, with tight-fitting cuffs.Protects the skin and personal clothing from contamination.[10] Flame-resistant material is a prudent precaution when working with any chemical.
Respiratory Protection An N95 or higher-rated respirator. A powered air-purifying respirator (PAPR) may be required for larger quantities or when engineering controls are insufficient.As the compound is likely a fine powder, there is a significant risk of aerosolization. A respirator is crucial to prevent inhalation.[11]

PPE_Selection Dermal Dermal Gloves Gloves Dermal->Gloves Body Body Dermal->Body Ocular Ocular Eye Eye Ocular->Eye Inhalation Inhalation Respiratory Respiratory Inhalation->Respiratory

Caption: PPE selection flow based on potential hazards.

Operational Plan: From Weighing to Reaction

Safe handling is a systematic process. The following steps provide a framework for minimizing exposure at each stage of your workflow.

Engineering Controls

All manipulations of solid 4-fluoro-1H-pyrazolo[3,4-c]pyridine must be performed in a certified chemical fume hood or a glove box.[2][4] For potent compounds, a ventilated balance enclosure (VBE) or an isolation glove box is the industry standard for weighing procedures to prevent the dispersal of fine powders.[4]

Step-by-Step Handling Protocol
  • Preparation: Before bringing the compound into the handling area, ensure all necessary equipment (spatulas, weigh boats, solvents, reaction vessels) is present and readily accessible. This minimizes movement and the potential for spills.

  • Weighing:

    • Perform weighing within a VBE or glove box.[4]

    • Use anti-static weigh boats to prevent the powder from jumping.

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a dedicated, clean spatula for this compound.

    • Once the desired amount is weighed, securely close the primary container.

  • Solubilization and Transfer:

    • If dissolving the compound, add the solvent to the weigh boat or reaction vessel slowly to avoid splashing.

    • Use a pipette to transfer the resulting solution.

    • Rinse the weigh boat with a small amount of solvent and add the rinse to the reaction vessel to ensure a complete transfer.

  • Post-Handling:

    • Wipe down the work surface in the fume hood or glove box with a suitable solvent (e.g., 70% ethanol) to decontaminate it.

    • Carefully doff PPE, starting with the outer gloves, then the lab coat, face shield, goggles, and inner gloves. The respirator should be removed last after leaving the immediate work area.

    • Wash hands thoroughly with soap and water.

Handling_Workflow Prep Preparation (Gather all equipment) Weigh Weighing (Inside VBE/Glovebox) Prep->Weigh Solubilize Solubilization & Transfer (Slow addition of solvent) Weigh->Solubilize Post Post-Handling Decontamination (Wipe down, doff PPE, wash hands) Solubilize->Post

Caption: Step-by-step safe handling workflow.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[14]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: A Critical Final Step

As a halogenated organic compound, 4-fluoro-1H-pyrazolo[3,4-c]pyridine and all materials contaminated with it must be disposed of as hazardous waste.[15][16]

  • Waste Segregation: All solid waste (gloves, weigh boats, paper towels) and liquid waste (solutions containing the compound) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[17]

  • Labeling: The waste container must be labeled "Halogenated Organic Waste" and list "4-fluoro-1H-pyrazolo[3,4-c]pyridine" as a constituent.

  • Disposal: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain. High-temperature incineration is a common disposal method for such compounds.[18]

By adhering to these rigorous safety protocols, we can confidently advance our research while upholding the highest standards of laboratory safety.

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